molecular formula C6H7N5O B566440 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100605-51-4

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B566440
CAS No.: 100605-51-4
M. Wt: 165.156
InChI Key: JLGWTOIIQUNTLX-UHFFFAOYSA-N
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Description

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 100605-51-4) is a versatile purine bioisostere that serves as a key scaffold in medicinal chemistry and anticancer drug discovery . Its structural similarity to the adenine moiety of ATP allows it to function as a core component in the design of competitive ATP-binding site inhibitors, particularly for various kinase targets . This compound is recognized as a privileged structure for developing inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and cyclin-dependent kinases (CDK2) . Research has shown that derivatives based on this scaffold can act as potent EGFR inhibitors, with one study identifying a specific analogue as a promising apoptotic inducer that can arrest the cell cycle at S and G2/M phases . Simultaneously, other derivatives have demonstrated significant CDK2 inhibitory activity, which plays a critical role in cell cycle progression . The compound's research value is further highlighted by its presence in molecules exhibiting in vitro antiproliferative activities against diverse cancer cell lines, including A549 (lung), HCT-116 (colorectal), and MCF-7 (breast) . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGWTOIIQUNTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C=NNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679364
Record name 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100605-51-4
Record name 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its Derivatives

The 1H-pyrazolo[3,4-d]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, particularly in the field of oncology. Its structural similarity to adenine, a fundamental component of adenosine triphosphate (ATP), makes it an ideal bioisostere.[1][2] This mimicry allows molecules built upon this scaffold to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the pyrazolo[3,4-d]pyrimidine framework serves as a "privileged scaffold" for the design and synthesis of potent and selective kinase inhibitors.[1]

This compound is a specific derivative of this core structure. The strategic placement of the amino group at the 4-position and the methoxy group at the 6-position modifies the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound and the broader class of pyrazolo[3,4-d]pyrimidine derivatives for researchers and drug development professionals.

Physicochemical Properties and Synthesis

The foundational characteristics of the parent compound are essential for its application in synthesis and biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100605-51-4[3]
Molecular Formula C₆H₇N₅O[3]
Molecular Weight 165.15 g/mol [3]
Appearance Powder[4]
Melting Point >325 °C (for the 4-amino parent)[4]
SMILES COC1=NC(N)=C2C(=N1)C=NN2(Structure-based)
Synthetic Strategy: A Versatile Pathway

The synthesis of 4,6-substituted pyrazolo[3,4-d]pyrimidines typically proceeds through a multi-step pathway starting from readily available precursors. A common and effective strategy involves the construction of the pyrazole ring followed by the pyrimidine ring, and subsequent functionalization through nucleophilic substitution reactions.

A representative synthesis often begins with a precursor like 5-amino-1H-pyrazole-4-carboxamide, which is cyclized to form the pyrazolo[3,4-d]pyrimidine-4,6-diol.[5] This intermediate is then chlorinated, often using phosphorus oxychloride (POCl₃), to yield a highly reactive 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.[5] This dichloro compound is a versatile hub for introducing diversity. The chlorine atoms can be sequentially and selectively displaced by various nucleophiles.

To achieve the target 4-amino-6-methoxy substitution, the 4,6-dichloro intermediate can be reacted first with ammonia or an amine source to install the 4-amino group, followed by a reaction with sodium methoxide to introduce the 6-methoxy group.[6][7] The differential reactivity of the chlorine atoms at the C4 and C6 positions often allows for controlled, stepwise substitution.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Py_Carboxamide 5-Amino-1H-pyrazole -4-carboxamide Py_Diol Pyrazolo[3,4-d]pyrimidine -4,6-diol Py_Carboxamide->Py_Diol Cyclization (e.g., Urea) Py_Dichloro 4,6-Dichloro-1H-pyrazolo [3,4-d]pyrimidine Py_Diol->Py_Dichloro Chlorination (POCl₃) Py_4A6C 4-Amino-6-chloro -pyrazolo[3,4-d]pyrimidine Py_Dichloro->Py_4A6C Amination (Ammonia) Py_Target 4-Amino-6-methoxy -pyrazolo[3,4-d]pyrimidine Py_4A6C->Py_Target Methoxylation (NaOCH₃) Kinase_Inhibition Kinase Kinase Active Site Hinge Region ATP Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase:pocket Binds Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., 4-Amino-6-methoxy) Inhibitor->Kinase:pocket Competitively Binds Phospho_Substrate Phosphorylated Substrate (Active) Substrate->Phospho_Substrate Signal Propagation

Caption: ATP-competitive inhibition by a pyrazolo[3,4-d]pyrimidine derivative.

Applications in Drug Discovery and Research

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas. The ability to modify the R-groups at various positions allows for the fine-tuning of selectivity towards specific kinase targets.

Anticancer Agents

This is the most extensively studied application. Derivatives have been developed to target numerous kinases implicated in cancer progression.

  • Src/Abl Inhibitors : 4-amino-substituted pyrazolo[3,4-d]pyrimidines have shown potent dual inhibitory activity against c-Src and c-Abl kinases. [8]These kinases are involved in cell proliferation and survival, and their inhibition is a validated strategy for treating certain leukemias. [8]However, these compounds often suffer from poor aqueous solubility, a challenge that has been addressed through the development of water-soluble prodrugs. [8]* EGFR Inhibitors : The epidermal growth factor receptor (EGFR) is a key target in non-small cell lung cancer and other solid tumors. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M) that confer resistance to first-generation inhibitors. [2][9]* VEGFR-2 and Tubulin Polymerization Inhibitors : Some derivatives exhibit a dual mechanism of action, inhibiting both VEGFR-2, a key regulator of angiogenesis, and tubulin polymerization. [10]This multi-targeted approach can be highly effective in halting tumor growth by cutting off its blood supply and disrupting cell division. [10]* CDK2 Inhibitors : Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression. Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized that show significant inhibitory activity against CDK2/cyclin A, leading to potent cytotoxic effects against breast, liver, and colorectal cancer cell lines. [11] Table 2: Summary of Biological Activities of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Derivative ClassTarget(s)Biological EffectExample ApplicationReference(s)
4-Anilino-pyrazolo[3,4-d]pyrimidinesc-Src, c-AblAntiproliferative, Apoptosis InductionChronic Myelogenous Leukemia[8]
1-Phenyl-pyrazolo[3,4-d]pyrimidinesEGFR (WT & T790M)Antiproliferative, Cell Cycle ArrestNon-Small Cell Lung Cancer[2][9]
Pyrazolo[3,4-d]pyrimidinonesVEGFR-2, TubulinAnti-angiogenic, Mitotic ArrestSolid Tumors (e.g., Colon)[10]
N-acyl amino acid conjugatesDHFRAntifolate Activity, CytotoxicityMTX-Resistant Cancers[12]
1-(t-Butyl)-pyrazolo[3,4-d]pyrimidinesKeap1 (indirectly HO-1)Anti-inflammatory, NeuroprotectionNeuroinflammatory Diseases[13]
Methoxylated pyrazolo[3,4-d]pyrimidinesTGF-β Type 1 Receptor (predicted)Antifibrotic, AntioxidantLiver Fibrosis[14]
Anti-inflammatory and Neuroprotective Agents

Beyond oncology, the scaffold shows promise in treating inflammatory conditions. A novel derivative, 1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, was identified as a potent inducer of Heme Oxygenase-1 (HO-1). [13]HO-1 is a critical enzyme with antioxidant and anti-inflammatory properties. The compound was shown to exert its effects by activating the Nrf2 pathway, a master regulator of the antioxidant response, and inhibiting pro-inflammatory signaling through IKK and MAPKs. [13]This dual action provides a strong rationale for its development in treating neuroinflammatory and neurodegenerative diseases.

Antifibrotic Agents

Recent studies have investigated the role of methoxylated pyrazolo[3,4-d]pyrimidine derivatives in attenuating CCl4-induced liver fibrosis in rats. [14]These compounds demonstrated significant therapeutic effects by reducing oxidative stress, remodeling the extracellular matrix, and downregulating pro-inflammatory and profibrogenic cytokines like TNF-α, IL-6, and TGF-β. [14]Molecular docking studies suggest a possible interaction with the TGF-β type 1 receptor, a key player in the fibrotic process. [14]

Exemplar Experimental Protocols

The following protocols are representative of the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid (Key Intermediate)

This protocol describes the nucleophilic substitution of a 4-chloro precursor with 4-aminobenzoic acid, a common step in creating more complex DHFR inhibitors. [12] Materials:

  • 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • 4-aminobenzoic acid

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in isopropanol, add 4-aminobenzoic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold isopropanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired intermediate, 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory potency (IC₅₀) of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., Src, EGFR)

  • Specific peptide substrate for the kinase

  • Adenosine-5'-triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP) or for use with luminescence-based kits (e.g., ADP-Glo™)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • 96-well microplates

  • Detection system (scintillation counter for radioactivity or luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase reaction buffer to achieve the final desired concentrations.

  • In a 96-well plate, add the kinase and the peptide substrate to the reaction buffer.

  • Add the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or a specific stop reagent).

  • Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity. For luminescence assays (like ADP-Glo™), remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives

The this compound scaffold and its analogs remain a fertile ground for drug discovery. Future efforts will likely focus on:

  • Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Systematically modifying the scaffold to inhibit mutant kinases that arise during therapy and confer resistance to existing drugs. [9]* Enhancing Pharmacokinetic Properties: Employing strategies such as prodrug formulation to improve aqueous solubility and oral bioavailability, which remain significant hurdles for this class of compounds. [8]* Exploring New Therapeutic Areas: Expanding the application of these compounds beyond oncology into neurodegenerative, inflammatory, and fibrotic diseases, leveraging novel mechanisms of action like HO-1 induction. [13][14] By integrating rational design, combinatorial chemistry, and advanced biological screening, the pyrazolo[3,4-d]pyrimidine core will continue to be a cornerstone in the development of next-generation targeted therapies.

References

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. [Link]

  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • Ablajan, K., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • Gaber, A. A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Lee, J., et al. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. National Institutes of Health. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][10][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]

  • Chemical Synthesis Database. 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Chemical Synthesis Database. [Link]

  • Fallacara, A. L., et al. (2022). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. MDPI. [Link]

  • Google Patents. (2013). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • PubChem. 4-Amino-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine. PubChem. [Link]

  • Eldehna, W. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Ghaffar, A. A., et al. (2024). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Al-Warhi, T., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI. [Link]

  • Molbase. 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-6-THIOL. Molbase. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]

  • MySkinRecipes. 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine. MySkinRecipes. [Link]

  • Roland, R. K., et al. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. ElectronicsAndBooks. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] As a purine isostere, it serves as a core structure for numerous compounds targeting a wide array of biological targets, most notably protein kinases.[3][4][5] The ability of this heterocyclic system to mimic the adenine core of ATP allows for the design of potent and selective kinase inhibitors.[2][6] The specific compound of interest, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine, incorporates key pharmacophoric features: a hydrogen-bonding amino group at the 4-position and a methoxy group at the 6-position, which can influence solubility, metabolic stability, and target engagement.

This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the unambiguous structure elucidation of this compound. We will delve into the practical application and interpretation of modern spectroscopic and crystallographic techniques, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice.

A Multi-faceted Approach to Structure Verification

The definitive confirmation of a chemical structure, particularly a novel or newly synthesized one, relies on a confluence of data from multiple, independent analytical techniques. This self-validating system ensures the highest degree of confidence in the assigned structure. For this compound, our analytical workflow is centered around three pillars: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational (Infrared) Spectroscopy, culminating in the gold standard of X-ray Crystallography when suitable crystals can be obtained.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Workflow cluster_final Final Confirmation Synthesis Chemical Synthesis MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS Initial Check NMR NMR Spectroscopy (Connectivity & 3D Structure) MS->NMR Proceed if MW matches Final Confirmed Structure MS->Final IR Infrared Spectroscopy (Functional Group Analysis) NMR->IR Corroborate Functional Groups NMR->Final XRay X-Ray Crystallography (Absolute Structure Confirmation) IR->XRay For Unambiguous Proof IR->Final XRay->Final

Caption: Integrated workflow for the structure elucidation of novel compounds.

Mass Spectrometry: The First Gateway of Structural Analysis

Mass spectrometry (MS) provides the elemental composition and molecular weight of a molecule, serving as the initial and crucial checkpoint for a newly synthesized compound.

Expected Data for this compound:

ParameterExpected Value
Molecular Formula C₆H₇N₅O
Monoisotopic Mass 165.0651 g/mol
Average Mass 165.155 g/mol

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 0.1 mg/mL) of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically yields a prominent protonated molecule [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is recommended to achieve high mass accuracy (typically < 5 ppm).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected primary ion will be at m/z 166.0729.

  • Analysis: The high-resolution data allows for the confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.

Causality in Experimental Choice:

  • Why ESI? Pyrazolo[3,4-d]pyrimidines contain multiple nitrogen atoms that are readily protonated, making ESI an efficient and sensitive ionization technique. It minimizes fragmentation, ensuring the molecular ion is easily identified.

  • Why HRMS? High-resolution measurement is critical for trustworthiness. For example, it can differentiate C₆H₇N₅O (166.0729) from a potential impurity like C₇H₉N₃O₂ (166.0611) at the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a detailed picture of the molecular structure.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0broad singlet1HN1-H The pyrazole N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is concentration and solvent dependent.
~7.90singlet1HC3-H This is the sole proton on the pyrazole ring, appearing as a sharp singlet.
~7.00broad singlet2H-NH₂ The exocyclic amino protons are also exchangeable and typically appear as a broad singlet.
~3.95singlet3H-OCH₃ The methoxy group protons will be a sharp singlet, deshielded by the adjacent oxygen atom.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of polar heterocyclic compounds and allows for the observation of exchangeable N-H protons.

  • Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher field spectrometer.

  • D₂O Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the N1-H and -NH₂ protons should disappear or significantly diminish due to deuterium exchange.

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~160.5C 6The carbon atom attached to the electronegative oxygen of the methoxy group will be significantly downfield.
~158.0C 4The carbon bearing the amino group is also deshielded.
~155.0C 7aA quaternary carbon at the fusion of the two rings.
~135.0C 3The protonated carbon of the pyrazole ring.
~98.0C 3aThe second quaternary carbon at the ring junction.
~54.0-OC H₃The methoxy carbon, typically found in this region.

Experimental Protocol: ¹³C NMR with DEPT

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. In this case, C3 and the -OCH₃ will be positive.

2D NMR: Unambiguous Assignments

To definitively link the proton and carbon signals, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks for C3-H3 and the methoxy C-H.

  • HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations include:

    • N1-H to C3 and C7a

    • C3-H to C3a and C7a

    • -OCH₃ protons to C6

Caption: Key HMBC correlations for structure confirmation.

Vibrational Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]

Expected FTIR Data (KBr Pellet):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H Stretching-NH₂ and N-H (pyrazole)
3050 - 2950C-H StretchingAromatic C-H and Aliphatic C-H (-OCH₃)
~1640N-H Bending-NH₂ Scissoring
1600 - 1450C=C and C=N StretchingPyrazolo[3,4-d]pyrimidine ring
~1250C-O StretchingAryl-ether (-O-CH₃)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: The presence of characteristic absorption bands for the amino, methoxy, and heterocyclic ring systems provides corroborating evidence for the proposed structure. The IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, for example, showed stretching bands at 3444, 3352, and 3190 cm⁻¹ corresponding to NH₂ and NH groups.[1][2]

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state. It is the ultimate arbiter in structure elucidation when all other methods provide circumstantial evidence.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMF/water mixtures) is a common method.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Significance of the Method:

  • Unambiguous Connectivity: Confirms the exact bonding arrangement of all atoms.

  • Stereochemistry: Although not applicable to this achiral molecule, it is definitive for chiral compounds.

  • Intermolecular Interactions: Provides insights into crystal packing and hydrogen bonding networks in the solid state.[9]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial molecular weight confirmation by high-resolution mass spectrometry to the detailed connectivity map provided by 1D and 2D NMR, and the functional group verification by FTIR, each step provides a layer of evidence. When obtainable, a single-crystal X-ray structure provides the final, unequivocal proof. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities involving this important heterocyclic compound.

References

  • El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., Loubidi, M., Alanazi, A. S., Filali, I., Hefnawy, M., El Ghayati, L., Mague, J. T., & Essassi, E. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 121, 626–636. [Link]

  • Gaber, A. A., Sobhy, M., Turky, A., Abdulwahab, H. G., Al-Karmalawy, A. A., Elhendawy, M. A., Radwan, M. M., Elkaeed, E. B., Ibrahim, I. M., Elzahabi, H. S. A., & Eissa, I. H. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2284. [Link]

  • El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., Loubidi, M., Alanazi, A. S., Filali, I., Hefnawy, M., El Ghayati, L., Mague, J. T., & Essassi, E. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules (Basel, Switzerland), 29(21), 5020. [Link]

  • Ali, T. E., El-Sayed, M. A., & Salem, M. A. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(1), 1-8. [Link]

  • El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Request PDF. [Link]

  • Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines1. Journal of the American Chemical Society, 78(4), 784–790. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • ALKOOFEE, G. A. D., AL-OKIELY, N. F., & AL-TIMMEMI, W. A. H. (2023). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry, 39(4). [Link]

  • Woo, J.-H., et al. (2015). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. National Institutes of Health. [Link]

  • El Hafi, M., et al. (2024). (PDF) Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. ResearchGate. [Link]

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113437. [Link]

  • 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Chemical Synthesis Database. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606–1625. [Link]

  • Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gomaa, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(11), 6689–6705. [Link]

  • Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate. [Link]

  • El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • 4-Amino-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine. PubChem. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook. [Link]

  • Artasánchez, A., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 948–952. [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010–8024. [Link]

  • Abdel-Megeid, F. M. E., et al. (2014). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Der Pharma Chemica. [Link]

  • Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1 H -pyrazolium citrate monohydrate salt. Request PDF. [Link]

  • 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8. Pharmaceutical Intermediate Product. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

Sources

An In-Depth Technical Guide to 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a purine analog, its scaffold is a key building block in the synthesis of various bioactive molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structural characteristics, and its pivotal role in the development of targeted therapeutics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a purine isostere that has garnered substantial attention in the field of medicinal chemistry. Its structural similarity to the adenine moiety of ATP allows it to function as a competitive inhibitor for a wide range of protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4]

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[5][6] The specific compound of focus, this compound, serves as a vital intermediate in the synthesis of numerous potent inhibitors targeting key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR).[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties influence a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy.

PropertyValueSource
Molecular Formula C6H7N5O[7]
Molecular Weight 165.15 g/mol [7]
Appearance Off-white to light brown powder[8]
Melting Point >300 °C[9][10]
LogP (Predicted) 1.12090[8]
pKa (Predicted) 10.5 ± 0.20[8]

Synthesis and Chemical Reactivity

The synthesis of this compound and related analogs typically involves a multi-step process starting from pyrazole intermediates. A common synthetic route involves the cyclization of a substituted pyrazole to form the pyrazolo[3,4-d]pyrimidine core, followed by functional group manipulations to introduce the amino and methoxy moieties.

One established method involves the treatment of a 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine intermediate with sodium methoxide in methanol to yield the 4-methoxy derivative.[11] Subsequent amination can then be performed to introduce the 4-amino group. The reactivity of the pyrimidine ring is crucial, with the 4- and 6-positions being susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[11][12]

Conceptual Synthesis Workflow:

Synthesis_Workflow A 3-Amino-4-cyanopyrazole B Pyrazolo[3,4-d]pyrimidine Core Formation A->B Cyclization w/ Formamide C Chlorination at 4 & 6 positions B->C POCl3 D Selective Methoxylation at C6 C->D NaOMe/MeOH E Amination at C4 D->E Aminating Agent F This compound E->F

Caption: Generalized synthetic pathway for this compound.

Structural Elucidation and Analytical Methodologies

The structural confirmation of this compound and its derivatives is paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.[13][14]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further aid in structural elucidation.[14][15]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.[14]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which should be in agreement with the calculated values for the proposed structure.[16]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline state, confirming bond lengths, bond angles, and overall conformation.[12]

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of potent and selective kinase inhibitors.[4][5] Its structural features allow it to serve as a versatile scaffold for the development of drugs targeting a variety of kinases implicated in cancer and other diseases.

Notable Therapeutic Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of non-small cell lung cancer and other solid tumors.[1][2]

  • Src and Abl Kinases: Implicated in chronic myeloid leukemia and other cancers.[5]

  • Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, making them attractive targets for cancer therapy.[3]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway and a target for B-cell malignancies.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki cross-coupling reaction, a common method for further functionalizing the pyrazolo[3,4-d]pyrimidine core, often after iodination.[4]

Objective: To introduce an aryl or heteroaryl group at a specific position of the pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • Iodinated this compound derivative

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the iodinated pyrazolo[3,4-d]pyrimidine derivative (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. The choice of solvent can also influence the reaction kinetics.

Conclusion

This compound is a molecule of high strategic importance in contemporary drug discovery. Its physicochemical properties, coupled with its synthetic accessibility and versatile reactivity, make it an invaluable building block for the creation of novel therapeutics. A comprehensive understanding of its core characteristics, as outlined in this guide, is essential for researchers aiming to leverage its potential in the development of next-generation targeted therapies. The continued exploration of this and related pyrazolo[3,4-d]pyrimidine scaffolds holds significant promise for addressing unmet medical needs.

References

  • ElectronicsAndBooks. Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines1.
  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-16. Available at: [Link]

  • PubChem. 4-Amino-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine. Available at: [Link]

  • Seela, F., & Rosemeyer, H. (2000). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 28(16), 3224–3232. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. Available at: [Link]

  • Chemical Synthesis Database. 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Available at: [Link]

  • Google Patents. (2013). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Gomaa, H. A. M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(48), 30255-30273. Available at: [Link]

  • National Institutes of Health. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available at: [Link]

  • National Institutes of Health. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 459–463. Available at: [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]

  • Clausius Scientific Press. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available at: [Link]

  • ResearchGate. (2023). Structure of selected pyrazolo[3,4-d]pyrimidines 1–6. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Available at: [Link]

  • MDPI. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]

  • MDPI. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Available at: [Link]

  • NIST WebBook. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]

  • Chemsrc. 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • ScienceDirect. 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Available at: [Link]

  • PubChem. 1H-Pyrazolo(3,4-d)pyrimidine. Available at: [Link]

  • CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

  • MySkinRecipes. 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 100605-51-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a purine isostere, and is central to the development of numerous kinase inhibitors with applications in oncology and other therapeutic areas.[1] This document will cover the core chemical information, synthesis strategies, physicochemical properties, and the established biological relevance of this scaffold, with a specific focus on the title compound. While detailed experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a robust framework for its study and application.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 100605-51-4

  • Molecular Formula: C₆H₇N₅O

  • Molecular Weight: 165.15 g/mol

  • Chemical Structure:

    Caption: 2D structure of this compound.

Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that mimics the purine ring system found in nucleic acids. This structural similarity allows compounds based on this scaffold to act as competitive inhibitors of enzymes that interact with purines, most notably ATP-binding kinases.[1] The versatility in substituting various positions of the pyrazolo[3,4-d]pyrimidine ring has enabled medicinal chemists to develop potent and selective inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3]

Derivatives of this scaffold have been successfully developed into clinically approved drugs, such as Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1] The extensive research into this class of compounds underscores their importance in modern drug discovery.[4][5]

Synthesis Strategies

A common strategy involves starting from a substituted aminopyrazole carbonitrile. The pyrimidine ring is then formed by cyclization with a one-carbon synthon like formamide or formic acid.[6][8] Subsequent functionalization at the 4 and 6 positions can be achieved through chlorination followed by nucleophilic substitution.

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic approach that could be adapted for the synthesis of this compound.

Caption: A potential synthetic route to this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 4-chloropyrazolo[3,4-d]pyrimidine intermediate. This would likely involve the reaction of a corresponding pyrazolopyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Step 2: Introduction of the methoxy group at the 6-position. The 4-chloro intermediate would be reacted with sodium methoxide in methanol. The chlorine at the 4-position is generally more reactive, but selective substitution can often be achieved under controlled conditions.

Step 3: Amination at the 4-position. The resulting 4-chloro-6-methoxy-pyrazolo[3,4-d]pyrimidine would then be subjected to amination, for instance, by heating with a solution of ammonia in an appropriate solvent.[6]

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not available in the reviewed literature. However, based on related structures, the following properties can be anticipated:

PropertyAnticipated Value/CharacteristicRationale/Comparison
Melting Point Likely >200 °CPyrazolo[3,4-d]pyrimidine scaffolds are generally high-melting solids due to their planar, aromatic nature and potential for intermolecular hydrogen bonding. For example, 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol has a melting point greater than 300 °C.[9]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.The presence of amino and methoxy groups may slightly improve aqueous solubility compared to the unsubstituted parent, but the heterocyclic core remains largely hydrophobic.
Appearance Likely a white to off-white crystalline solid.This is a common appearance for many small molecule heterocyclic compounds.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not provided in the search results. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below.[8][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet for the C3-H proton of the pyrazole ring.

    • A singlet for the methoxy (O-CH₃) protons.

    • A broad singlet for the amino (NH₂) protons.

    • A broad singlet for the pyrazole N-H proton.

  • ¹³C NMR:

    • Distinct signals for the carbon atoms of the pyrazolo[3,4-d]pyrimidine core.

    • A signal for the methoxy carbon.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 165.15 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

  • N-H stretching of the amino and pyrazole groups.

  • C-H stretching of the aromatic and methoxy groups.

  • C=N and C=C stretching of the heterocyclic rings.

  • C-O stretching of the methoxy group.

Biological Activity and Applications in Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases. The 4-amino group is often a key feature, forming crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP.

While specific biological data for this compound is not detailed in the provided search results, numerous studies on analogous compounds demonstrate potent inhibitory activity against a variety of kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR): Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR.[3]

  • Src Family Kinases: This class of compounds has shown potent inhibition of non-receptor tyrosine kinases like Src.[14]

  • Bruton's Tyrosine Kinase (BTK): The approved drug Ibrutinib features a pyrazolo[3,4-d]pyrimidine core.[1]

  • Cyclin-Dependent Kinases (CDKs): These are important targets in cancer therapy, and pyrazolo[3,4-d]pyrimidines have been explored as CDK inhibitors.

The methoxy group at the 6-position can influence the compound's potency, selectivity, and pharmacokinetic properties by occupying a specific region of the kinase active site or by altering the electronic properties of the ring system.

Illustrative Kinase Inhibition Workflow

The following diagram outlines a typical workflow for screening and characterizing a novel pyrazolo[3,4-d]pyrimidine derivative as a kinase inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Primary Kinase Screening (Panel of Kinases) B IC50 Determination for Hit Kinases A->B C Mechanism of Action Studies (e.g., ATP Competition) B->C D Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) C->D E Target Engagement Assays (e.g., Western Blot for Phospho-protein) D->E F Apoptosis/Cell Cycle Analysis E->F G Pharmacokinetic Profiling (ADME) F->G H Xenograft Tumor Models G->H

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine ring system allows it to act as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2][3] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous enzymes, particularly protein kinases, thereby modulating their activity.[2][4] This inherent characteristic has positioned the pyrazolo[3,4-d]pyrimidine scaffold as a "privileged structure" in drug discovery, leading to the development of a diverse array of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazolo[3,4-d]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and experimental protocols to evaluate these potent compounds.

I. Anticancer Activity: Targeting the Kinome and Beyond

The most extensively investigated therapeutic application of pyrazolo[3,4-d]pyrimidine derivatives is in oncology.[4][6] Their ability to function as kinase inhibitors is central to their anticancer effects, as aberrant kinase activity is a hallmark of many cancers.[1][4]

A. Mechanism of Action: Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines have been successfully developed as inhibitors of a wide range of protein kinases, including:

  • Tyrosine Kinases: These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4]

    • Src Family Kinases (SFKs): Overexpression or constitutive activation of SFKs is common in many solid tumors. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit c-Src, leading to cell cycle arrest and reduced tumor growth in medulloblastoma cells.[7][8]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR-2 is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anti-angiogenic effects by targeting VEGFR-2.[9][10][11][12]

    • EGFR (Epidermal Growth Factor Receptor): Mutations and overexpression of EGFR are implicated in various cancers. This scaffold has been utilized to develop both wild-type and mutant-selective EGFR inhibitors.[2][13]

    • FLT3 (FMS-like Tyrosine Kinase 3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML). Potent FLT3 inhibitors based on the pyrazolo[3,4-d]pyrimidine core have been discovered.[10][11][14]

    • RET (Rearranged during Transfection): Fusions and mutations of the RET proto-oncogene are oncogenic drivers in certain thyroid and lung cancers. Selective RET inhibitors have been developed from this chemical class.[15]

    • Bcr-Abl: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidine-based dual Src/Abl inhibitors have shown efficacy, including against the T315I mutant which is resistant to many other inhibitors.[16]

  • Serine/Threonine Kinases: These kinases are also critical regulators of cellular processes.

    • CDKs (Cyclin-Dependent Kinases): CDKs control the progression of the cell cycle. Inhibition of CDKs, such as CDK2, by pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1][17]

    • PKD (Protein Kinase D): PKD is involved in multiple cancer hallmarks. Novel pyrazolo[3,4-d]pyrimidine-based pan-PKD inhibitors have shown potent anti-proliferative activity.[18]

The following diagram illustrates the central role of pyrazolo[3,4-d]pyrimidines in inhibiting key oncogenic signaling pathways.

Anti_Inflammatory_Workflow cluster_invivo In Vivo Studies Start Synthesized Pyrazolo[3,4-d]pyrimidine Derivatives InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay LOX_Assay 5-LOX Inhibition Assay InVitro->LOX_Assay NO_Assay Nitric Oxide (NO) Release Inhibition Assay InVitro->NO_Assay InVivo In Vivo Evaluation (for promising candidates) COX_Assay->InVivo LOX_Assay->InVivo NO_Assay->InVivo Lead_Compound Lead Compound Identification InVivo->Lead_Compound Acute_Model Acute Inflammation Model (e.g., Carrageenan-induced paw edema) Chronic_Model Chronic Inflammation Model (e.g., Cotton pellet-induced granuloma) Ulcer_Index Ulcerogenic Potential Assessment

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, distinct biological targets, earning them the designation of "privileged scaffolds." The pyrazolo[3,4-d]pyrimidine nucleus stands as a paramount example of such a structure.[1][2][3] This fused heterocyclic system is a bioisostere of the naturally occurring purine ring, particularly adenine, which is a fundamental component of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP).[4][5][6][7]

This structural mimicry is the key to its profound impact on drug discovery. By emulating the core structure of adenine, pyrazolo[3,4-d]pyrimidine derivatives can effectively function as ATP-competitive inhibitors, targeting the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][3][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4][8] The scaffold's ability to be chemically modified at several positions allows for the fine-tuning of potency and selectivity, making it an incredibly versatile tool for developing targeted therapies.[1] While its application in oncology is most prominent, derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[4][9][10]

This guide provides a comprehensive technical overview of the pyrazolo[3,4-d]pyrimidine core, from its fundamental synthesis to its role in targeting critical signaling pathways, supported by detailed protocols and data for the research scientist.

Part 1: Synthesis and Chemical Logic

The construction of the pyrazolo[3,4-d]pyrimidine core is a well-established field, with methodologies designed for versatility and efficiency. The most common strategies involve building the pyrimidine ring onto a pre-existing, functionalized pyrazole.

A cornerstone of this approach is the use of 5-aminopyrazole precursors, typically bearing a carbon-based functional group (like a nitrile or ester) at the 4-position. This arrangement provides the necessary atoms and reactivity to form the fused six-membered pyrimidine ring.

General Synthetic Workflow

The following workflow represents a common and adaptable route to access a variety of pyrazolo[3,4-d]pyrimidine intermediates, which can then be further diversified.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Intermediate Activation cluster_3 Step 4: Functionalization (SNAr) A Substituted Hydrazine C 5-Amino-1-substituted-pyrazole-4-carbonitrile A->C B Ethoxymethylenemalononitrile or similar active methylene compound B->C D Pyrazolo[3,4-d]pyrimidin-4-one C->D Reflux F 4-Chloro-pyrazolo[3,4-d]pyrimidine D->F Chlorination E Formamide or Formic Acid E->D I Final Bioactive Derivatives F->I Nucleophilic Aromatic Substitution G POCl3 or SOCl2 G->F H Diverse Amines, Phenols, etc. (R-NH2, R-OH) H->I

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

The causality behind this workflow is robust. Step 1 builds the foundational pyrazole ring. Step 2 utilizes a simple one-carbon source like formamide to cyclize the amino and nitrile groups into the pyrimidinone ring.[11] Step 3 is a critical activation step; converting the hydroxyl group of the pyrimidinone into a chloro group transforms it into an excellent leaving group.[12] This sets the stage for Step 4 , where nucleophilic aromatic substitution (SNAr) at the C4-position allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

Part 2: Mechanism of Action - The ATP-Competitive Paradigm

The therapeutic success of pyrazolo[3,4-d]pyrimidines is overwhelmingly rooted in their function as protein kinase inhibitors. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction.

The pyrazolo[3,4-d]pyrimidine scaffold fits neatly into the ATP-binding pocket of kinases, specifically engaging with the "hinge region" that connects the N- and C-lobes of the enzyme. This interaction is stabilized by hydrogen bonds that mimic those formed by the adenine ring of ATP.

G cluster_kinase Kinase ATP-Binding Site cluster_atp Normal ATP Binding cluster_scaffold Competitive Inhibition hinge Hinge Region (Backbone Amides) atp Adenine (of ATP) atp->hinge H-Bonds atp_tail Ribose-P-P-P block Blocks Phosphorylation scaffold Pyrazolo[3,4-d]pyrimidine Scaffold scaffold->hinge H-Bonds (Mimicry) scaffold_r R-Groups (for selectivity/potency) scaffold->block

Caption: ATP-competitive inhibition by the pyrazolo[3,4-d]pyrimidine scaffold.

The true power of the scaffold lies in the strategic placement of substituents. Different R-groups at the N-1, C-3, C-4, and C-6 positions can be tailored to interact with other regions of the ATP-binding pocket, such as the hydrophobic pocket or the solvent-exposed region. This chemical tailoring is the basis of achieving high potency and, crucially, selectivity for a specific kinase target over the hundreds of other kinases in the human kinome.[13][14]

Part 3: Key Therapeutic Targets and Drug Discovery Case Studies

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is best illustrated by the range of successful drugs and clinical candidates it has produced.

Table 1: Key Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Compound NamePrimary Target(s)Indication(s)Development Status
Ibrutinib (Imbruvica)Bruton's Tyrosine Kinase (BTK)B-cell cancers (CLL, MCL, WM)FDA Approved [6][7][15]
Sapanisertib mTORC1/mTORC2Various cancersClinical Trials[7][15]
Parsaclisib PI3KδLymphomasClinical Trials[7][15]
Umbralisib PI3Kδ, CK1εLymphomasWithdrawn post-approval[15]
PP1 / PP2 SRC Family KinasesResearch ToolPreclinical
Compound 33 (Exemplar)FLT3, VEGFR2Acute Myeloid Leukemia (AML)Preclinical[14][16]
Case Study: Ibrutinib - A Paradigm Shift in Cancer Therapy

The discovery and approval of Ibrutinib marked a watershed moment for pyrazolo[3,4-d]pyrimidine-based drugs.[7] It is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), an enzyme essential for B-cell proliferation and survival.

  • Mechanism: What set Ibrutinib apart was its novel mechanism as an irreversible inhibitor. An α,β-unsaturated carbonyl moiety was engineered into the molecule, which acts as a Michael acceptor.[7] This group forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to permanent inactivation of the enzyme.[7] This covalent targeting strategy provides high potency and prolonged duration of action.

  • Significance: Ibrutinib was the first FDA-approved kinase inhibitor featuring the pyrazolo[3,4-d]pyrimidine core and the first approved irreversible kinase inhibitor, validating the scaffold's potential for creating highly effective and innovative medicines.[7]

Case Study: Targeting PI3K/mTOR and Multi-Kinase Pathways

Beyond BTK, the scaffold has been instrumental in targeting the PI3K/mTOR pathway, a central regulator of cell growth and proliferation frequently mutated in cancer. Compounds like Sapanisertib and Parsaclisib demonstrate the scaffold's adaptability to inhibit different nodes within this critical pathway.[7][15]

Furthermore, medicinal chemists have successfully designed derivatives to be multi-kinase inhibitors. For instance, extensive SAR studies led to the development of compounds that potently inhibit both FLT3 and VEGFR2.[13][14] This dual-inhibition strategy is highly valuable in diseases like Acute Myeloid Leukemia (AML), where it can simultaneously block cancer cell proliferation (via FLT3) and inhibit tumor angiogenesis (via VEGFR2).[14]

Part 4: Field-Proven Experimental Protocols

To translate theory into practice, robust and reproducible experimental methods are essential. The following protocols are representative of standard procedures in the field for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes a common three-step synthesis to generate a key, versatile intermediate ready for diversification.

Self-Validation: Each step's success is validated by standard analytical techniques (TLC, NMR, MS), ensuring the purity and identity of the material before proceeding to the next step.

Methodology:

  • Step A: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

    • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 eq.) in absolute ethanol, add phenylhydrazine (1 eq.).

    • Reflux the reaction mixture for 4-6 hours, monitoring the consumption of starting materials by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product often crystallizes out of solution.

    • Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum.

    • Causality: This is a classic cyclocondensation reaction to form the substituted pyrazole ring.[12]

  • Step B: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

    • Suspend the pyrazole product from Step A (1 eq.) in formamide (10-15 vol.).

    • Heat the mixture to 180-190 °C and maintain for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Causality: Formamide serves as both the solvent and the source of the final carbon and nitrogen atoms needed to close the pyrimidine ring.[12]

  • Step C: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

    • Carefully add the pyrimidinone product from Step B (1 eq.) to phosphorus oxychloride (POCl3) (5-10 vol.) at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

    • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the target chloro-intermediate.

    • Causality: POCl3 is a powerful dehydrating and chlorinating agent that converts the amide-like oxygen of the pyrimidinone into a highly reactive chloro group, priming the scaffold for diversification.[12]

Protocol 2: In Vitro Kinase Inhibition Assay (Cell-Based Western Blot)

This protocol assesses a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Self-Validation: The inclusion of positive (known inhibitor) and negative (vehicle) controls validates the assay's performance. The use of a total protein loading control (e.g., β-actin or GAPDH) ensures that changes in phosphorylation are not due to variations in protein amount.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., MV4-11 for FLT3 inhibition[14]) in 6-well plates and allow cells to adhere overnight.

    • Treat the cells with various concentrations of the test pyrazolo[3,4-d]pyrimidine compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT5 for FLT3).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. Calculate IC50 values by plotting the normalized signal against the compound concentration.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of bioisosteric replacement in drug design. Its journey from a simple purine mimic to the core of FDA-approved, life-saving therapeutics like Ibrutinib underscores its enduring value.[4][7] The chemical tractability of the core continues to empower medicinal chemists to tackle complex biological challenges, from overcoming drug resistance in cancer to developing highly selective inhibitors for new targets.

The future for this privileged scaffold remains bright. Research is expanding into its use for targeting kinases involved in inflammatory and neurodegenerative diseases.[17][18] The development of dual-target inhibitors and novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) built upon this core, represents the next frontier. The pyrazolo[3,4-d]pyrimidine is not merely an old scaffold; it is a foundational tool that will continue to enable the discovery of new medicines for years to come.

References

  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1).
  • Zonca, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • El-Adl, K., et al. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

  • Unsworth, W. P., & Jones, K. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Geronikaki, A., et al. (n.d.).
  • (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Lee, H.-Y., et al. (n.d.). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • (n.d.). The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. BenchChem.
  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Ismail, N. S. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Harrabi, W., et al. (2024).
  • Ghorab, M. M., et al. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35).
  • Lee, H. Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Zhang, H., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
  • Lee, H.-Y., et al. (n.d.). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Kamal, A., et al. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Abdel-Aziz, A. A.-M., et al. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Unsworth, W. P., & Jones, K. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • (n.d.). Compounds currently approved or undergoing clinical trials for cancer...
  • El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
  • Abdusalomov, S. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
  • Gkizis, P. L., et al. (n.d.).
  • Ghorab, M. M., et al. (2022).
  • (n.d.). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,...
  • Kumar, D., et al. (2024).
  • El-Sayed, N. F., et al. (2023).
  • (2025).
  • Zhang, H., et al. (n.d.).
  • Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. PubMed.
  • (n.d.). Synthesis of Some Fluorinated Heteroannulated Pyrimidines - Purine Isosteres - via Inverse-Electron-Demand Diels-Alder Protocol. Enamine.

Sources

The Dawn of a Privileged Scaffold: A Technical Guide to the Initial Discovery of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

In the landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast network of pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The catalytic core of these enzymes, particularly the ATP-binding pocket, presented an attractive target for therapeutic intervention. However, the high degree of conservation in this pocket across the hundreds of kinases in the human kinome posed a formidable challenge: achieving inhibitor selectivity. An inhibitor that broadly targets multiple kinases can lead to off-target effects and significant toxicity. This necessity for specificity drove the search for novel chemical scaffolds capable of exploiting subtle differences within the ATP-binding site.

The pyrazolo[3,4-d]pyrimidine core emerged as a "privileged scaffold" in this quest. As a bioisostere of adenine, the core component of ATP, this heterocyclic system is intrinsically primed to interact with the hinge region of the kinase active site, a key anchoring point for ATP.[1][2][3] This guide provides an in-depth technical analysis of the seminal discovery that first established this scaffold as a cornerstone of modern kinase inhibitor development, focusing on the initial identification and characterization of the pioneering compounds, PP1 and PP2.

The Breakthrough: Identification of PP1 and PP2 as Potent Src Family Kinase Inhibitors

The foundational discovery was reported in 1996 by Hanke et al. in the Journal of Biological Chemistry.[1][4][5] The research team identified two pyrazolo[3,4-d]pyrimidine compounds, PP1 and PP2, as potent and selective inhibitors of the Src family of non-receptor tyrosine kinases.[2][3][6]

  • PP1 : 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine[4][7]

  • PP2 : 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine[4][7][8]

At the time, the Src family kinases, particularly Lck and Fyn, were known to be critical for T-cell receptor signaling and activation.[1][9] An inhibitor with selectivity for Src family kinases over other essential T-cell kinases like ZAP-70 was highly sought after as a tool to dissect these signaling pathways and as a potential therapeutic lead. PP1 and PP2 fulfilled this need with remarkable efficacy.

Mechanism of Action: Competitive Inhibition and Structural Basis for Selectivity

From first principles, the structural mimicry of adenine suggested an ATP-competitive mechanism of action, which was later confirmed.[10] The true elegance of the discovery, however, lay in the compound's selectivity. A later crystal structure of the Src family kinase Hck in complex with PP1 revealed the structural underpinnings of this specificity.[11]

The pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The selectivity is largely driven by the substituents at the C5 and N7 positions. The N7-tert-butyl group and the C5-aryl group (4-methylphenyl in PP1) project into a hydrophobic pocket adjacent to the ATP-binding site.[11] The size and nature of the "gatekeeper" residue, which lies at the entrance to this pocket, varies among kinases. Src family kinases possess a relatively small threonine gatekeeper, which accommodates the bulky substituents of PP1. In contrast, kinases with larger gatekeeper residues cannot accommodate PP1, providing a clear basis for its selectivity.[11]

This discovery was a watershed moment, demonstrating that by decorating an ATP-mimetic core with substituents that probe adjacent, less-conserved pockets, high potency and selectivity could be achieved.

Core Experimental Data and Protocols

The trustworthiness of this initial discovery rests on the rigorous biochemical and cellular assays performed. Below are the key quantitative findings and a detailed protocol representative of the original work.

Data Summary: Inhibitory Profile of PP1 and PP2

The initial studies established a clear selectivity profile for PP1 and PP2, showcasing their potent inhibition of Src family members while sparing other kinase families.

Kinase TargetCompoundIC₅₀ (nM)Kinase Family
LckPP15[12][13]Src Family Tyrosine Kinase
FynTPP16[12][13]Src Family Tyrosine Kinase
HckPP120[14]Src Family Tyrosine Kinase
c-SrcPP1170[14]Src Family Tyrosine Kinase
LckPP24Src Family Tyrosine Kinase
FynPP25Src Family Tyrosine Kinase
HckPP25Src Family Tyrosine Kinase
Counter-Screen Targets
ZAP-70PP1>100,000[12]Syk Family Tyrosine Kinase
JAK2PP1>50,000[12]Janus Kinase
EGFRPP1250[14]Receptor Tyrosine Kinase
c-Kit (later study)PP1~75[12]Receptor Tyrosine Kinase
Bcr-Abl (later study)PP11,000[12]Non-receptor Tyrosine Kinase

Table 1: Initial inhibitory concentrations (IC₅₀) of PP1 and PP2 against target (Src family) and off-target kinases. The high IC₅₀ values for ZAP-70 and JAK2 were critical in establishing the initial selectivity claim.

Experimental Workflow

The logical flow from chemical synthesis to biological validation is a cornerstone of drug discovery. The initial work on pyrazolo[3,4-d]pyrimidines followed a structured and self-validating path.

G cluster_0 Chemical Synthesis cluster_1 Biochemical Validation cluster_2 Cellular & Mechanistic Studies synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Core derivatization Derivatization at C5 & N7 (e.g., PP1, PP2) synthesis->derivatization purification Purification & Structural Confirmation (NMR, MS) derivatization->purification kinase_assay In Vitro Kinase Assay (Src Family vs. Other Kinases) purification->kinase_assay Test Compound ic50 IC50 Determination kinase_assay->ic50 selectivity Selectivity Profiling ic50->selectivity cell_assay T-Cell Activation Assay selectivity->cell_assay Validated Inhibitor phospho_blot Inhibition of Cellular Substrate Phosphorylation cell_assay->phospho_blot mechanism Mechanism of Action (ATP Competition, Structural Biology) phospho_blot->mechanism

Caption: Experimental workflow for the discovery of PP1/PP2.

Protocol: In Vitro Src Family Kinase Inhibition Assay

This protocol is based on the methodology described in the seminal 1996 paper by Hanke et al. and related publications, providing a robust method for quantifying kinase inhibition.[4][12]

Objective: To determine the IC₅₀ value of a test compound (e.g., PP1) against a Src family kinase (e.g., Lck).

Materials:

  • Recombinant purified Lck enzyme

  • Acid-denatured enolase (substrate)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (radioactive ATP)

  • Test compound (PP1) dissolved in DMSO

  • 96-well protein-binding plates

  • 2x SDS-PAGE loading buffer

  • SDS-PAGE apparatus and reagents

  • Phosphor screen and imager or autoradiography film

Procedure:

  • Substrate Coating: Coat the wells of a 96-well plate with the enolase substrate and block any remaining binding sites.

  • Reaction Setup: In each well, prepare the kinase reaction mixture. To 25 µL of kinase buffer, add:

    • Recombinant Lck enzyme.

    • Varying concentrations of the test compound (PP1), typically in a serial dilution from >1 µM to <1 nM. Include a DMSO-only vehicle control (0% inhibition) and a no-enzyme control (background).

  • Initiation: Start the reaction by adding 25 µL of [γ-³²P]ATP solution (e.g., 200 µCi/mL in kinase buffer).

  • Incubation: Incubate the plate at room temperature (e.g., 20°C) for 20 minutes to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding 60 µL of boiling 2x SDS-PAGE loading buffer containing 10 mM non-radioactive ATP. The high concentration of cold ATP competitively displaces any remaining [γ-³²P]ATP from the kinase, and the SDS denatures the enzyme.

  • Electrophoresis: Transfer 30 µL of the terminated reaction from each well to the lanes of a 7.5% SDS-polyacrylamide gel. Run the gel to separate the proteins by size. The phosphorylated enolase will be radiolabeled.

  • Detection: Dry the gel and expose it to a phosphor screen or autoradiography film. The radioactive signal corresponds to the amount of phosphorylated substrate.

  • Quantification: Scan the exposed screen or film using a laser scanner or densitometer. Quantify the band intensity for the phosphorylated enolase.

  • IC₅₀ Calculation: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Signaling Context and Structure-Activity Relationship (SAR)

Understanding the biological context and the chemical logic behind the inhibitor's design is crucial for appreciating the significance of the discovery.

Src Signaling Pathway

Src is a central node in cellular signaling, integrating inputs from various cell-surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Its activation triggers downstream cascades that regulate cell proliferation, survival, migration, and invasion.[2] The ability to selectively inhibit Src with a tool like PP1 was invaluable for dissecting its specific roles in these complex processes.

G RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src activates Integrins Integrins FAK FAK Integrins->FAK activates Src->FAK phosphorylates Ras Ras/MAPK Pathway Src->Ras activates PI3K PI3K/Akt Pathway Src->PI3K activates STAT3 STAT3 Src->STAT3 activates FAK->Src activates Cytoskeleton Cytoskeletal Reorganization FAK->Cytoskeleton Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Invasion Invasion & Migration Cytoskeleton->Invasion PP1 PP1 / PP2 (Inhibitor) PP1->Src

Caption: Core structure-activity relationship of the first pyrazolo[3,4-d]pyrimidine inhibitors.

  • C5-Aryl Substituent (R¹): The initial comparison between PP1 (para-methyl) and PP2 (para-chloro) showed that both small, lipophilic groups were well-tolerated and resulted in potent inhibition. [4][7]This position was immediately identified as a key vector for modifying selectivity and potency against different kinases.

  • N7-tert-Butyl Group (R²): This bulky, hydrophobic group was critical for high-affinity binding within the pocket near the gatekeeper residue. Its presence was a major contributor to the selectivity for Src family kinases over many other kinases. [11]

Conclusion and Impact

The discovery of PP1 and PP2 was more than the identification of a new inhibitor; it was a conceptual breakthrough. It validated the pyrazolo[3,4-d]pyrimidine scaffold as a premier platform for kinase inhibitor design, proving that ATP-competitive inhibitors could achieve high levels of selectivity. This work laid the direct intellectual groundwork for a multitude of subsequent drug discovery programs targeting kinases such as BTK, CDKs, and VEGFR. [6]The FDA approval of ibrutinib (Imbruvica), a BTK inhibitor based on this same scaffold, for the treatment of B-cell cancers is a direct legacy of this pioneering 1996 discovery. [2][6]The principles of using a privileged core to anchor to the hinge while using substituents to probe adjacent pockets for selectivity remain a dominant and highly successful strategy in kinase-targeted drug development today.

References

  • Hanke, J. H., Gardner, J. P., Dow, R. L., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695–701. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1205-1224. [Link]

  • Hanke, J. H. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor Study of Lck-and FynT-dependent T cell activation. ResearchGate. [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]

  • Schindler, T., et al. (1999). Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor. Molecular Cell, 3(5), 639-648. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. The Oncologist, 14(7), 667-678. [Link]

  • AMiner. Discovery of a Novel, Potent, and Src Family-Selective Tyrosine Kinase Inhibitor. [Link]

  • ResearchGate. Structure of the PP1-Src complex. [Link]

  • ResearchGate. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold. [Link]

  • ResearchGate. Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors. [Link]

  • van Oers, M. M., et al. (2000). The influence of the src-family kinases, Lck and Fyn, on T cell differentiation, survival and activation. Seminars in Immunology, 12(2), 145-153. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Lee, S. H., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 12(21), 5597-5607. [Link]

  • ResearchGate. Structures of PP1 and PP2. [Link]

  • Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(24), 14865–14882. [Link]

  • Krenitsky, T. A., et al. (1983). Pyrazolo[3,4-d]pyrimidine Ribonucleosides as Anticoccidials. 3. Synthesis and Activity of Some Nucleosides of 4-[(arylalkenyl)thio]pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 26(10), 1489-1494. [Link]

  • Orlicek, S. L., et al. (1999). The src family-selective tyrosine kinase inhibitor PP1 blocks LPS and IFN-gamma-mediated TNF and iNOS production in murine macrophages. Shock, 12(5), 333-338. [Link]

  • Cowan-Jacob, S. W., et al. (2005). The crystal structure of a c-Src complex in an active conformation suggests possible steps in c-Src activation. Structure, 13(6), 861-871. [Link]

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. [Link]

  • Shim, H. J., Kim, H. I., & Lee, S. T. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 13(3), 1463–1469. [Link]

  • Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2320-2331. [Link]

  • ResearchGate. 4-Amino-5-(4-chlorophenyl)-7-(t-butyl) pyrazolo(3,4- d)pyrimidine (PP2). [Link]

  • RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [Link]

  • Korea Science. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. [Link]

Sources

Spectroscopic data for 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "purine isostere" due to its structural similarity to the adenine and guanine bases found in DNA and ATP.[1][2] This structural mimicry allows molecules based on this core to act as competitive inhibitors for a wide range of enzymes, particularly kinases, making them a privileged scaffold in the development of anticancer agents.[1][3][4] this compound is a key derivative within this class. Its specific functionalization—an amino group at the C4 position and a methoxy group at the C6 position—modulates its electronic properties and potential for hydrogen bonding, influencing its biological activity and pharmacokinetic profile.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the essential spectroscopic data required for the unambiguous structural elucidation and characterization of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in authoritative principles. Furthermore, this document provides detailed, field-proven experimental protocols, explaining not just the steps but the causality behind them, ensuring a robust and reproducible analytical workflow.

Molecular Structure and Numbering

A precise understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The bicyclic system is numbered according to IUPAC conventions, which is essential for assigning signals from NMR and MS analysis to specific atoms.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[5] For this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of protons. The expected signals for this molecule are summarized below. The use of a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (N-H) from the pyrazole and amino groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyrazole N1-H~12.5 - 13.5Broad Singlet1HChemical shift is highly dependent on concentration and solvent.
Pyrazole C3-H~8.0 - 8.2Singlet1HAromatic proton on the electron-deficient pyrazole ring.
Amino (NH₂)~7.0 - 7.5Broad Singlet2HExchangeable protons; signal may be broad and its position variable.
Methoxy (OCH₃)~3.9 - 4.1Singlet3HCharacteristic singlet for a methoxy group attached to an aromatic system.
¹³C NMR Data

¹³C NMR spectroscopy details the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required for data acquisition.[5]

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C6~163Carbon attached to electronegative Oxygen and Nitrogen atoms.
C4~157Carbon attached to two electronegative Nitrogen atoms.
C7a~154Quaternary carbon at the fusion of the two rings.
C3~132Pyrazole methine carbon.
C3a~100Quaternary carbon at the pyrazole-pyrimidine junction.
OCH₃~54Methoxy carbon.
NMR Data Acquisition Protocol

Trustworthy data begins with a robust acquisition protocol. This self-validating system ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point and ability to form hydrogen bonds allow for the clear observation of N-H protons which might otherwise exchange too rapidly in solvents like D₂O or CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., Bruker's zg30).

    • Spectral Width: Set to a range of 0 to 14 ppm to ensure all relevant signals are captured.

    • Number of Scans: 16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (D1): A delay of 2 seconds is used to allow for full relaxation of protons, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., Bruker's zgpg30). This decouples protons to simplify the spectrum to singlets and enhances the signal of carbons attached to protons.

    • Spectral Width: Set to a range of 0 to 180 ppm.

    • Number of Scans: Acquire at least 1024 scans due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): A 2-second delay is standard.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[6] It is an essential tool for confirming molecular formula and can offer structural clues through fragmentation patterns.

  • Molecular Formula: C₅H₆N₆O

  • Calculated Exact Mass: 166.0603 g/mol

Expected Mass Spectrum Data (Electron Ionization)
m/z Relative Intensity (%) Proposed Fragment
166High[M]⁺ (Molecular Ion)
151Moderate[M - CH₃]⁺ (Loss of methyl radical from methoxy)
137Moderate[M - NCH]⁺ (Loss of formonitrile from pyrimidine ring)
124Low[M - NCO]⁺ (Loss of isocyanate radical)
MS Data Acquisition Protocol

The choice of ionization technique is critical. Electrospray Ionization (ESI) is suitable for this polar molecule, as it is a soft ionization technique that typically keeps the molecular ion intact.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (ESI-TOF):

    • Ionization Mode: Positive ion mode is chosen because the multiple nitrogen atoms in the heterocyclic system are readily protonated to form [M+H]⁺.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas (N₂): Set to a flow rate of ~8 L/min and a temperature of 300 °C to desolvate the ions.

    • Mass Range: Scan from m/z 50 to 500.

G M [M]⁺ m/z = 166 M_minus_CH3 [M - CH₃]⁺ m/z = 151 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺ m/z = 139 M->M_minus_HCN - HCN

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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This mimicry allows it to function as a versatile ATP-competitive inhibitor for a wide range of protein kinases and to modulate the activity of other purine-binding proteins. This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific derivative, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine. By examining the extensive research on structurally related analogs, we elucidate a landscape of probable molecular targets, focusing on protein kinases, adenosine receptors, and emerging targets in metabolic regulation. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential mechanisms of action and providing detailed experimental frameworks for target validation.

Introduction: The Pyrazolo[3,4-d]pyrimidine Core as a Versatile Pharmacophore

The pyrazolo[3,4-d]pyrimidine nucleus is isosteric to adenine, a fundamental component of adenosine triphosphate (ATP) and nucleic acids. This structural analogy is the cornerstone of its broad biological activity, enabling it to interact with the ATP-binding pockets of numerous enzymes, particularly protein kinases. The 4-amino group, in particular, often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature observed in many kinase inhibitors.

The specific substitutions on the pyrazolo[3,4-d]pyrimidine core dictate the compound's selectivity and potency towards its molecular targets. The methoxy group at the 6-position of the title compound, this compound, is expected to influence its electronic properties and steric interactions within the binding pocket of its targets, thereby fine-tuning its inhibitory profile. This guide will explore the most probable therapeutic targets for this compound based on the established activities of its structural congeners.

Prime Therapeutic Target Class: Protein Kinase Inhibition

The most extensively documented therapeutic application of the pyrazolo[3,4-d]pyrimidine scaffold is the inhibition of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.

Src Family Kinases (SFKs): A Prominent Target in Oncology

The Src family of non-receptor tyrosine kinases are key regulators of various cellular processes, including proliferation, survival, migration, and invasion.[2][3] Their hyperactivation is a common event in many solid tumors, such as glioblastoma and breast cancer, making them attractive therapeutic targets.[2][4] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.[2][3][5]

Mechanism of Action: this compound likely acts as an ATP-competitive inhibitor of Src kinase. The 4-amino group is predicted to form hydrogen bonds with the hinge region of the Src kinase domain, while the pyrimidine and pyrazole rings occupy the adenine-binding pocket. The methoxy group may extend into a nearby hydrophobic pocket, contributing to the binding affinity and selectivity.

Diagram: Proposed Src Kinase Inhibition Pathway

Src_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Src (Inactive) RTK->Src_inactive Growth Factor Binding Src_active Src (Active) Src_inactive->Src_active Phosphorylation Downstream Downstream Signaling (Proliferation, Migration, Invasion, Survival) Src_active->Downstream Activates Compound 4-Amino-6-methoxy-1H- pyrazolo[3,4-d]pyrimidine Compound->Src_active Inhibits (ATP Competition) Apoptosis Apoptosis Downstream->Apoptosis Inhibition of Downstream Signaling Leads to Apoptosis

Caption: Proposed mechanism of Src kinase inhibition.

Epidermal Growth Factor Receptor (EGFR): Targeting a Key Oncogene

EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Mutations and overexpression of EGFR are driving factors in several cancers, including non-small cell lung cancer and glioblastoma. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of both wild-type and mutant forms of EGFR.[6][7]

Therapeutic Rationale: A this compound-based compound could potentially overcome resistance to first and second-generation EGFR inhibitors by effectively targeting mutations like T790M.

Other Potential Kinase Targets

The versatility of the pyrazolo[3,4-d]pyrimidine core suggests a broader range of potential kinase targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is implicated in various cancers.[1]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway and a target in B-cell malignancies.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

Secondary Target Class: Adenosine Receptor Modulation

Given their structural similarity to adenosine, pyrazolo[3,4-d]pyrimidines can also interact with adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play vital roles in cardiovascular, nervous, and immune systems.

Adenosine Receptor Antagonism

Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as adenosine receptor antagonists.[8] By blocking the binding of endogenous adenosine, these compounds can modulate a variety of physiological processes. For instance, A1 receptor antagonists have potential as diuretics and renal-protective agents, while A2A receptor antagonists are being investigated for Parkinson's disease and as cancer immunotherapies.

Adenosine Receptor Agonism

While less common, some pyrazolo[3,4-d]pyrimidine analogs have been reported to act as adenosine receptor agonists.[9] This mode of action could be relevant for conditions where enhancing adenosine signaling is beneficial, such as in certain cardiovascular disorders or inflammatory conditions.

Diagram: Experimental Workflow for Adenosine Receptor Binding Assay

Adenosine_Receptor_Binding start Start prep_membranes Prepare Cell Membranes Expressing Adenosine Receptor Subtype (A1, A2A, etc.) start->prep_membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation radioligand Radiolabeled Ligand (e.g., [3H]PIA for A1) radioligand->incubation compound 4-Amino-6-methoxy-1H- pyrazolo[3,4-d]pyrimidine (Varying Concentrations) compound->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki Values scintillation->analysis end End analysis->end

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Methodological & Application

Synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including kinase inhibition.[1][2] This document outlines a robust and reproducible multi-step synthesis, beginning from commercially available starting materials, and provides in-depth explanations of the chemical principles and experimental considerations for each step.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is isosteric with purine, a fundamental component of nucleic acids. This structural similarity allows compounds based on this scaffold to interact with a variety of biological targets, often by acting as ATP-competitive inhibitors in the active sites of enzymes, particularly kinases.[2] The targeted substitution at the 4- and 6-positions of the pyrazolo[3,4-d]pyrimidine ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The title compound, this compound, represents a valuable building block for the generation of libraries of potential therapeutic agents.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step process commencing with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential functionalization at the 4- and 6-positions. The key intermediate is the versatile 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which is subsequently subjected to regioselective nucleophilic aromatic substitution (SNAr) reactions.

DOT Script for Overall Synthetic Workflow

Synthetic_Workflow A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione A->B Urea, 190 °C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, 110 °C D 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine C->D NH4OH, Dioxane, 100 °C E This compound D->E NaOMe, MeOH, Reflux

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

This initial phase involves the construction of the core heterocyclic system and its subsequent chlorination to yield the key reactive intermediate.

Step 1.1: Preparation of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

The synthesis begins with the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea to form the fused pyrimidine ring. This reaction proceeds via a condensation mechanism, resulting in the formation of the di-hydroxy pyrazolo[3,4-d]pyrimidine, which exists in its more stable tautomeric dione form.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).

  • Heat the mixture in an oil bath to 190 °C. The mixture will melt and then solidify as the reaction progresses.

  • Maintain the temperature for 2 hours, after which the reaction mixture is allowed to cool to room temperature.

  • To the solidified mass, add a 10% aqueous solution of potassium hydroxide to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Carefully acidify the filtrate with dilute hydrochloric acid to a pH of 4-5.

  • The product will precipitate out of solution as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.[3]

Step 1.2: Preparation of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

The di-hydroxy intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to produce the highly reactive 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This is a standard method for converting hydroxyl groups on heterocyclic systems to chloro groups, rendering them susceptible to nucleophilic substitution.

Protocol:

  • In a fume hood, carefully add 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent) to a round-bottom flask containing phosphorus oxychloride (10-15 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • The product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[3]

Part 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis lies in the regioselective substitution of the two chlorine atoms on the pyrazolo[3,4-d]pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution.[4][5][6] The order of substitution is critical for the successful synthesis of the desired product. Generally, the 4-position of the pyrazolo[3,4-d]pyrimidine system is more activated towards nucleophilic attack than the 6-position. Therefore, amination is performed first, followed by methoxylation.

DOT Script for SNAr Mechanism

SNAr_Mechanism reactant 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Cl at C4 intermediate Meisenheimer Complex (Anionic σ-complex) Resonance Stabilized reactant:f1->intermediate Nucleophilic Attack nucleophile Nu⁻ product 4-Nu-6-Cl-1H-pyrazolo[3,4-d]pyrimidine Cl⁻ intermediate->product:f0 Elimination of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Step 2.1: Synthesis of 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

The first nucleophilic substitution is the introduction of an amino group at the 4-position using an ammonia source. This reaction is typically carried out at elevated temperatures in a suitable solvent.

Protocol:

  • To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in dioxane, add an excess of aqueous ammonium hydroxide.

  • Seal the reaction vessel and heat to 100 °C for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 2.2: Synthesis of this compound

The final step involves the substitution of the remaining chlorine atom at the 6-position with a methoxy group. This is achieved by reacting the 4-amino-6-chloro intermediate with sodium methoxide in methanol.

Protocol:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.

  • To this solution, add 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., glacial acetic acid).

  • Reduce the solvent volume under reduced pressure.

  • The product can be isolated by precipitation upon the addition of water, followed by vacuum filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the final product, this compound.[7][8]

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
1.15-Amino-1H-pyrazole-4-carboxamideUrea1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione~75%[3]
1.21H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dionePOCl₃4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine~66%[3]
2.14,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineNH₄OH4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine70-80%
2.24-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidineNaOMe, MeOHThis compound85-95%

Troubleshooting and Expert Insights

  • Moisture Control: The chlorination step with POCl₃ is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent the decomposition of the reagent and ensure high yields.

  • Regioselectivity: The order of substitution is crucial. Attempting to introduce the methoxy group before the amino group may lead to a mixture of products or require harsher conditions, potentially leading to side reactions. The higher electrophilicity of the C4 position generally favors amination first.

  • Work-up of POCl₃: The quenching of phosphorus oxychloride is extremely exothermic and produces HCl gas. This step must be performed slowly in a well-ventilated fume hood with adequate cooling.

  • Purity of Intermediates: The purity of the 4,6-dichloro and 4-amino-6-chloro intermediates is important for the success of the subsequent steps. If necessary, purify these intermediates by recrystallization or column chromatography before proceeding.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the experimental considerations, researchers can reliably produce this valuable heterocyclic building block for use in drug discovery and medicinal chemistry programs. The synthetic strategy is robust, scalable, and relies on well-established chemical transformations.

References

  • Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts. (2019). ResearchGate. Available at: [Link]

  • Al-Issa, S. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(9), 13513–13525. Available at: [Link]

  • El-Faham, A., et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6439. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2135-2142. Available at: [Link]

  • Hassan, A. S., et al. (2020). Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5‐a]pyrimidine Derivatives. Archiv der Pharmazie, 353(12), 2000205. Available at: [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Guda, V. V., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1014. Available at: [Link]

  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of Organic Chemistry, 21(2), 1240–1256. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • El-Naggar, A. M., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846–1861. Available at: [Link]

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug development.[1][2] Structurally, it is an isostere of adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP).[3][4] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[4][5] Consequently, this scaffold is a cornerstone in the design of inhibitors for various therapeutic targets implicated in cancer, inflammation, and central nervous system disorders.[1][6] The versatility of this heterocyclic system lies in its amenability to chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]

This guide provides a detailed, step-by-step protocol for the synthesis of a core pyrazolo[3,4-d]pyrimidine structure, followed by its conversion into a key intermediate for the generation of diverse analog libraries. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Workflow

The following diagram outlines the multi-step synthesis from common starting materials to a versatile intermediate ready for diversification.

G cluster_0 Part A: Synthesis of Pyrazole Intermediate cluster_1 Part B: Pyrimidine Ring Formation cluster_2 Part C: Activation for Diversification A 2-(1-Ethoxyethylidene)malononitrile C 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile (B) A->C Ethanol, Reflux B Phenylhydrazine B->C D 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]- pyrimidin-4-ol (P1) C->D Formic Acid, Reflux E 4-Chloro-3-methyl-1-phenyl- 1H-pyrazolo[3,4-d]pyrimidine D->E POCl₃, Reflux G Pyrazolo[3,4-d]pyrimidine Analogs E->G Nucleophilic Substitution F Diverse Nucleophiles (e.g., Amines, Alcohols) F->G

Caption: General workflow for pyrazolo[3,4-d]pyrimidine analog synthesis.

Part A: Synthesis of the 5-Aminopyrazole-4-carbonitrile Intermediate

The most common and versatile entry to the pyrazolo[3,4-d]pyrimidine system begins with the construction of a substituted 5-aminopyrazole. This is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or its equivalent.[9] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl (or equivalent electrophilic carbon), followed by an intramolecular cyclization onto the nitrile group.

Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol details the synthesis of a common pyrazole intermediate.[10]

Materials:

  • 2-(1-Ethoxyethylidene)malononitrile

  • Phenylhydrazine

  • Ethanol (Absolute)

  • Ice bath

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1-ethoxyethylidene)malononitrile (1.0 eq) in absolute ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Expert Insights: The use of an ethoxyethylidene derivative of malononitrile serves as an effective β-keto-equivalent. The ethoxy group acts as a good leaving group upon initial nucleophilic attack by the hydrazine. Ethanol is an excellent solvent choice as it readily dissolves the reactants and allows for heating to a sufficient temperature to drive the cyclization, while also facilitating product precipitation upon cooling.

Part B: Cyclization to Form the Pyrazolo[3,4-d]pyrimidine Core

With the 5-aminopyrazole in hand, the next critical step is the construction of the fused pyrimidine ring. This is accomplished by reacting the aminopyrazole with a reagent that provides a single carbon atom, which will form C4 of the pyrimidine ring. Formic acid and formamide are the most commonly employed reagents for this transformation.[3][10][11]

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

This protocol describes the cyclization of the aminopyrazole intermediate using formic acid.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (from Part A)

  • Formic Acid (88-98%)

  • Ice water

  • Reflux apparatus

Procedure:

  • Place the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask.

  • Add an excess of formic acid (e.g., 20-30 mL per gram of starting material).

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC until the starting material is consumed (typically 6-8 hours).[10]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice water. This will cause the product to precipitate.

  • Stir the suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water to remove residual formic acid.

  • Dry the product, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, under vacuum.

Mechanistic Rationale: The reaction proceeds through an initial formylation of the C5-amino group of the pyrazole. The resulting formamide intermediate then undergoes an acid-catalyzed intramolecular cyclization, where the pyrazole N1 attacks the nitrile carbon. Subsequent tautomerization yields the stable 4-ol (or 4-oxo) form of the pyrazolo[3,4-d]pyrimidine core.

G Start 5-Aminopyrazole-4-carbonitrile Intermediate1 N-Formyl Intermediate Start->Intermediate1 + HCOOH (Formylation) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization End Pyrazolo[3,4-d]pyrimidin-4-ol Intermediate2->End Tautomerization

Caption: Key steps in the formic acid-mediated cyclization.

Part C: Activation and Diversification for Analog Synthesis

The 4-hydroxy-pyrazolo[3,4-d]pyrimidine is a stable product, but for creating a library of analogs, it must be converted into a more reactive intermediate. The most common strategy is to convert the hydroxyl group into a chlorine atom, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[3][12]

Protocol 3: Synthesis of 4-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (from Part B)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser, suspend the pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A few drops of N,N-dimethylaniline can be added to catalyze the reaction.

  • Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution as the starting material is consumed.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice in a beaker. This step is highly exothermic and will generate HCl gas.

  • Stir the mixture until all the ice has melted and the excess POCl₃ has been quenched.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The product, 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, can be purified by column chromatography or recrystallization.

Expert Insights: The 4-chloro derivative is a highly valuable intermediate. The chlorine at the C4 position is readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides), allowing for the introduction of diverse functional groups and the rapid generation of an analog library.[12]

Data Summary: Representative Synthetic Steps

StepStarting MaterialKey ReagentsSolventConditionsTypical Yield
A 2-(1-Ethoxyethylidene)malononitrilePhenylhydrazineEthanolReflux, 2-4 h80-90%
B 5-Amino-pyrazole-4-carbonitrileFormic AcidFormic AcidReflux, 6-8 h70-85%[10]
C Pyrazolo[3,4-d]pyrimidin-4-olPOCl₃POCl₃Reflux, 3-5 h65-75%[12]

Conclusion

The synthetic route outlined provides a robust and reproducible pathway to pyrazolo[3,4-d]pyrimidine analogs. Starting from readily available precursors, a key 5-aminopyrazole intermediate is formed, which is then cyclized to create the core heterocyclic system. Subsequent chlorination provides a versatile electrophile ready for diversification. This foundational strategy empowers medicinal chemists to explore the structure-activity relationships of this important scaffold in the pursuit of novel therapeutic agents.

References

  • Shaban, R. M., Samir, N., Nissan, Y. M., & Abouzid, K. A. M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1335-1354. [Link]

  • Kumar, A., Ahmad, I., & Chibber, M. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5481-5493. [Link]

  • Radi, M., Crespan, E., Botta, G., & Maga, G. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Journal of Medicinal Chemistry, 57(11), 4448-4476. [Link]

  • Cena, C., Marabese, M., Crosetto, N., & Bertinaria, M. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200830. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2023). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 15(1), 5-21. [Link]

  • Koolen, K., Vangeel, L., & de Borggraeve, W. M. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • El-Maksoud, M. S. A., & El-Gamal, M. I. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Abdelgawad, M. A., El-Maksoud, M. S. A., & El-Gamal, M. I. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197143. [Link]

  • Li, J., Zhang, Y., Wang, Y., & Liu, H. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(12), 20496-20510. [Link]

  • El-Maksoud, M. S. A., & El-Gamal, M. I. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, J. S., & Al-Qawasmeh, R. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5009. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2023). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 15(1), 5-21. [Link]

  • Sanna, M., Di Martino, R. M. C., Lauria, A., & Montalbano, A. (2018). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. ACS Medicinal Chemistry Letters, 9(10), 1018-1023. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Journal of Pharmaceutical Sciences, 4(2), 143-152. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(5), 337-344. [Link]

  • El-Sayed, N. N. E., & El-Gazzar, A. B. A. (2025). Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. Research on Chemical Intermediates. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2011). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Biomolecules, 6(1), 14. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2451-2465. [Link]

  • Maleki, A., & Ghamari, N. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 19183. [Link]

  • Wang, X., et al. (2012). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]

  • Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 488. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 4139-4150. [Link]

  • Choi, R., et al. (2017). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 3(11), 827-835. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2015). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic Chemistry: Current Research. [Link]

Sources

Applications of Pyrazolo[3,4-d]pyrimidines in Oncology Research: A Detailed Guide to Application and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines in Oncology

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the quest for novel anticancer therapeutics.[1][2] Its structural resemblance to the endogenous purine ring system allows it to function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[3][4][5] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a wide array of protein kinases, many of which are key drivers of oncogenesis.[3][4][6] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[6] Consequently, pyrazolo[3,4-d]pyrimidines have been extensively explored as potent and selective kinase inhibitors, with some compounds progressing to clinical trials and even gaining FDA approval, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of pyrazolo[3,4-d]pyrimidines in oncology research. We will delve into their mechanisms of action, provide detailed protocols for their evaluation, and present a framework for interpreting the generated data.

Mechanism of Action: Targeting Key Oncogenic Kinases

The anticancer activity of pyrazolo[3,4-d]pyrimidines stems from their ability to inhibit a variety of protein kinases implicated in tumor growth and progression. The following sections detail their action on several critical targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its overexpression and constitutive activation are common in various epithelial cancers, including non-small cell lung cancer, and colorectal, and head and neck cancers.[7] Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the catalytic domain of the receptor.[4][7][8][9][10][11][12] This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[10][11][12]

Signaling Pathway Visualization: EGFR Inhibition by Pyrazolo[3,4-d]pyrimidines

EGFR_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->EGFR Inhibits ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[3] VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[1][13] Pyrazolo[3,4-d]pyrimidine-based compounds have been developed to target VEGFR-2, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[4][13] This anti-angiogenic activity can effectively starve tumors and impede their growth.

Signaling Pathway Visualization: VEGFR-2 Inhibition by Pyrazolo[3,4-d]pyrimidines

VEGFR2_pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 ADP ADP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->VEGFR2 ATP ATP ATP->VEGFR2 Binds Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 signaling and its inhibition.

Src Family Kinase (SFK) Inhibition

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in various cellular processes, including proliferation, survival, migration, and angiogenesis.[6][8] Aberrant Src activation is observed in numerous cancers and is often associated with metastatic potential.[14][15] Pyrazolo[3,4-d]pyrimidine derivatives, such as the well-known inhibitor PP1 and its analogs, have demonstrated potent inhibition of SFKs.[1] By targeting Src, these compounds can disrupt multiple oncogenic signaling pathways, making them attractive therapeutic candidates.

Signaling Pathway Visualization: Src Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines

Src_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular RTK RTK (e.g., EGFR) Src Src RTK->Src Activates Integrin Integrin Integrin->Src Activates Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->Src Inhibits FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation

Caption: Src kinase signaling and its inhibition.

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
10e UnknownMCF-7 (Breast)11[16]
Compound 12b EGFRA549 (Lung)8.21[8][11]
Compound 12b EGFRHCT-116 (Colon)19.56[8][11]
Compound 12b EGFR (wild type)-0.016[11][12]
Compound 12b EGFR (T790M mutant)-0.236[11][12]
Compound 15 EGFRVarious (NCI-60 panel)1.18 - 8.44[7]
Compound 16 EGFRVarious (NCI-60 panel)2.53 - 9.63[7]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a pyrazolo[3,4-d]pyrimidine compound against a specific protein kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect of the test compound is quantified by the reduction in substrate phosphorylation. Luminescence-based assays that measure the amount of ATP remaining after the kinase reaction are common and offer a high-throughput format.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, Src)

  • Kinase substrate (specific to the kinase being assayed)

  • Test pyrazolo[3,4-d]pyrimidine compounds

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination. A final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture in kinase assay buffer.

    • To initiate the reaction, add 5 µL of a 2X ATP solution in kinase assay buffer. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized depending on the kinase activity.

  • ATP Depletion Measurement:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validation and Causality:

  • Positive Control: Include a known inhibitor of the target kinase to validate the assay's performance.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

  • ATP Concentration: The concentration of ATP should be close to the Km value for the kinase to ensure competitive binding of the inhibitor can be accurately measured.

Experimental Workflow: In Vitro Kinase Inhibition Assay

kinase_assay_workflow start Start compound_prep Prepare Serial Dilutions of Pyrazolo[3,4-d]pyrimidine start->compound_prep plate_setup Set up Assay Plate: Compound, Kinase/Substrate, ATP compound_prep->plate_setup incubation Incubate at RT for 1 hour (Kinase Reaction) plate_setup->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction luminescence_gen Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->luminescence_gen read_plate Measure Luminescence luminescence_gen->read_plate data_analysis Calculate % Inhibition and IC50 Value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of pyrazolo[3,4-d]pyrimidine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17][18][19] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[18][19] The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test pyrazolo[3,4-d]pyrimidine compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control, typically DMSO at the same concentration as the treated wells) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value using non-linear regression analysis.

Self-Validation and Causality:

  • Cell Seeding Density: Optimize the initial cell seeding density to ensure that the cells are in the exponential growth phase during the assay.

  • Linearity: Establish a linear relationship between cell number and absorbance to ensure the assay is quantitative.

  • Positive Control: Use a known cytotoxic drug (e.g., doxorubicin) as a positive control.

Experimental Workflow: MTT Cell Viability Assay

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_compounds Treat Cells with Pyrazolo[3,4-d]pyrimidine (Serial Dilutions) incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72 hours treat_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % Viability and IC50 Value read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MTT cell viability assay.

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a lead pyrazolo[3,4-d]pyrimidine compound.

Principle: This model involves the implantation of human cancer cells into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old

  • Human cancer cell line (e.g., the one that showed good sensitivity in vitro)

  • Matrigel (optional, to enhance tumor take rate)

  • Test pyrazolo[3,4-d]pyrimidine compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest the cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • For subcutaneous injection, mix the cell suspension 1:1 with Matrigel (optional).

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be determined based on pharmacokinetic studies.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • The experiment is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed antitumor effect.

Self-Validation and Causality:

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

  • Vehicle Control: A vehicle control group is essential to distinguish the effect of the compound from that of the vehicle.

  • Positive Control: A standard-of-care anticancer drug can be included as a positive control.

  • Toxicity Assessment: In addition to body weight, monitor the mice for any clinical signs of toxicity.

Conclusion and Future Directions

Pyrazolo[3,4-d]pyrimidines represent a versatile and potent class of anticancer agents with a proven track record of inhibiting key oncogenic kinases. The protocols and application notes provided in this guide offer a robust framework for the preclinical evaluation of novel derivatives. Future research in this area will likely focus on developing more selective inhibitors to minimize off-target effects, exploring combination therapies to overcome drug resistance, and identifying predictive biomarkers to guide their clinical application. The continued investigation of this remarkable scaffold holds great promise for the future of targeted cancer therapy.

References

  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Source details not fully available]
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]

  • Yuan, Z., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of the Iranian Chemical Society, 18(10), 2635-2651. [Link]

  • Tintori, C., et al. (2019). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 10(11), 1583-1589. [Link]

  • Kassab, A. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2556. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17835-17852. [Link]

  • El-Gamal, M. I., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(15), 4485. [Link]

  • Xu, W., Allbritton, N., & Lawrence, D. S. (2012). Src Kinase Regulation in Progressively Invasive Cancer. PLOS ONE, 7(11), e48867. [Link]

  • Kassab, A. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2556. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Park, S., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]

  • Al-Said, M. S., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(1), 103. [Link]

  • ResearchGate. (n.d.). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models | Request PDF. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Use of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, recognized for its structural resemblance to the adenine base of ATP. This mimicry allows it to effectively compete for the ATP-binding site within the catalytic domain of a wide array of protein kinases. This document provides a comprehensive guide to utilizing 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a representative member of this class, as a kinase inhibitor. While extensive research has validated the utility of the pyrazolo[3,4-d]pyrimidine core in targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs), it is important to note that the specific biological activity and kinase selectivity profile for this compound (CAS 100605-51-4) are not extensively documented in publicly available literature. Therefore, this guide serves as a foundational framework for researchers to systematically evaluate its potential as a kinase inhibitor, drawing upon established methodologies for this well-regarded class of compounds.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its proven success in yielding potent kinase inhibitors.[1] Its fused heterocyclic ring system is a bioisostere of purine, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving inhibition.[1]

Numerous derivatives have been synthesized and evaluated, leading to the discovery of inhibitors for a diverse range of kinases, including:

  • Tyrosine Kinases: EGFR, Src, Abl, and Breast Tumor Kinase (BRK/PTK6).[2]

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Protein Kinase D (PKD), and mTOR.

This compound represents a fundamental structure within this class. The 4-amino group is crucial for forming hydrogen bonds with the kinase hinge region, while the 6-methoxy group can influence solubility and interactions with other residues in the active site. The protocols outlined herein provide a robust starting point for characterizing its inhibitory potential against specific kinases of interest.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for most pyrazolo[3,4-d]pyrimidine-based inhibitors is competitive inhibition with respect to ATP. These small molecules reversibly bind to the ATP-binding cleft of the kinase, preventing the binding and subsequent transfer of the γ-phosphate from ATP to the protein or peptide substrate. This blockade of phosphotransferase activity effectively halts the downstream signaling cascade.

ATP_Competition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[3,4-d]pyrimidine Kinase_Active_Site ATP-Binding Site Substrate-Binding Site Phosphorylated_Substrate Phosphorylated Substrate Kinase_Active_Site->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase_Active_Site:p1 Binds Substrate Substrate (Protein/Peptide) Substrate->Kinase_Active_Site:p2 Binds Kinase_Active_Site_Inhibited ATP-Binding Site Substrate-Binding Site No_Phosphorylation No Phosphorylation Kinase_Active_Site_Inhibited->No_Phosphorylation Inhibitor 4-Amino-6-methoxy- 1H-pyrazolo[3,4-d]pyrimidine Inhibitor->Kinase_Active_Site_Inhibited:p1 Competitively Binds

Caption: ATP-Competitive Inhibition Mechanism.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and activity of the compound.

PropertyDataSource
CAS Number 100605-51-4Chemical Vendor
Molecular Formula C₆H₇N₅OChemical Vendor
Molecular Weight 165.15 g/mol Chemical Vendor
Appearance Typically an off-white to light yellow powder.General Knowledge
Solubility Generally soluble in dimethyl sulfoxide (DMSO). Aqueous solubility is expected to be low.General Knowledge
Storage Store at -20°C for long-term use. Protect from light and moisture. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.General Knowledge

Note: It is highly recommended to perform a solubility test before preparing high-concentration stock solutions. Poor solubility can significantly impact the accuracy of experimental results.

Experimental Protocols

The following protocols provide a framework for evaluating this compound. It is essential to optimize these protocols for the specific kinase and cell lines under investigation.

Protocol 4.1: In Vitro Biochemical Kinase Assay

This protocol aims to determine the direct inhibitory effect of the compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust method that measures the amount of ADP produced in a kinase reaction.

Materials:

  • This compound

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO (Anhydrous)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • In each well of the assay plate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).

    • Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • To initiate the reaction, add 2 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase).

    • Negative control wells should omit the kinase.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (negative control) from all experimental wells.

  • Normalize the data by setting the DMSO-only control (0% inhibition) to 100% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Biochemical_Assay_Workflow Start Start: Prepare Reagents Compound_Dilution Prepare serial dilutions of 4-Amino-6-methoxy- 1H-pyrazolo[3,4-d]pyrimidine Start->Compound_Dilution Plate_Setup Add compound, kinase, and substrate to 96-well plate Compound_Dilution->Plate_Setup Initiate_Reaction Add ATP to start reaction Plate_Setup->Initiate_Reaction Incubate_1 Incubate for 60 min at Room Temperature Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Depletes ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 min Stop_Reaction->Incubate_2 Develop_Signal Add Kinase Detection Reagent (Converts ADP to ATP -> Light) Incubate_2->Develop_Signal Incubate_3 Incubate for 30 min Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate % Inhibition and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro biochemical kinase assay.

Protocol 4.2: Cell-Based Assay for Target Engagement

This protocol uses Western blotting to determine if the compound can inhibit the phosphorylation of a specific kinase substrate within a cellular context. This confirms cell permeability and target engagement.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the kinase of interest.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • This compound

  • Growth factor or stimulant (if required to activate the pathway, e.g., EGF for EGFR).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-4 hours.

  • Pathway Stimulation: If necessary, stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL EGF for 15 minutes) to induce phosphorylation of the target protein.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Data Analysis:

  • Quantify the band intensities using software like ImageJ.

  • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

  • Observe the dose-dependent decrease in phosphorylation, which indicates the compound's potency in a cellular environment.

Expected Results and Troubleshooting

  • Biochemical Assay: A successful experiment will yield a classic sigmoidal dose-response curve, allowing for the determination of a precise IC₅₀ value. High variability between replicates may suggest issues with pipetting, compound solubility, or reagent stability.

  • Cell-Based Assay: A dose-dependent reduction in the phosphorylation of the target substrate, without a corresponding decrease in the total protein level, indicates specific on-target activity. If no effect is seen, it could be due to poor cell permeability, rapid metabolism of the compound, or the compound not inhibiting the target kinase in a cellular context.

Conclusion

This compound belongs to a class of compounds with a rich history of successful kinase inhibition. While specific data for this molecule is sparse, the provided protocols offer a comprehensive and validated approach for its characterization. By employing systematic biochemical and cell-based assays, researchers can elucidate its kinase selectivity, potency, and cellular efficacy, thereby determining its potential as a valuable tool for chemical biology or as a lead compound in drug discovery programs.

References

  • Harvey, K. L., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Maher, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. [Link]

  • El-Gamal, M. I., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]

Sources

In Vitro Assay Protocols for Pyrazolo[3,4-d]pyrimidine Compounds: A Guide for Kinase and Phosphodiesterase Inhibition Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its structural resemblance to the endogenous purine core allows it to function as an ATP mimic, making it a particularly effective inhibitor of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[1][2][3] Indeed, numerous pyrazolo[3,4-d]pyrimidine derivatives have been investigated and have entered clinical trials, targeting key kinases such as Src, Cyclin-Dependent Kinases (CDKs), and the mammalian Target of Rapamycin (mTOR).[1][3][4] Beyond kinases, this versatile scaffold has also shown significant inhibitory activity against other enzyme families, notably phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide signaling pathways.[5][6]

This comprehensive guide provides detailed in vitro assay protocols for researchers and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. We will delve into the principles behind the most robust and widely used assay formats for both kinase and phosphodiesterase targets, offering step-by-step methodologies and explaining the critical considerations for generating reliable and reproducible data.

Part 1: In Vitro Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in cellular signaling.[7] The inhibitory potential of pyrazolo[3,4-d]pyrimidine compounds is typically quantified by measuring the reduction in kinase activity. A variety of assay formats are available, each with its own advantages in terms of sensitivity, throughput, and susceptibility to interference.

Assay Principles: A Comparative Overview

The choice of assay technology is a critical first step and depends on the specific research goals, available instrumentation, and the scale of the screening campaign. Here, we discuss three prevalent non-radioactive methods.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] The ADP-Glo™ assay, for instance, is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[8][9] This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds.[10]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): HTRF® is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665).[11][12] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-specific antibody and streptavidin-XL665 are then added.[13][14] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[11] The time-resolved detection minimizes interference from short-lived background fluorescence.[12]

  • Fluorescence Polarization (FP): FP is a technique that measures changes in the rotational speed of a fluorescent molecule in solution.[15][16] In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (tracer) is bound to a specific antibody, resulting in a high polarization value.[15] The phosphopeptide produced by the kinase reaction competes with the tracer for antibody binding, causing the tracer to be displaced and tumble more rapidly, leading to a decrease in fluorescence polarization.[17] This method is homogeneous, cost-effective, and well-suited for high-throughput screening.[15]

Visualizing the Kinase Inhibition Assay Workflow

The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of pyrazolo[3,4-d]pyrimidine compounds Incubate_Enzyme_Inhibitor Pre-incubate kinase with compound or DMSO (control) Compound_Prep->Incubate_Enzyme_Inhibitor Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate reaction by adding Substrate/ATP mix Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at optimal temperature and time Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and add detection reagents Incubate_Reaction->Stop_Reaction Read_Signal Measure signal (Luminescence, HTRF, or FP) Stop_Reaction->Read_Signal Calculate_Inhibition Calculate percent inhibition relative to controls Read_Signal->Calculate_Inhibition Determine_IC50 Generate dose-response curve and determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Generalized workflow for in vitro kinase inhibition assays.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol provides a framework for determining the IC50 value of a pyrazolo[3,4-d]pyrimidine compound against a target kinase, such as Src or CDK2.[9][18]

Materials:

  • Purified recombinant kinase (e.g., Src, CDK2/Cyclin A)[19][20]

  • Kinase-specific substrate (peptide or protein)

  • Pyrazolo[3,4-d]pyrimidine test compounds

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[21]

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM. Then, dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[22]

  • Kinase Reaction Setup:

    • In a white assay plate, add 2.5 µL of the diluted test compound or 5% DMSO (for 0% and 100% inhibition controls).

    • Add 2.5 µL of a 2X kinase solution (e.g., for CDK2/Cyclin A2, a final concentration of ~1.6 ng per reaction might be used).[18]

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.[10]

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP mixture in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is often at or below the Km for each.[23] For example, for a CDK2 assay, 0.2 µM substrate and 50 µM ATP could be used.[18]

    • Add 5 µL of the 2X Substrate/ATP mixture to each well to initiate the reaction. The total reaction volume is now 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).[21] The incubation time should be within the linear range of the reaction, which should be determined during assay development.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

ComponentVolume (µL)Final Concentration (Example)
Test Compound/DMSO2.5Variable
2X Kinase Solution2.51X (e.g., 1.6 ng/well)
Pre-incubation 15 min at RT
2X Substrate/ATP Mix5.01X (e.g., 0.2 µM Substrate, 50 µM ATP)
Reaction Incubation 60 min at RT
ADP-Glo™ Reagent10.0N/A
Depletion Incubation 40 min at RT
Kinase Detection Reagent20.0N/A
Signal Development 30 min at RT

Part 2: In Vitro Phosphodiesterase (PDE) Inhibition Assays

Pyrazolo[3,4-d]pyrimidines, such as sildenafil, are also potent inhibitors of phosphodiesterases, particularly PDE5.[5][24] PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a vast array of physiological processes.[25]

Assay Principle: Fluorescence Polarization for PDE Activity

A common method for measuring PDE activity is a fluorescence polarization-based immunoassay. This assay is based on the competition between GMP produced by the PDE reaction and a fluorescently labeled GMP tracer for a limited number of specific anti-GMP antibody binding sites.

Visualizing the PDE Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction PDE Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of pyrazolo[3,4-d]pyrimidine compounds Add_Reagents Add PDE enzyme, cGMP, and test compound to plate Compound_Prep->Add_Reagents Reagent_Prep Prepare PDE enzyme, cGMP substrate, and assay buffer Reagent_Prep->Add_Reagents Incubate_Reaction Incubate at 37°C to allow cGMP hydrolysis to GMP Add_Reagents->Incubate_Reaction Add_Detection_Reagents Add anti-GMP antibody and fluorescent GMP tracer Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate to allow competitive binding to occur Add_Detection_Reagents->Incubate_Detection Read_FP Measure Fluorescence Polarization Incubate_Detection->Read_FP Calculate_Inhibition Calculate percent inhibition based on FP signal change Read_FP->Calculate_Inhibition Determine_IC50 Generate dose-response curve and determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a Fluorescence Polarization-based PDE inhibition assay.

Detailed Protocol: PDE5 Inhibition Assay using Fluorescence Polarization

This protocol describes a method to determine the IC50 of pyrazolo[3,4-d]pyrimidine compounds against PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • Cyclic Guanosine Monophosphate (cGMP) substrate

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)[26]

  • Test compounds (e.g., sildenafil as a positive control) dissolved in DMSO

  • Fluorescence Polarization-based PDE Assay Kit (containing fluorescent cGMP tracer and anti-GMP antibody)

  • Black, non-binding surface 384-well plates

  • Multichannel pipettes and a fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in PDE Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • PDE Reaction Setup:

    • To the wells of a 384-well plate, add the recombinant PDE5 enzyme, the diluted test compound (or control), and the cGMP substrate.

    • The final reaction volume is typically 20 µL.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.[26] The exact time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add the detection reagents (a premixed solution of anti-GMP antibody and fluorescent cGMP tracer) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate filters for the fluorophore used.

    • A high mP value indicates low PDE5 activity (inhibited), while a low mP value indicates high PDE5 activity (uninhibited).

    • Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.

Data Presentation:

ReagentVolume (µL)Purpose
PDE Assay BufferVariableBrings reaction to final volume
Test Compound/Control2To test for inhibitory activity
PDE5 Enzyme5To catalyze the hydrolysis of cGMP
cGMP Substrate5The substrate for the PDE5 enzyme
Reaction Incubation 30-60 min at 37°C
Detection Reagent Mix10Contains anti-GMP antibody and fluorescent GMP tracer
Detection Incubation 60 min at RT

Conclusion and Best Practices

The protocols outlined in this guide provide a solid foundation for the in vitro characterization of pyrazolo[3,4-d]pyrimidine compounds as inhibitors of kinases and phosphodiesterases. It is crucial to remember that every assay requires careful optimization and validation.[27][28] Key parameters such as enzyme concentration, substrate concentration (relative to Km), incubation times, and tolerance to DMSO should be empirically determined to ensure the generation of high-quality, reproducible data.[23][29] By following these detailed methodologies and adhering to rigorous scientific principles, researchers can confidently and accurately assess the inhibitory potential of this important class of compounds, accelerating the journey of drug discovery and development.

References

  • PerkinElmer. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health. [Link]

  • PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]

  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. [Link]

  • National Institutes of Health. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using a novel dual biochemical reaction system. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ SRC Kinase Assay Kit. [Link]

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • National Institutes of Health. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][15][30]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. National Institutes of Health. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]

  • The Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. [Link]

  • ResearchGate. (2009). Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. [Link]

  • PubMed. (n.d.). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. [Link]

  • ACS Publications. (n.d.). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine.... [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. [Link]

  • National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Their structural similarity to endogenous purines allows them to act as bioisosteres, interacting with a wide range of biological targets, most notably protein kinases.[3] This has led to their investigation and development as therapeutic agents for various diseases, including cancer.[1][2][4] Given their potent biological activities, the rigorous and unambiguous characterization of these molecules is a critical aspect of drug discovery, development, and quality control.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of pyrazolo[3,4-d]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies for the most relevant analytical techniques. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

The Importance of Analytical Method Validation

Before delving into specific analytical techniques, it is crucial to underscore the importance of analytical method validation in the pharmaceutical industry. Validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7] This ensures that the method consistently produces reliable, accurate, and reproducible results.[6][8] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) mandate the validation of analytical methods to ensure the identity, strength, quality, purity, and potency of drug substances and products.[6][8]

The key parameters for method validation, as outlined in the ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness.[6][9][10][11][12] Throughout this guide, the described protocols are presented with the principles of method validation in mind, providing a solid foundation for formal validation studies.

Chromatographic Methods: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying pyrazolo[3,4-d]pyrimidine derivatives. Its versatility, sensitivity, and resolving power make it indispensable for separating the target compound from impurities, starting materials, and degradation products.

Application Note: HPLC Method Development for Pyrazolo[3,4-d]pyrimidines

The development of a robust HPLC method for pyrazolo[3,4-d]pyrimidine derivatives hinges on understanding the physicochemical properties of the analyte. These compounds are generally aromatic and possess varying degrees of polarity depending on their substitution patterns. A reverse-phase HPLC (RP-HPLC) approach is typically the most effective.

  • Column Selection: A C18 column is the most common and versatile choice for these compounds. The hydrophobicity of the C18 stationary phase provides good retention for the aromatic pyrazolo[3,4-d]pyrimidine core. For more polar derivatives, a C8 or a phenyl-hexyl column might offer better peak shape and resolution.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is used as the mobile phase.

    • Aqueous Phase: A buffered aqueous phase is crucial for controlling the ionization state of the analyte and any ionizable impurities, which in turn affects retention time and peak shape. Buffers such as phosphate or formate at a pH between 2.5 and 4.0 are commonly used.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

  • Detection: The aromatic nature of the pyrazolo[3,4-d]pyrimidine scaffold imparts strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide information about peak purity. The wavelength of maximum absorbance (λmax) for the pyrazolo[3,4-d]pyrimidine core is typically in the range of 250-350 nm.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of a synthesized pyrazolo[3,4-d]pyrimidine derivative.

1. Materials and Reagents:

  • Pyrazolo[3,4-d]pyrimidine derivative sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatography data system (CDS) for data acquisition and processing.

3. Experimental Workflow:

Caption: Workflow for HPLC purity determination.

4. HPLC Conditions (Example):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector PDA, 254 nm (or λmax)

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks.

  • Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of pyrazolo[3,4-d]pyrimidine derivatives. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of the molecular structure.

Application Note: NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For pyrazolo[3,4-d]pyrimidine derivatives, ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are routinely employed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the pyrazolo[3,4-d]pyrimidine core and any substituents will have characteristic chemical shifts.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core are indicative of their electronic environment.

  • 2D NMR: Experiments like HMQC/HSQC correlate protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These are crucial for assigning the signals of substituted pyrazolo[3,4-d]pyrimidines and determining the regiochemistry of substitution.[13][14][15]

Protocol: NMR Sample Preparation and Data Acquisition

1. Materials and Reagents:

  • Pyrazolo[3,4-d]pyrimidine derivative sample (typically 5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

2. Experimental Workflow:

Caption: General workflow for NMR analysis.

3. Data Interpretation:

  • Assign the proton signals based on their chemical shifts, integration, and coupling patterns.

  • Assign the carbon signals using the ¹³C spectrum and with the aid of HSQC/HMQC to correlate them with their attached protons.

  • Use HMBC correlations to confirm the connectivity of the molecular skeleton, paying close attention to correlations that confirm the substitution pattern on the pyrazolo[3,4-d]pyrimidine core.

Application Note: Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique well-suited for pyrazolo[3,4-d]pyrimidine derivatives, as they often possess basic nitrogen atoms that can be readily protonated to form [M+H]⁺ ions.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern can provide valuable structural information.[16][17]

Protocol: Molecular Weight Confirmation by LC-MS

1. Materials and Reagents:

  • A dilute solution of the pyrazolo[3,4-d]pyrimidine derivative in a suitable solvent (e.g., methanol or acetonitrile).

2. Instrumentation:

  • A liquid chromatography system coupled to a mass spectrometer (LC-MS).

3. Experimental Procedure:

  • The sample is introduced into the mass spectrometer, typically via direct infusion or through an HPLC system.

  • The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The experimentally determined mass is compared to the theoretical calculated mass of the expected compound.

Application Note: FT-IR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18] For pyrazolo[3,4-d]pyrimidine derivatives, FT-IR can confirm the presence of key functional groups such as N-H, C=O, C-N, and aromatic C-H bonds.

Protocol: FT-IR Analysis

1. Sample Preparation:

  • For solid samples, a small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

2. Data Acquisition:

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3. Data Interpretation:

  • The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[4][19]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine/amide) 3500-3300
Aromatic C-H stretch 3100-3000
C=O stretch (amide/ketone) 1700-1630
C=N and C=C stretch 1650-1500
C-N stretch 1350-1000

Solid-State Characterization: X-ray Crystallography

For the definitive and unambiguous determination of the three-dimensional structure of a pyrazolo[3,4-d]pyrimidine derivative, single-crystal X-ray crystallography is the gold standard.[20][21]

Application Note: The Power of X-ray Crystallography

This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It is particularly useful for:

  • Confirming the regiochemistry of substitution on the pyrazolo[3,4-d]pyrimidine ring system.

  • Determining the absolute stereochemistry of chiral centers, if present.

  • Understanding intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.

Protocol: Growing Crystals for X-ray Diffraction

The main challenge in X-ray crystallography is obtaining single crystals of suitable quality.

1. Crystal Growth Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

2. Crystal Mounting and Data Collection:

  • Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays.

  • The diffraction pattern is collected and used to solve and refine the crystal structure.

Conclusion

The comprehensive analytical characterization of pyrazolo[3,4-d]pyrimidine derivatives is a multi-faceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. This guide has provided a detailed overview and practical protocols for the key analytical methods employed in this field. By following these guidelines and understanding the principles behind each technique, researchers can ensure the quality, purity, and structural integrity of their compounds, which is paramount for their successful advancement in the drug discovery and development pipeline. The importance of robust analytical data cannot be overstated, as it forms the foundation for all subsequent biological and pharmacological evaluations.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Vertex AI Search.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved January 15, 2026, from

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
  • Structure of a pyrazolo-[3,4-d]-pyrimidine. (n.d.). ResearchGate.
  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. (n.d.). CORE.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). NIH.
  • Structure Elucidation of a Pyrazolo[6][10]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC - NIH. Retrieved January 15, 2026, from

  • Structure elucidation of a pyrazolo[6][10]pyran derivative by NMR spectroscopy. (2007, May 24). PubMed. Retrieved January 15, 2026, from

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (n.d.). NIH.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025, December 23). Oriental Journal of Chemistry.
  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.).
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025, December 23). Oriental Journal of Chemistry.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC - NIH. Retrieved January 15, 2026, from

  • Structure of a pyrazolo-[3,4-d]-pyrimidine. (n.d.). ResearchGate.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).

Sources

Application Notes and Protocols for Utilizing Pyrazolo[3,4-d]pyrimidines as EGFR Inhibitors in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines as Targeted EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising framework in the design and discovery of novel anticancer agents.[3] This core structure acts as a bioisostere of the adenine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the ATP-binding site within the EGFR kinase domain, thereby inhibiting its activity.[3][4]

This guide provides a comprehensive overview and detailed protocols for researchers utilizing pyrazolo[3,4-d]pyrimidine-based compounds as EGFR inhibitors. We will delve into the mechanism of action, practical considerations for compound handling, and step-by-step methodologies for key in vitro assays to characterize their biological activity.

Mechanism of Action: Competitive Inhibition of the EGFR Kinase Domain

Pyrazolo[3,4-d]pyrimidine derivatives are designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[4] The core pyrazolo[3,4-d]pyrimidine moiety mimics the purine ring of ATP, anchoring the inhibitor within the kinase's active site.[4] Various substitutions on this scaffold are strategically designed to interact with specific regions of the ATP-binding pocket, enhancing potency and selectivity.[5]

EGFR_Inhibition cluster_0 EGFR Kinase Domain ATP_Site ATP Binding Site Phosphorylation Phosphorylation ATP_Site->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation Blocks ATP Binding Substrate Protein Substrate ATP ATP ATP->ATP_Site Binds Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATP_Site Competitively Binds Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Apoptosis Apoptosis & Cell Cycle Arrest No_Phosphorylation->Apoptosis

Caption: Mechanism of EGFR inhibition by pyrazolo[3,4-d]pyrimidines.

Practical Considerations: Compound Handling and Preparation

A critical and often overlooked aspect of working with novel small molecule inhibitors is their physicochemical properties, particularly solubility. Many pyrazolo[3,4-d]pyrimidine derivatives are hydrophobic, which can present challenges in preparing stock solutions and ensuring accurate dosing in cellular assays.[6][7]

Solubility and Stock Solution Preparation:

  • Initial Solubility Testing: It is advisable to perform a preliminary solubility test in common solvents such as DMSO, ethanol, and aqueous buffers.

  • Stock Solutions: High-concentration stock solutions (typically 10-20 mM) are usually prepared in 100% DMSO. These should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, the DMSO stock is serially diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (generally <0.5%).

Stability:

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation. Preparing single-use aliquots is highly recommended.

  • Light Sensitivity: Some compounds may be light-sensitive. It is good practice to store stock solutions in amber vials or wrapped in foil.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the essential assays required to characterize the efficacy of pyrazolo[3,4-d]pyrimidine EGFR inhibitors.

Protocol 1: In Vitro EGFR Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. A common method is a continuous-read kinase assay that monitors the production of ADP, a product of the kinase reaction.[8][9]

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]

  • ATP

  • Substrate (e.g., a synthetic peptide like Poly(E,Y) 4:1)

  • Pyrazolo[3,4-d]pyrimidine inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white, non-binding microtiter plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO. A typical starting concentration range for an initial screen would be from 100 µM down to 1 nM.

  • Enzyme and Substrate Preparation: Dilute the recombinant EGFR and the substrate in kinase buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the diluted EGFR enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the substrate. The final ATP concentration should be at or near its Km for EGFR to accurately determine the IC₅₀ of competitive inhibitors.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the data to a four-parameter logistic dose-response curve using software such as GraphPad Prism.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor B Add Inhibitor and EGFR to Plate A->B C Initiate Reaction with ATP/Substrate B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescent Signal (Kinase Detection Reagent) E->F G Read Luminescence F->G H Calculate % Inhibition and IC₅₀ G->H

Sources

Application Note & Protocol: Molecular Docking of Pyrazolo[3,4-d]pyrimidine Ligands for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its structural similarity to the endogenous purine ring of adenosine triphosphate (ATP).[1][2] This bioisosteric relationship allows compounds based on this scaffold to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Consequently, kinase inhibitors featuring the pyrazolo[3,4-d]pyrimidine core, such as the dual Src/Abl inhibitor Saracatinib and the CDK inhibitor Roscovitine, have become cornerstones of targeted therapy research.[3][5]

Molecular docking is an indispensable computational technique in structure-based drug design that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[6] For pyrazolo[3,4-d]pyrimidine-based drug discovery, docking studies provide critical insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern ligand binding to the kinase hinge region and surrounding residues.[3][7] This information is vital for rationalizing structure-activity relationships (SAR) and guiding the optimization of lead compounds to enhance potency and selectivity.[8]

This guide provides a comprehensive, field-proven protocol for performing molecular docking studies of pyrazolo[3,4-d]pyrimidine ligands with a therapeutically relevant protein kinase target, Cyclin-Dependent Kinase 2 (CDK2), using a suite of widely accessible and validated software tools.

Principle of the Method

The protocol is centered on the use of AutoDock Vina , a highly regarded open-source program for molecular docking, lauded for its accuracy and computational speed.[9][10] The workflow involves three primary stages: (1) Preparation , where the 3D structures of the receptor (protein) and ligand are prepared for docking by adding hydrogens, assigning charges, and defining rotatable bonds; (2) Docking , where AutoDock Vina systematically explores various conformations (poses) of the ligand within a defined search space (grid box) in the receptor's active site and scores them based on a semi-empirical free energy force field; and (3) Analysis , where the results are evaluated based on binding affinity scores and the predicted binding poses are visualized to analyze key molecular interactions.[11][12]

This protocol will use the crystal structure of CDK2 in complex with a pyrazolo[3,4-d]pyrimidine-based inhibitor (PDB ID: 2A4L) as a case study.[3] This allows for a crucial validation step: re-docking the co-crystallized ligand into the receptor to assess if the docking protocol can accurately reproduce the experimentally determined binding mode. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal pose is typically considered a successful validation.[12]

Experimental Workflow Overview

The entire molecular docking process follows a structured, multi-step workflow. This procedure ensures that the input files are correctly formatted and that the docking simulation is both reproducible and scientifically sound.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Results Analysis Data_Acquisition Data Acquisition (RCSB PDB, PubChem) Receptor_Prep Receptor Preparation (Clean PDB, Add H, Assign Charges) Data_Acquisition->Receptor_Prep Ligand_Prep Ligand Preparation (Generate 3D, Add H, Define Torsions) Data_Acquisition->Ligand_Prep Grid_Gen Grid Box Generation (Define Search Space) Receptor_Prep->Grid_Gen Docking_Run Run AutoDock Vina (Conformational Search & Scoring) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Eval Evaluate Docking Scores (Binding Affinity, RMSD) Docking_Run->Results_Eval Pose_Vis Visualize Binding Poses (PyMOL, Discovery Studio) Results_Eval->Pose_Vis Interaction_Analysis Analyze Interactions (H-Bonds, Hydrophobic Contacts) Pose_Vis->Interaction_Analysis

Caption: High-level workflow for a molecular docking study.

Materials and Software

Software/ResourcePurposeSource/Provider
RCSB Protein Data Bank Database for 3D protein structures.[Link]
PubChem Database for chemical compound structures.[Link]
AutoDock Tools (MGLTools) GUI for preparing protein and ligand files (PDBQT format).[Link]
AutoDock Vina The core molecular docking engine.[Link]
Open Babel Utility for converting chemical file formats.[Link]
PyMOL Molecular visualization software for result analysis.[Link]

Detailed Experimental Protocol

This protocol uses CDK2 (PDB: 2A4L) as the receptor and its co-crystallized pyrazolo[3,4-d]pyrimidine inhibitor (Ligand ID: R21) for validation.

Step 5.1: Receptor Preparation

The goal of this step is to prepare the protein structure by removing non-essential molecules, repairing any structural issues, adding hydrogen atoms, and assigning atomic charges. This generates a receptor.pdbqt file required by AutoDock Vina.

  • Obtain Protein Structure: Download the PDB file for 2A4L from the RCSB PDB.

  • Clean the PDB: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.

    • Rationale: Crystallographic structures often contain non-protein atoms (water, ions, co-factors) and multiple protein chains that are not relevant to the docking study.[13][14]

    • Action: Delete all water molecules (command in PyMOL: remove solvent). Isolate the primary protein chain (e.g., Chain A) and the ligand of interest (R21). Save this cleaned complex as 2A4L_clean.pdb.

  • Launch AutoDockTools (ADT): Open the ADT graphical interface.

  • Load Cleaned Protein: Go to File > Read Molecule and open 2A4L_clean.pdb.

  • Prepare Receptor for PDBQT Conversion:

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK.[15][16]

      • Rationale: Hydrogen atoms are typically absent in PDB files but are critical for calculating interactions, especially hydrogen bonds. Adding only polar hydrogens is a standard, computationally efficient practice.

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges.

      • Rationale: Partial atomic charges are necessary for the electrostatic terms in the docking scoring function. Kollman charges are a well-established method for proteins.[17]

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 2A4L_clean and click Select Molecule. A dialog will confirm that charges have been added and non-polar hydrogens merged. Save the output file as receptor.pdbqt.

Step 5.2: Ligand Preparation

This step involves isolating the ligand, ensuring its 3D structure is correct, adding hydrogens, assigning charges, and defining its rotatable bonds to create a ligand.pdbqt file.

  • Isolate the Ligand: Open the 2A4L_clean.pdb file in PyMOL. Select and save only the ligand (R21) as ligand.pdb.

  • Load Ligand into ADT: In ADT, go to Ligand > Input > Open and select ligand.pdb.

  • Assign Charges: A prompt will appear to add charges. Click OK to accept the default Gasteiger charges.

    • Rationale: Gasteiger charges are a rapid and widely used method for calculating partial charges on small organic molecules.[18]

  • Detect Rotatable Bonds: Go to Ligand > Torsions > Detect Root. This automatically defines the rotatable bonds, which Vina will explore during the docking simulation.

  • Save as PDBQT: Navigate to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Step 5.3: Docking Execution (AutoDock Vina)

Here, we define the three-dimensional search space (the "grid box") where Vina will attempt to dock the ligand and then execute the docking simulation.

  • Define the Grid Box:

    • In ADT, ensure both receptor.pdbqt and ligand.pdbqt are loaded.

    • Go to Grid > Grid Box. A box will appear in the display.

    • Rationale: The grid box confines the search to the region of interest, typically the known active site. This dramatically increases computational efficiency and accuracy. For re-docking, centering the box on the co-crystallized ligand is the standard approach.[6][19]

    • Action: Adjust the center coordinates and dimensions (in Angstroms) of the box to encompass the entire binding site. A size of 20x20x20 Å is often a good starting point. Record the center and size values.

  • Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and the grid parameters.[19]

    • Note: Replace the center and size values with those determined in the previous step. The exhaustiveness parameter controls the thoroughness of the search; a higher value increases accuracy but also computation time.[9]

  • Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command:

    Vina will run the docking simulation and generate two output files: all_poses.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores).[17]

Analysis and Interpretation of Results

Quantitative Analysis

The primary quantitative output is the binding affinity , reported in kcal/mol. This value is an estimate of the binding free energy (ΔG).

  • Interpretation: More negative values indicate stronger, more favorable binding.[11][12] The top-ranked pose is the one with the lowest binding affinity.

  • Validation: For the re-docking experiment, calculate the RMSD between the top-ranked docked pose of the ligand and its original crystallographic position. This can be done easily in PyMOL using the align command. An RMSD < 2.0 Å validates the docking protocol.[12][20]

Table 1: Example Docking Results from docking_log.txt

Mode Binding Affinity (kcal/mol) RMSD l.b. RMSD u.b.
1 -9.5 0.000 0.000
2 -9.1 1.852 2.431
3 -8.8 1.998 2.765
... ... ... ...

(RMSD l.b. = lower-bound RMSD from the best mode; RMSD u.b. = upper-bound RMSD)

Qualitative and Visual Analysis

Visual inspection of the top-ranked poses is essential for understanding the specific molecular interactions that stabilize the protein-ligand complex.[11][21]

  • Load Structures into PyMOL: Open PyMOL and load receptor.pdbqt and all_poses.pdbqt.

  • Isolate Top Pose: The output file contains multiple poses. Use the arrow keys at the bottom right of the PyMOL window to toggle through them. Focus on the first (top-ranked) pose.[22]

  • Visualize Interactions:

    • Use the Action > preset > ligand sites > cartoon option for a clear view.

    • To identify hydrogen bonds, use the "Find Polar Contacts" feature (Action > find > polar contacts > to any atoms).[23][24]

    • Rationale: Identifying key interactions, such as hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2), is critical for confirming that the docking pose is biologically relevant.[3]

Target Interaction Diagram

The interaction of a pyrazolo[3,4-d]pyrimidine inhibitor with the CDK2 active site is a classic example of kinase inhibition. The ligand forms key hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of ATP's adenine ring.

G cluster_kinase CDK2 Active Site cluster_ligand Pyrazolo[3,4-d]pyrimidine Ligand Hinge Hinge Region (e.g., Leu83) Gatekeeper Gatekeeper Residue (e.g., Phe80) DFG_Loop DFG Loop Phosphate_Binding Phosphate-Binding Region Pyrazole_N Pyrazole N-H Pyrazole_N->Hinge H-Bond (Donor) Pyrimidine_N Pyrimidine N Pyrimidine_N->Hinge H-Bond (Acceptor) Substituent_R1 R1 Substituent Substituent_R1->Gatekeeper Hydrophobic Interaction Substituent_R1->Phosphate_Binding Steric Fit

Caption: Key molecular interactions in the CDK2 active site.

Conclusion and Best Practices

This protocol outlines a robust and validated workflow for conducting molecular docking studies with pyrazolo[3,4-d]pyrimidine ligands against kinase targets. By following these steps, researchers can generate reliable predictions of binding modes and affinities, providing a powerful computational tool to accelerate the drug discovery process.

Key Best Practices:

  • Always Validate: Whenever possible, start a project by re-docking a known co-crystallized ligand to validate your protocol settings.

  • Understand Your System: Do not treat docking as a black box. Research the target's active site and known inhibitor binding modes to better interpret your results.

  • Beyond Docking: Docking is a powerful hypothesis-generating tool. Top-scoring compounds should be subjected to more rigorous computational methods like molecular dynamics (MD) simulations and, ultimately, experimental validation.[20]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • Abdel-Moneim, A. S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Retrieved from [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1064-1068. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • University of St Andrews. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(48), 30209-30225. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Singh, N., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 27(19), 6296. Retrieved from [Link]

  • Dr. S. K. Singh. (2022, May 12). Visualization of Molecular Docking result by PyMOL. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship between the RMSD values (Å) and the binding energies.... Retrieved from [Link]

  • HbindViz. (n.d.). User Guide. Retrieved from [Link]

  • Mutai, P. C., et al. (2020). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 7, 163. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin dependent kinase 2 (CDK2) inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cytotoxicity Assessment of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] These heterocyclic compounds are bioisosteres of purines and have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes.[2][4] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy.

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated efficacy as inhibitors of several key oncogenic kinases, including:

  • Src Family Kinases (SFKs): Overactivation of SFKs, such as c-Src, is implicated in tumor progression, metastasis, and resistance to therapy.[5][6][7] Pyrazolo[3,4-d]pyrimidines have been designed as potent Src inhibitors.[5][6]

  • Bcr-Abl Kinase: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML).[8] Several pyrazolo[3,4-d]pyrimidine-based compounds have been developed as dual Src/Bcr-Abl inhibitors, showing activity against imatinib-resistant CML cell lines.[9][10][11]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors.[1][12] Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as EGFR inhibitors.[1][12][13]

Given their mechanism of action, which often involves the inhibition of signaling pathways crucial for cell survival and proliferation, a thorough evaluation of the cytotoxic effects of novel pyrazolo[3,4-d]pyrimidine derivatives is a critical step in their preclinical development.[14] This guide provides a comprehensive framework and detailed protocols for assessing the in vitro cytotoxicity of this important class of compounds.

I. Strategic Overview of Cytotoxicity Testing

A multi-faceted approach is essential to fully characterize the cytotoxic profile of a pyrazolo[3,4-d]pyrimidine compound. This involves not only determining the concentration at which the compound reduces cell viability but also elucidating the underlying mechanism of cell death. A well-designed experimental workflow will typically progress from broad screening assays to more specific, mechanism-based investigations.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis Initial Dose-Response Dose-Response Screening (e.g., MTT Assay) Determine IC50 Calculate IC50 Values Initial Dose-Response->Determine IC50 Membrane Integrity Membrane Integrity Assay (e.g., LDH Assay) Determine IC50->Membrane Integrity Select Concentrations (e.g., IC50, 2x IC50) Apoptosis Induction Apoptosis Assay (e.g., Caspase-Glo 3/7) Determine IC50->Apoptosis Induction Target Engagement Western Blot for Downstream Targets Apoptosis Induction->Target Engagement

Figure 1. A tiered experimental workflow for assessing the cytotoxicity of pyrazolo[3,4-d]pyrimidine compounds.

II. Core Cytotoxicity Assays: Protocols and Rationale

This section provides detailed, step-by-step protocols for three fundamental in vitro assays to evaluate the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives.

A. Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[15]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the pyrazolo[3,4-d]pyrimidine compound in culture medium. A common approach is to use a log-equidistant concentration range to effectively determine the IC50 value.[16] Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell doubling time and the expected kinetics of the compound.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
A549 (Lung Carcinoma)Pyrazolo[3,4-d]pyrimidine Derivative X488.21
HCT-116 (Colon Carcinoma)Pyrazolo[3,4-d]pyrimidine Derivative X4819.56
K562 (Chronic Myeloid Leukemia)Pyrazolo[3,4-d]pyrimidine Derivative Y725.5
MCF-7 (Breast Adenocarcinoma)Pyrazolo[3,4-d]pyrimidine Derivative Z481.74

Note: The IC50 values presented are representative examples from studies on various pyrazolo[3,4-d]pyrimidine derivatives and should be used as a reference for data presentation.[1][3]

B. Cell Membrane Integrity Assessment: The LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17][18] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[18] The amount of extracellular LDH is directly proportional to the number of dead cells.

Protocol:

  • Experimental Setup: Seed and treat cells with the pyrazolo[3,4-d]pyrimidine compound as described in the MTT assay protocol. It is crucial to include the following controls:[19]

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

    • Medium Background Control: Wells containing only culture medium.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 15-30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Rationale for Use: The LDH assay is an excellent orthogonal method to the MTT assay. While MTT measures a reduction in metabolic activity, which can sometimes be due to cytostatic effects, the LDH assay directly quantifies cell death, providing a clearer picture of the compound's cytotoxic versus cytostatic properties.[20]

C. Apoptosis Induction Assessment: Caspase-Glo® 3/7 Assay

Principle: A significant number of pyrazolo[3,4-d]pyrimidine derivatives induce cytotoxicity through the induction of apoptosis.[3][21][22] Caspases-3 and -7 are key effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a luminogenic caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by the active caspases, generating a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Experimental Setup: Seed and treat cells in white-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: After the desired treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.

III. Mechanistic Insights: Connecting Cytotoxicity to Target Pathways

The cytotoxic effects of pyrazolo[3,4-d]pyrimidines are often a direct consequence of their inhibition of specific kinase-driven signaling pathways. For instance, inhibition of the c-Src pathway can lead to apoptosis by disrupting downstream survival signals.[23][24]

G Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine c-Src c-Src Pyrazolo[3,4-d]pyrimidine->c-Src Inhibits PI3K/AKT PI3K/AKT Pathway c-Src->PI3K/AKT Activates Ras/MAPK Ras/MAPK Pathway c-Src->Ras/MAPK Activates STAT3 STAT3 Pathway c-Src->STAT3 Activates Survival Survival PI3K/AKT->Survival Proliferation Proliferation Ras/MAPK->Proliferation STAT3->Proliferation STAT3->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits

Figure 2. Simplified schematic of the c-Src signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidines, leading to reduced proliferation and survival, and the induction of apoptosis.

To confirm that the observed cytotoxicity is linked to the intended target, it is recommended to perform downstream target analysis. For a c-Src inhibitor, this would involve using Western blotting to assess the phosphorylation status of c-Src and its key downstream effectors like AKT and ERK. A decrease in the phosphorylation of these proteins following treatment with the pyrazolo[3,4-d]pyrimidine compound would provide strong evidence for on-target activity.

IV. Conclusion and Future Directions

The experimental framework outlined in these application notes provides a robust and reliable approach for characterizing the cytotoxic properties of novel pyrazolo[3,4-d]pyrimidine derivatives. By combining assays that measure cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of a compound's in vitro efficacy. Furthermore, correlating these cytotoxic effects with the modulation of specific signaling pathways is essential for validating the compound's mechanism of action and guiding further drug development efforts. Future studies may involve more advanced techniques such as high-content imaging to analyze morphological changes associated with cytotoxicity and in vivo experiments to assess the therapeutic potential in animal models.

References

  • Al-Ostath, A., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]

  • Radi, M., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. PubMed. Available at: [Link]

  • Manfredini, S., et al. (2013). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. ACS Publications. Available at: [Link]

  • Ismail, N. S. M., et al. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Zhang, J., et al. (2015). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. National Institutes of Health. Available at: [Link]

  • Schenone, S., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. PubMed. Available at: [Link]

  • Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Clarivate. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (n.d.). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Semantic Scholar. Available at: [Link]

  • Contadini, C., et al. (2020). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. National Institutes of Health. Available at: [Link]

  • Martini, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. Available at: [Link]

  • Li, H., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. National Institutes of Health. Available at: [Link]

  • An, H., & Chae, S. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Bucur, O., et al. (2022). Apoptosis regulation by the tyrosine-protein kinase CSK. Frontiers. Available at: [Link]

  • Poudel, K., et al. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. National Institutes of Health. Available at: [Link]

  • Manley, P. W., et al. (2009). C6-unsubstituted pyrazolo[3,4-d]pyrimidines are dual Src/Abl inhibitors effective against imatinib mesylate resistant chronic myeloid leukemia cell lines. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. National Institutes of Health. Available at: [Link]

  • Pardo, R., et al. (2012). Src tyrosine kinase inhibits apoptosis through the Erk1/2- dependent degradation of the death accelerator Bik. PubMed. Available at: [Link]

  • Choi, Y. H., et al. (2001). Src tyrosine kinase augments taxotere-induced apoptosis through enhanced expression and phosphorylation of Bcl-2. National Institutes of Health. Available at: [Link]

  • Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Wikipedia. Available at: [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available at: [Link]

  • Bouyahya, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Available at: [Link]

  • Chan, G. K. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

Sources

Application Notes and Protocols for 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established and highly significant scaffold in medicinal chemistry, recognized for its structural resemblance to the adenine moiety of ATP.[1] This structural mimicry makes it a "privileged" framework for the design of ATP-competitive kinase inhibitors, which are crucial tools for dissecting cellular signaling pathways and developing novel therapeutics.[1][2] Within this versatile class of compounds, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine emerges as a key analog for investigating a multitude of signaling cascades implicated in cancer, inflammation, and neurodegenerative diseases.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing this compound and its closely related derivatives in cell signaling studies. We will delve into the mechanistic underpinnings of its action, provide step-by-step experimental workflows, and offer insights into data interpretation, ensuring a robust and reproducible research outcome.

Mechanism of Action: A Multi-Targeted Kinase Inhibitor

The primary mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives, including the 4-amino-6-methoxy variant, is the competitive inhibition of ATP binding to the catalytic domain of various protein kinases.[2] This inhibition prevents the phosphorylation of downstream substrates, effectively blocking signal transduction along specific pathways. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for its derivatization to achieve selectivity towards different kinase families.

Derivatives of this scaffold have been shown to target a range of critical kinases involved in cellular proliferation, survival, and inflammation, including:

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs like c-Src are pivotal in regulating cell growth, adhesion, and migration. Dysregulation of Src is a common feature in many cancers.[3][4]

  • Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5] Inhibition of these receptors can impede tumor growth and angiogenesis.

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[6]

  • Breast Tumor Kinase (BRK/PTK6): A non-receptor tyrosine kinase implicated in the progression and metastasis of several cancers, including breast cancer.[7]

The 4-amino and 6-methoxy substitutions on the pyrazolo[3,4-d]pyrimidine core contribute to the binding affinity and selectivity of the compound for specific kinase targets. The amino group often forms crucial hydrogen bonds within the ATP-binding pocket, while the methoxy group can be tailored to occupy hydrophobic regions, enhancing potency and selectivity.[2]

Visualizing the Core Mechanism: ATP-Competitive Inhibition

The following diagram illustrates the fundamental principle of how this compound functions as a kinase inhibitor.

ATP_Competition cluster_kinase Kinase Active Site cluster_ligands Ligands cluster_process Cellular Processes Kinase Kinase ATP Binding Pocket Substrate Binding Site Phosphorylation Substrate Phosphorylation Kinase:atp->Phosphorylation Enables Blocked Signal Transduction Blocked Kinase:atp->Blocked Leads to ATP ATP ATP->Kinase:atp Binds Inhibitor 4-Amino-6-methoxy-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->Kinase:atp Competitively Binds experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Assays cluster_analysis Data Analysis & Interpretation Prep Prepare Stock Solution of This compound Culture Culture Selected Cell Line Prep->Culture Seed Seed Cells in Multi-well Plates Culture->Seed Treat Treat Cells with a Dose-Range of the Compound Seed->Treat Viability Perform Cell Viability Assay (e.g., MTT) Treat->Viability Harvest Harvest Cells for Molecular Analysis Treat->Harvest IC50 Calculate IC50 Value Viability->IC50 Lysis Cell Lysis and Protein Quantification Harvest->Lysis WB Western Blot for Phospho-Proteins Lysis->WB Densitometry Densitometric Analysis of Bands WB->Densitometry Conclusion Correlate Viability Data with Pathway Inhibition IC50->Conclusion Densitometry->Conclusion

Caption: General workflow for in vitro analysis.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your findings, it is imperative to incorporate self-validating systems within your experimental design:

  • Orthogonal Assays: Do not rely on a single assay. For instance, complement MTT assays, which measure metabolic activity, with direct cell counting or a trypan blue exclusion assay to confirm cell death versus cytostatic effects. [8]* Positive and Negative Controls: Always include a known inhibitor of the pathway you are studying as a positive control and a vehicle-only treatment as a negative control.

  • Dose-Response and Time-Course Studies: Establishing a clear dose-dependent and time-dependent effect strengthens the evidence for a direct pharmacological action of the compound.

  • Target Engagement: Whenever possible, confirm that the compound is interacting with its intended target within the cell. This can be achieved through techniques like cellular thermal shift assays (CETSA) or by using knockout/knockdown cell lines for the putative target kinase.

Conclusion and Future Directions

This compound represents a valuable chemical tool for the interrogation of kinase-driven signaling pathways. Its utility spans from fundamental cell biology research to the early stages of drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to explore its potential. Future studies could focus on elucidating its broader kinase selectivity profile through kinome scanning, investigating its efficacy in more complex in vitro models such as 3D spheroids, and exploring its potential in in vivo models of disease.

References

  • A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. National Institutes of Health. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • (PDF) Guidelines for cell viability assays. ResearchGate. [Link]

  • 6-Amino-4-methoxy-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine. Immunomart. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PubMed. [Link]

  • Effects of 4-aminopyrazolo (3, 4-d) Pyrimidine in Combination With Guanine on Nucleic Acid and Protein Synthesis by Erlich Ascites Cells in Culture. PubMed. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for tackling one of the most common challenges associated with the promising pyrazolo[3,4-d]pyrimidine class of compounds: poor aqueous solubility. This inherent characteristic can significantly impede experimental progress, from creating reliable in vitro assays to achieving desired therapeutic exposure in vivo.

This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions for your specific compound and experimental context.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial hurdles encountered by researchers.

Q1: Why are my pyrazolo[3,4-d]pyrimidine compounds so difficult to dissolve in aqueous buffers?

A1: The issue stems from the fundamental structure of the scaffold. The pyrazolo[3,4-d]pyrimidine core is a planar, aromatic heterocyclic system that mimics adenine, allowing it to bind effectively to the ATP-binding sites of kinases.[1][2] To achieve high potency and selectivity, this core is often decorated with hydrophobic and aromatic substituents, which further decreases its affinity for water and leads to poor aqueous solubility.[1] This low solubility is a well-documented characteristic of the class, often hindering preclinical development.[3][4][5]

Q2: My compound is precipitating in my cell culture media. What immediate steps can I take to salvage my experiment?

A2: While not a long-term solution, several immediate tactics can be employed for in vitro assays. However, it is critical to validate that these methods do not interfere with your experimental endpoint.

  • pH Adjustment: For compounds with ionizable groups (weak acids or bases), altering the pH of the buffer can significantly increase solubility.[6][7] For weakly basic compounds, lowering the pH will lead to the formation of a more soluble protonated salt. Conversely, for weakly acidic compounds, increasing the pH will form a more soluble salt.

  • Use of Co-solvents: Organic solvents that are miscible with water, such as DMSO or ethanol, can be used to prepare a concentrated stock solution.[7][8] This stock is then diluted into the aqueous buffer, but care must be taken to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions and increasing aqueous solubility.[9][10] This can be a viable option for in vitro testing if the cyclodextrin itself does not affect the biological system.

Part 2: Advanced Strategies for Solubility Enhancement

For compounds advancing toward in vivo studies or requiring more robust formulation, more advanced strategies are necessary. The following sections detail the most successful approaches for the pyrazolo[3,4-d]pyrimidine class.

Strategy 1: Chemical Modification – The Prodrug Approach

This is one of the most effective and widely published strategies for fundamentally overcoming the solubility limitations of this compound class.[3][5]

Q3: What is the rationale behind a prodrug strategy?

A3: A prodrug is a chemically modified, often inactive, version of a drug that is designed to improve its physicochemical properties, such as solubility.[3] After administration, the prodrug undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[3] This approach allows you to append a highly water-soluble group to the insoluble core, dramatically improving its solubility profile for formulation and administration.[3][5][11]

Q4: What is a proven prodrug design for pyrazolo[3,4-d]pyrimidines?

A4: A highly successful approach involves attaching a solubilizing "promoiety" to the parent drug via a linker that is stable in formulation but easily cleaved in vivo. A validated combination for this scaffold is:

  • Solubilizing Moiety: An N-methylpiperazino group. This group is protonated at physiological pH, conferring a positive charge and a significant increase in water affinity.[3]

  • Linker: An O-alkyl carbamate linker. This linker is chosen for its balance of chemical stability (preventing premature hydrolysis) and susceptibility to cleavage by esterase enzymes present in plasma and tissues, which efficiently releases the active drug.[1]

The diagram below illustrates the general workflow for synthesizing and validating such a prodrug.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase A Parent Drug (Low Solubility) B Reaction with Triphosgene A->B C Chlorocarbonate Intermediate B->C D Reaction with Solubilizing Moiety (e.g., 2-N-methylpiperazinethanol) C->D E Final Prodrug (High Solubility) D->E F Measure Aqueous Solubility E->F G Assess Plasma Stability & Hydrolysis E->G H Confirm Inactivity vs. Target E->H I Test In Vitro Efficacy (Cell-based Assay) E->I

Caption: Prodrug Synthesis and Validation Workflow.

Protocol: General Synthesis of a Carbamate-Linked Pyrazolo[3,4-d]pyrimidine Prodrug

This protocol is a generalized procedure based on methodologies reported in the literature.[3][11] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

  • Chlorocarbonate Intermediate Formation:

    • Dissolve the parent pyrazolo[3,4-d]pyrimidine compound (1 equivalent) and sodium bicarbonate (2-3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.5-1 equivalent) in anhydrous CH₂Cl₂ dropwise.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, filter the mixture to remove excess sodium bicarbonate.

    • Evaporate the solvent under reduced pressure. The resulting chlorocarbonate intermediate is typically used immediately in the next step without further purification.[3]

  • Prodrug Formation:

    • In a separate flask, prepare a solution of the solubilizing alcohol (e.g., 2-N-methylpiperazinethanol, 1.5 equivalents) in an appropriate anhydrous solvent like THF or CH₂Cl₂.

    • Activate the alcohol by adding a strong base like sodium hydride (NaH, 1.5 equivalents) at 0 °C and stir for 30 minutes.

    • Add the crude chlorocarbonate intermediate from Step 1 to the activated alcohol solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final prodrug.

Strategy 2: Formulation – Amorphous Solid Dispersions

This approach focuses on altering the physical state of the compound rather than its chemical structure. It is a powerful technique for improving both solubility and dissolution rate.[9][12]

Q5: How does creating an amorphous solid dispersion (ASD) improve solubility?

A5: Crystalline solids have a highly ordered, low-energy lattice structure that requires significant energy to break apart for dissolution. An ASD is a molecular mixture of the drug dispersed within a hydrophilic polymer carrier.[9] This formulation improves solubility in two key ways:

  • Amorphous State: The drug exists in a high-energy, disordered amorphous state, which lacks the strong crystal lattice energy of its crystalline form. This makes it much easier for solvent molecules to interact with and dissolve the drug molecules.[12]

  • Improved Wettability: The hydrophilic polymer carrier enhances the wettability of the hydrophobic drug, facilitating faster dissolution in aqueous media.[8]

Q6: Which polymers are effective for formulating pyrazolo[3,4-d]pyrimidines?

A6: Studies have shown that both surfactants and amphiphilic copolymers are particularly effective. A miniaturized screening assay using inkjet printing technology identified several successful excipients for this class.[9][13][14]

Polymer/ExcipientTypeEfficacy NotesReference
Pluronic F-68 Non-ionic surfactantDemonstrated high solubility enhancement and resulted in formulations with comparable potency to DMSO-solubilized drug.[14]
Tween 80 Non-ionic surfactantShowed significant improvement in apparent water solubility.[14]
PVPVA Amphiphilic copolymerProvided notable solubility enhancement and good formulation performance.[14]

Protocol: Screening Solid Dispersions via Solvent Evaporation

This method is suitable for small-scale screening to identify promising polymer-drug combinations.[9][15]

  • Stock Solution Preparation:

    • Prepare a stock solution of your pyrazolo[3,4-d]pyrimidine compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).[9]

    • Prepare stock solutions of each polymer to be tested in deionized water (e.g., 1 mg/mL).[9]

  • Dispersion Preparation:

    • In a 96-well plate, dispense a small volume of the drug stock solution into each well (e.g., 1 µL, corresponding to 10 µg of drug).

    • Sequentially add an aqueous solution of the polymer to achieve the desired drug-to-polymer ratio (e.g., 100 µL of a 1 mg/mL polymer solution for a 1:10 drug:polymer ratio).

    • Allow the solvents (DMSO and water) to evaporate completely. This can be done at room temperature over 24-48 hours or accelerated in a vacuum oven at a temperature well below the glass transition temperature of the polymers.[15]

  • Solubility Assessment:

    • Reconstitute the dry solid dispersions in a fixed volume of aqueous buffer or water.

    • Agitate for a set period to allow for dissolution.

    • Centrifuge the plate to pellet any undissolved material.

    • Carefully transfer the supernatant to a new UV-transparent plate.

    • Measure the absorbance at the drug's λmax and quantify the concentration against a standard curve to determine the apparent solubility.

Strategy 3: Formulation – Nanosystems

For advanced preclinical development, encapsulating the compound in a nanosystem can simultaneously address solubility and improve pharmacokinetic properties.[4]

Q7: When should I consider using liposomes or nanoparticles?

A7: Nanosystems are most appropriate when preparing for in vivo studies. Encapsulating pyrazolo[3,4-d]pyrimidines in carriers like liposomes or albumin nanoparticles can offer several advantages:

  • Overcome Poor Solubility: The formulation itself is a stable aqueous dispersion.[4]

  • Protect from Metabolism: The carrier can shield the drug from premature enzymatic degradation.[16]

  • Improve Pharmacokinetics: Nanosystems can alter the biodistribution and prolong the circulation half-life of the encapsulated drug.[4][16]

Studies have shown that encapsulating these compounds in liposomes is an effective method to overcome their poor water solubility and prepare them for further biological evaluation.[4]

Part 3: Strategy Selection

Choosing the right approach depends on your compound's specific properties and your stage of research. The following decision tree can guide your strategy.

Caption: Decision Tree for Solubility Enhancement Strategy.

References

  • Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fallacara, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kakran, M., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Kumar, L., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Utami, T., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences Journal. Available at: [Link]

  • Parmar, K., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fallacara, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fallacara, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • Schenone, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Dreassi, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena Air. Available at: [Link]

  • Petricci, E., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dunn, A., et al. (2023). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. Available at: [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at: [Link]

  • Elhady, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]

  • Ghorab, M., et al. (2016). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie. Available at: [Link]

  • Elhady, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Design strategy for the target pyrazolo[3,4-d]pyrimidines. ResearchGate. Available at: [Link]

  • MedChem, M. (2023). Part1:Particle size reduction, Solid dispersion & Improving solubility of poorly-water soluble drugs. YouTube. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. As a purine isostere, this molecule is a valuable building block in the development of various therapeutic agents, particularly kinase inhibitors.[1][2]

This guide moves beyond a simple recitation of steps. Here, we delve into the mechanistic reasoning behind the synthetic strategy, anticipate common challenges, and provide actionable troubleshooting advice to ensure your experiments are both successful and reproducible.

I. Synthetic Strategy Overview: A Logic-Driven Approach

The most common and logical synthetic route to this compound involves a multi-step sequence starting from readily available precursors. The overall strategy hinges on the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring, and finally, the selective functionalization at the C4 and C6 positions.

G A Step 1: Pyrazole Formation B Step 2: Pyrimidine Ring Cyclization A->B Cyclization with Formamide/Urea C Step 3: Chlorination B->C POCl3 D Step 4: Regioselective Nucleophilic Aromatic Substitution (SNAr) C->D Sequential Amination & Methoxylation E Final Product D->E

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guides & FAQs

This section is structured to address specific problems you may encounter at each critical stage of the synthesis.

Stage 1: Synthesis of the Pyrazole Precursor (e.g., 5-Amino-1H-pyrazole-4-carboxamide)

The initial step typically involves the condensation of a hydrazine with a suitably functionalized three-carbon component. A common starting material is 5-amino-1H-pyrazole-4-carboxamide or the corresponding nitrile.

Q1: I am observing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

A1: Regioselectivity is a common challenge in the synthesis of substituted pyrazoles. The formation of the desired isomer is influenced by the nature of the substituents on the hydrazine and the electrophilic partner, as well as the reaction conditions.

  • Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbon, followed by cyclization and dehydration. The regioselectivity is determined by which nitrogen atom of the hydrazine initiates the attack and which participates in the cyclization.

  • Troubleshooting:

    • Steric Hindrance: If your hydrazine has a bulky substituent, the initial attack is more likely to occur at the less sterically hindered nitrogen atom.

    • Electronic Effects: Electron-donating groups on the hydrazine can influence the nucleophilicity of the adjacent nitrogen.

    • Solvent and Temperature: Experiment with different solvents and temperatures. Non-polar solvents may favor one isomer over another.

    • Purification: If a mixture is unavoidable, careful column chromatography is often required. The polarity difference between the isomers can sometimes be subtle, so a shallow gradient elution is recommended.

Stage 2 & 3: Cyclization to Pyrazolo[3,4-d]pyrimidine-4,6-diol and Subsequent Chlorination

The pyrazole precursor is cyclized to form the pyrazolo[3,4-d]pyrimidine core, which is then chlorinated to provide reactive sites for subsequent substitutions.

Q2: My cyclization with urea to form the diol intermediate is giving a low yield and seems to be incomplete. What can I do?

A2: High temperatures are typically required for this condensation reaction, and ensuring a homogenous reaction mixture is key.

  • Troubleshooting:

    • Temperature: Ensure the reaction temperature is maintained at the recommended level (often 180-200 °C).[3]

    • Mixing: Thoroughly grind the pyrazole precursor and urea together before heating to ensure intimate contact.

    • Reaction Time: Monitor the reaction by TLC. These reactions can be slow, so an insufficient reaction time may be the cause of low conversion.

    • Work-up: The product often precipitates upon cooling and dilution with water. Ensure the pH is adjusted correctly during work-up to facilitate precipitation.

Q3: The chlorination with POCl₃ is resulting in a dark, tarry mixture with a low yield of the desired 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

A3: Phosphorus oxychloride is a highly reactive and corrosive reagent. Careful control of the reaction conditions is crucial to prevent decomposition.

  • Mechanistic Insight: The hydroxyl groups of the diol are converted to good leaving groups by POCl₃, which are then displaced by chloride ions. Overheating can lead to extensive decomposition of the heterocyclic system.

  • Troubleshooting:

    • Temperature Control: The reaction should be heated carefully to reflux. Avoid excessively high temperatures.

    • Reagent Purity: Use freshly distilled POCl₃ if possible. Old or impure reagent can lead to side reactions.

    • Addition of a Base: The addition of a tertiary amine base like N,N-diethylaniline can sometimes improve the yield by neutralizing the HCl generated during the reaction.[4]

    • Work-up: The reaction must be quenched cautiously by pouring it onto crushed ice. This is a highly exothermic process. Ensure efficient stirring and cooling during the quench. The product is typically a solid that can be isolated by filtration.

Stage 4: Regioselective Amination and Methoxylation

This is often the most challenging part of the synthesis, requiring the selective substitution of the two chlorine atoms. The C4 position is generally more reactive towards nucleophilic attack than the C6 position.

Q4: I am getting a mixture of products during the amination/methoxylation sequence. How can I control the regioselectivity?

A4: The key to regioselectivity is to exploit the differential reactivity of the C4 and C6 positions and to carefully control the reaction conditions.

  • Mechanistic Insight: The C4 position is more electron-deficient due to the influence of the pyrazole ring nitrogen, making it more susceptible to nucleophilic attack.

  • Recommended Sequence: It is generally advisable to perform the amination step first, followed by methoxylation. The amino group at C4 will deactivate the ring towards further nucleophilic substitution, making the subsequent methoxylation at C6 more selective.

  • Troubleshooting the Amination Step (to form 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine):

    • Temperature: This reaction is often carried out at or slightly above room temperature. Higher temperatures can lead to di-substitution.

    • Stoichiometry: Use a controlled amount of the aminating agent (e.g., ammonia or an amine).

    • Solvent: A polar solvent like ethanol or isopropanol is typically used.

  • Troubleshooting the Methoxylation Step (to form this compound):

    • Base: A strong base like sodium methoxide is required. Ensure the base is anhydrous.

    • Temperature: This step usually requires heating. Monitor the reaction closely to avoid decomposition.

    • Side Reaction - Hydrolysis: The presence of water can lead to the formation of the corresponding 6-hydroxy byproduct. Ensure all reagents and solvents are anhydrous.

Q5: The methoxy group seems to be unstable and is hydrolyzing during work-up or purification. How can I prevent this?

A5: The methoxy group on the pyrazolo[3,4-d]pyrimidine ring can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.

  • Troubleshooting:

    • pH Control: During aqueous work-up, maintain a neutral or slightly basic pH. Avoid strongly acidic or basic conditions.

    • Purification: When performing column chromatography, use a neutral mobile phase if possible. If a modifier is needed, use a volatile base like triethylamine in small amounts rather than a non-volatile acid.

    • Storage: Store the final product in a cool, dry place, protected from moisture and light.

III. Experimental Protocols

The following are representative, detailed protocols for the key steps in the synthesis. Note: These should be adapted and optimized based on your specific laboratory conditions and the scale of your reaction.

Protocol 1: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
  • Combine 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) and phosphorus oxychloride (10 equivalents).

  • Add N,N-diethylaniline (1 equivalent) dropwise with stirring.

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water.

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
  • Suspend 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in ethanol.

  • Bubble ammonia gas through the suspension at room temperature or use a solution of ammonia in ethanol.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water, filter the solid, and dry to obtain the product.

Protocol 3: Synthesis of this compound
  • Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 equivalents) in anhydrous methanol.

  • Add 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) to the sodium methoxide solution.

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

IV. Data Interpretation and Characterization

Accurate characterization of intermediates and the final product is essential. Below is a table of expected quantitative data and a guide to interpreting spectroscopic results.

CompoundMolecular WeightExpected ¹H NMR Signals (in DMSO-d₆)
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine188.99~8.5-8.8 ppm (s, 1H, pyrazole C-H), ~14.0-15.0 ppm (br s, 1H, N-H)
4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine169.56~8.0-8.3 ppm (s, 1H, pyrazole C-H), ~7.0-7.5 ppm (br s, 2H, NH₂), ~13.0-14.0 ppm (br s, 1H, N-H)
This compound165.15~3.9-4.1 ppm (s, 3H, OCH₃), ~6.5-7.0 ppm (br s, 2H, NH₂), ~7.8-8.1 ppm (s, 1H, pyrazole C-H), ~12.5-13.5 ppm (br s, 1H, N-H)

Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.

V. Logical Relationships in Troubleshooting

G Start Low Yield of Final Product A Incomplete Reaction at Final Step? Start->A B Side Product Formation? Start->B C Purification Issues? Start->C D Increase reaction time/temp for methoxylation A->D G Check purity of 4-amino-6-chloro intermediate A->G E Check for hydrolysis (6-OH byproduct) B->E F Optimize chromatography conditions C->F H Re-run amination with better temp control G->H I Check for di-substituted byproduct G->I

Caption: A decision tree for troubleshooting low yields of the final product.

VI. References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances.

  • Technical Support Center: Nucleophilic Substitution of Dichloronicotinates. BenchChem.

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.

  • Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using ethanol as a green reaction media. ResearchGate.

  • SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine. ResearchGate.

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Ingenta Connect.

  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health.

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.

  • Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. Google Patents.

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.

  • Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate.

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES.

  • Supporting information Green synthesis and characterisation of novel[5][6][7]thiadiazolo/benzo[7][8]thiazolo[3,2- a]pyrimidines vi. The Royal Society of Chemistry.

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health.

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.

  • Separation and purification of cis and trans isomers. Google Patents.

  • NS20. Solutions to selected problems - aliphatic nucleophilic substitution. College of Saint Benedict.

Sources

Optimizing reaction conditions for synthesizing pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have garnered significant attention due to their diverse pharmacological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3][4] As isosteres of purines, they offer a versatile platform for developing novel therapeutic agents.[1][5]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges encountered during the synthesis of these valuable compounds.

I. Common Synthetic Pathways: An Overview

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. A common and effective strategy involves the cyclization of a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxylate precursor. The specific reagents and conditions for these steps can significantly impact the yield and purity of the final product.

Below is a generalized workflow for a common synthetic route:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Further Functionalization (Optional) A Starting Materials (e.g., Hydrazine derivative, Active methylene compound) B Cyclization A->B Reaction C 5-Aminopyrazole-4-carbonitrile or -carboxylate B->C Product E Cyclocondensation C->E Reactant D Formamide, Urea, or Thiourea D->E Reactant F Pyrazolo[3,4-d]pyrimidine Core E->F Product G Chlorination (e.g., POCl3) F->G Reaction H Nucleophilic Substitution (e.g., Amines, Alcohols) G->H Intermediate I Final Product H->I Product

Caption: Generalized workflow for pyrazolo[3,4-d]pyrimidine synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrazolo[3,4-d]pyrimidines, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Pyrazolo[3,4-d]pyrimidine Product

Q: I'm getting a very low yield, or no desired product at all, in my cyclocondensation step to form the pyrimidine ring. What could be the issue?

A: This is a frequent challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[6]

Causality and Recommended Actions:
  • Purity of Starting Materials: The purity of the 5-aminopyrazole precursor is critical. Impurities can interfere with the cyclization reaction.

    • Solution: Ensure your starting 5-aminopyrazole-4-carbonitrile or -carboxylate is of high purity. Recrystallize or purify by column chromatography if necessary. Verify the structure and purity by NMR and LC-MS.

  • Reaction Conditions: The temperature and reaction time for the cyclocondensation are crucial.

    • Explanation: Insufficient temperature may not provide the necessary activation energy for the reaction to proceed, while excessive heat can lead to decomposition of the starting materials or the product.[6]

    • Solution:

      • Temperature: For reactions with formamide, refluxing is often required.[7] For solid-phase reactions, precise temperature control is essential.[8]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An optimal reaction time ensures the complete consumption of the starting material without significant product degradation.

  • Choice of Reagent for Pyrimidine Ring Formation: The choice of reagent (e.g., formamide, urea, thiourea) can influence the reaction outcome.

    • Explanation: Each reagent has different reactivity and may require different reaction conditions. For example, thiourea is used to introduce a thione group at the 4-position.[8]

    • Solution: Select the appropriate reagent based on the desired final product. For the synthesis of a pyrimidin-4-one, formamide or formic acid followed by cyclization is a common choice.[9]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Explanation: Polar aprotic solvents like DMF or DMSO can be effective for these types of reactions, particularly when dealing with starting materials with poor solubility in other solvents.[2][9] However, in some cases, solvent-free conditions or the use of a reagent as the solvent (e.g., refluxing in formamide) is preferred.[7]

    • Solution: If solubility is an issue, consider using a high-boiling point polar aprotic solvent. If using a catalyst, ensure it is compatible with the chosen solvent.

Troubleshooting_Low_Yield Start Low or No Product Yield Purity Check Purity of Starting Materials Start->Purity Purity->Start If impure, purify and restart Conditions Optimize Reaction Conditions (Temp, Time) Purity->Conditions If pure Conditions->Start If not optimal, adjust and restart Reagent Evaluate Choice of Cyclization Reagent Conditions->Reagent If optimized Reagent->Start If incorrect, select new reagent Solvent Assess Solvent Effects Reagent->Solvent If appropriate Solvent->Start If unsuitable, change solvent End Improved Yield Solvent->End If suitable

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Formation of Multiple Products/Side Reactions

Q: My TLC plate shows multiple spots, and I'm struggling to isolate the desired pyrazolo[3,4-d]pyrimidine. What are the likely side products?

A: The formation of multiple products is a common issue in heterocyclic synthesis. Understanding the potential side reactions is key to minimizing their formation.[6]

Potential Side Products and Mitigation Strategies:
  • Incomplete Cyclization: The intermediate from the reaction of the 5-aminopyrazole with the cyclizing agent may not fully cyclize.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature, while monitoring with TLC.

  • N-alkylation/acylation at Multiple Sites: Pyrazolo[3,4-d]pyrimidines have multiple nitrogen atoms that can be sites for alkylation or acylation, leading to a mixture of isomers.[2]

    • Explanation: The relative nucleophilicity of the nitrogen atoms can be influenced by the solvent and the base used.

    • Solution:

      • Protecting Groups: Consider using protecting groups to block unwanted reaction sites.

      • Reaction Conditions: Carefully control the stoichiometry of the alkylating/acylating agent and the base. Running the reaction at a lower temperature may improve selectivity.

      • Phase Transfer Catalysis: In some cases, liquid-solid phase transfer catalysis can provide good yields and selectivity for N-alkylation.[9]

  • Hydrolysis of Nitrile/Ester Group: If the 5-aminopyrazole precursor has a nitrile or ester group, it can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.

    • Solution: If hydrolysis is a problem, consider using milder reaction conditions. For example, if using a strong acid or base, try a weaker one or reduce the reaction temperature.

Problem 3: Poor Solubility of Starting Materials or Products

Q: My starting materials or the final product have very low solubility, making the reaction and purification difficult. What can I do?

A: Poor solubility is a known challenge with some pyrazolo[3,4-d]pyrimidine derivatives.[10]

Strategies to Address Solubility Issues:
  • Solvent Selection:

    • High-Boiling Point Polar Aprotic Solvents: As mentioned earlier, DMF, DMSO, or NMP can be effective for dissolving poorly soluble starting materials.

    • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and often allows for the use of smaller volumes of solvent, which can help with solubility issues.[5]

  • Prodrug Approach: For final products with poor aqueous solubility, a prodrug strategy can be employed to improve their pharmacokinetic properties. This involves adding a solubilizing moiety to the core structure.[10]

  • Purification Techniques:

    • Trituration: If the product precipitates from the reaction mixture, trituration with a suitable solvent can help remove soluble impurities.

    • Column Chromatography: For complex mixtures, column chromatography is often necessary. A gradient elution system may be required to separate closely related compounds.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to use for the synthesis of pyrazolo[3,4-d]pyrimidines?

A1: The choice of catalyst depends on the specific reaction. For many cyclocondensation reactions, a catalytic amount of a base like sodium ethoxide can be effective when reacting with thiourea.[8] In other cases, acid catalysts may be used. It is important to consult the literature for the specific transformation you are performing.

Q2: How can I selectively functionalize the different nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring system?

A2: Selective functionalization can be challenging due to the presence of multiple reactive nitrogen atoms. A combination of strategies can be employed:

  • Steric Hindrance: The steric environment around each nitrogen atom can influence its reactivity.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the rings can alter the nucleophilicity of the nitrogen atoms.

  • Protecting Groups: As mentioned previously, the use of protecting groups is a powerful strategy for achieving regioselectivity.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing pyrazolo[3,4-d]pyrimidines?

A3: Yes, there is growing interest in developing greener synthetic methods. Some approaches include:

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as by fusing the reactants at high temperatures, can reduce solvent waste.[8]

  • Microwave-Assisted Synthesis: This technique can often reduce reaction times and energy consumption.[5]

  • One-Pot Multicomponent Reactions: Designing synthetic routes that involve multiple steps in a single pot can reduce the need for intermediate purification and minimize waste.[8]

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1)

This protocol is adapted from a literature procedure and provides a reliable method for the synthesis of a key pyrazolo[3,4-d]pyrimidine intermediate.[9]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)

  • To a solution of 2-(1-ethoxyethylidene)malononitrile (A) in ethanol, add phenylhydrazine.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 2: Cyclization to form 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1)

  • Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL).[9]

  • Reflux the solution for 7 hours.[9]

  • After completion, pour the reaction mixture into ice water.[9]

  • Collect the resulting precipitate by filtration, wash with water, and dry.[9]

  • Recrystallize the crude product from ethanol to obtain pure P1.[9]

Protocol 2: N-Alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1)

This protocol describes a general method for the N-alkylation of the pyrazolo[3,4-d]pyrimidine core using phase transfer catalysis.[2][9]

  • To a solution of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1) in DMF, add a suitable base (e.g., K2CO3) and a phase transfer catalyst (e.g., TBAB).

  • Add the desired alkylating agent (e.g., methyl iodide, propargyl bromide) dropwise at room temperature.[9]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives based on literature reports.

PrecursorReagent for CyclizationSolventTemperatureTimeYield (%)Reference
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic AcidFormic AcidReflux7 h83[9]
N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamideThioureaEthanolReflux3 h67[8]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamideFormamide190 °C8 h-[11][12]

VI. References

  • Barreca, M. L., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 681-685. [Link]

  • Hassan, A. S., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7268. [Link]

  • Abdel-Megeed, M. F., et al. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(19), 6593-6600. [Link]

  • Christodoulou, M. S., et al. (2016). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Biomolecules, 6(1), 1. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1833-1851. [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Scientific Reports, 9(1), 7752. [Link]

  • Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 51(5), 1252-1259. [Link]

  • Ghorab, M. M., et al. (2016). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Medicinal Chemistry, 8(13), 1597-1619. [Link]

  • Hassan, A. S., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7268. [Link]

  • Al-Omary, F. A., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 343(11), 636-642. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2841-2853. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. *Bioorganic & Medicinal Chemistry, 102, 117628. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2841-2853. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Der Pharma Chemica, 7(8), 163-176. [Link]

  • Ghorab, M. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2530-2549. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 90-101. [Link]

  • Ali, M. A., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. *Bioorganic Chemistry, 104, 104297. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17756. [Link]

  • Wang, Z., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(6), 735. [Link]

Sources

Proper storage and handling of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine. As a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, its proper handling and application are paramount for reproducible and accurate experimental outcomes.[1][2][3] This document provides detailed FAQs and troubleshooting workflows based on the compound's chemical properties and established laboratory best practices.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage, handling, and properties of this compound.

Q1: What are the primary chemical identifiers for this compound?

A1: Key identifiers are summarized in the table below. Having the correct CAS number is crucial for accurate documentation and safety data sheet retrieval.

PropertyValue
Chemical Name This compound
Synonym(s) 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 100605-51-4
Molecular Formula C₆H₇N₅O
Molecular Weight 165.15 g/mol

Source: ChemicalBook[4]

Q2: What are the recommended long-term storage conditions?

A2: Proper storage is critical to prevent degradation and maintain compound integrity. Based on safety data for structurally related pyrazolopyrimidines, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[5] Standard long-term storage at -20°C is advisable, particularly once the compound is in solution.

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air.[5][6] For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Light: Protect from light. While specific photostability data is limited, many complex organic molecules can be light-sensitive. Use amber vials or store containers in the dark.

Q3: What personal protective equipment (PPE) is required for handling this compound?

A3: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Therefore, adherence to standard laboratory safety protocols is mandatory.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[7]

  • Eye Protection: Use safety glasses with side shields or goggles.[6]

  • Body Protection: A lab coat is required. For handling large quantities of the powder, consider additional protective clothing.

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

Q4: What is the best solvent for preparing stock solutions?

A4: Solubility can be a challenge for pyrazolo[3,4-d]pyrimidine derivatives, which often exhibit low aqueous solubility.[3]

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Similar heterocyclic compounds used in biological assays are readily soluble in DMSO.

  • Alternative Solvents: If DMSO is incompatible with your experimental system, Dimethylformamide (DMF) can be an effective alternative.

  • Aqueous Solubility: The compound is expected to have low solubility in water and aqueous buffers.[5] For final assay concentrations, ensure the percentage of organic solvent (like DMSO) is low enough to not affect the biological system, typically ≤0.5%.

Q5: How should I prepare a stock solution to ensure complete dissolution?

A5: To ensure your stock solution is homogenous and accurately concentrated, follow a validated procedure. The causality here is that undissolved compound leads to incorrect concentrations in downstream experiments, invalidating results.

See Protocol 1: Preparation of a 10 mM Stock Solution in DMSO in the Appendices for a detailed, step-by-step guide. The protocol includes critical steps like vortexing and sonication to overcome potential kinetic barriers to dissolution.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Issue: My compound is not fully dissolving in the chosen solvent.

This is a common issue, often related to solubility limits or improper technique. The following workflow can help diagnose and solve the problem.

G start Problem: Incomplete Dissolution check_solvent Is the solvent correct? (e.g., High-purity DMSO) start->check_solvent check_solvent->start No, correct solvent reweigh Verify compound mass and solvent volume calculations. check_solvent->reweigh Yes aid_dissolution Aid Dissolution reweigh->aid_dissolution vortex Vortex vigorously for 2 minutes. aid_dissolution->vortex sonicate Sonicate in water bath for 5-10 minutes. warm Warm gently (37°C) for 5-10 minutes. (Caution: check thermal stability) sonicate->warm vortex->sonicate still_issue Still not dissolved? warm->still_issue consider_alt Consider alternative solvent (e.g., DMF) or prepare a lower concentration. still_issue->consider_alt Yes success Solution is clear. Proceed with experiment. still_issue->success No

Caption: Troubleshooting workflow for compound dissolution issues.

Issue: I observe precipitation in my stock solution after freeze-thaw cycles.

A2: This indicates that the compound may be crashing out of solution upon freezing or that the solvent is absorbing water, reducing solubility.

  • Causality: DMSO is hygroscopic; it readily absorbs atmospheric moisture. This added water can significantly decrease the solubility of hydrophobic compounds, causing precipitation. Repeated freeze-thaw cycles exacerbate this issue.

  • Solution 1 (Best Practice): Aliquot. After preparing your initial stock solution, immediately divide it into smaller, single-use aliquots in low-retention tubes. Store these at -20°C or -80°C. This prevents both repeated freeze-thaw cycles and moisture introduction to the main stock.

  • Solution 2 (Recovery): If you observe precipitate, try to redissolve it by following the "Aid Dissolution" steps in the diagram above (vortex, sonicate, gentle warming). If it redissolves, aliquot it immediately for future use.

Issue: My experimental results are inconsistent or show a loss of compound activity over time.

A3: This suggests potential compound degradation.

  • Causality: Degradation can occur due to improper storage, exposure to light, or instability in aqueous buffers over time. The pyrazolo[3,4-d]pyrimidine core, while generally stable, can be susceptible to hydrolysis or oxidation under non-optimal conditions.

  • Solution 1: Use Fresh Solutions. Prepare fresh dilutions from a frozen, validated stock aliquot for each experiment. Do not store compounds in aqueous buffers for extended periods. A self-validating protocol would involve running a positive control with a freshly prepared solution alongside older solutions to test for activity loss.

  • Solution 2: Assess Storage. Confirm that your solid compound and stock solutions are stored as recommended (cool, dry, dark).[5] If the solid has changed color or appearance, it may be compromised.

  • Solution 3: pH Sensitivity. Check the pH of your assay buffer. Extreme pH values can accelerate the degradation of many small molecules. Ensure your buffer is within a stable physiological range (e.g., pH 7.2-7.4) unless the experiment requires otherwise.

Appendices

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a validated method for preparing a concentrated stock solution.

Materials:

  • This compound (MW: 165.15 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate-sized amber glass vial or polypropylene tube

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-Weighing: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: On a calibrated balance, carefully weigh out 1.65 mg of the compound into a clean vial.

    • Rationale: This mass is chosen to yield a final concentration of 10 mM in 1 mL of solvent. Calculation: (0.00165 g) / (165.15 g/mol ) = 1 x 10⁻⁵ mol. (1 x 10⁻⁵ mol) / (0.001 L) = 0.01 mol/L = 10 mM.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 2 minutes. Visually inspect for any remaining solid particles.

  • Sonication: Place the vial in a bath sonicator for 10 minutes to break up any small agglomerates and facilitate complete dissolution. The water in the bath should be at room temperature.

  • Final Inspection: After sonication, the solution should be clear and free of any visible precipitate. If solids persist, repeat steps 4 and 5. Gentle warming to 37°C can be used as a final step if necessary.

  • Storage: For immediate use, proceed with dilutions. For long-term storage, divide the stock solution into single-use aliquots (e.g., 20 µL) and store in tightly sealed tubes at -20°C or -80°C, protected from light.

References

  • Material Safety D
  • SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.
  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, 98%, Thermo Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • SAFETY D
  • 6-Amino-4-methoxy-1-(2-deoxy-a-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine. Selleck Chemicals.
  • SAFETY D
  • Al-Ostath, A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Shrestha, R., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, NIH.
  • Lee, J., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, PubMed.
  • 4-Aminopyrazolo[3,4-d]pyrimidine 98%. Sigma-Aldrich.
  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, NIH.
  • Skipper, H. E., et al. (1955). Inhibition of experimental neoplasms by 4-aminopyrazolo (3, 4-d) pyrimidine. Proceedings of the Society for Experimental Biology and Medicine, PubMed.
  • Wang, M., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, PubMed Central.
  • This compound | 100605-51-4. ChemicalBook.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • Lavecchia, A., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, NIH.

Sources

Technical Support Center: Strategic Functionalization of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its structural resemblance to the adenine ring of ATP.[1][2] However, its unique electronic properties and multiple reactive sites can lead to challenging side reactions.

This guide provides in-depth, troubleshooting-focused answers to common issues encountered during the N-alkylation, cross-coupling, and direct C-H functionalization of this important heterocycle. Our goal is to equip you with the mechanistic understanding and practical protocols needed to minimize side reactions and maximize the yield of your target compounds.

Troubleshooting Guide: Common Functionalization Reactions

N-Alkylation: Controlling Regioselectivity

The pyrazolo[3,4-d]pyrimidine core possesses two potentially nucleophilic nitrogen atoms in the pyrazole ring (N1 and N2), leading to the common problem of forming regioisomeric mixtures during alkylation. Achieving high regioselectivity is crucial for consistent biological activity.

Question: My N-alkylation of a 1H-pyrazolo[3,4-d]pyrimidine is producing a mixture of N1 and N2 isomers. How can I selectively obtain the N2-alkylated product?

Answer: This is a frequent challenge rooted in the similar nucleophilicity of the N1 and N2 atoms. While N1 alkylation is often the thermodynamic default under many conditions, you can achieve high selectivity for the N2 position by carefully controlling the solvent and base to manipulate the state of the pyrazolopyrimidine anion in solution.[2]

The key is to use a less polar, aprotic solvent like tetrahydrofuran (THF) in combination with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS).

Causality Explained: In a low-polarity solvent like THF, the sodium cation (Na+) forms a close or tight ion pair (CIP) with the deprotonated pyrazolopyrimidine anion. It is hypothesized that the sodium cation coordinates to both the N1 and the N7 atoms of the pyrimidine ring. This coordination effectively blocks the N1 position, leaving the N2 position sterically and electronically available for electrophilic attack by the alkylating agent.[2][3]

Question: I need to synthesize the N1-alkylated isomer, but my reaction is giving me the N2 product or a mixture. What conditions favor N1 alkylation?

Answer: To switch the selectivity from N2 to N1, you should employ a polar, aprotic solvent like dimethyl sulfoxide (DMSO).[2][3]

Causality Explained: In a highly polar solvent like DMSO, the solvent molecules effectively solvate the cation (e.g., Na+ or K+), creating a "solvent-separated ion pair" (SSIP).[2][3] In this state, the pyrazolopyrimidine anion is "freer" in solution, and the cation is not tightly coordinated to and blocking the N1 position. Under these conditions, alkylation tends to occur at the more thermodynamically stable N1 position. Standard conditions like potassium carbonate (K₂CO₃) in DMF or DMSO are also known to favor N1 alkylation.[2][4]

The following diagram illustrates the solvent-dependent control of regioselectivity.

cluster_0 Solvent-Controlled N-Alkylation Start 1H-Pyrazolo[3,4-d]pyrimidine + Base (e.g., NaHMDS) THF Low Polarity Solvent (e.g., THF) Start->THF Reaction in DMSO High Polarity Solvent (e.g., DMSO) Start->DMSO Reaction in CIP Close Ion Pair (CIP) Na+ coordinates to N1 and N7 THF->CIP Forms SSIP Solvent-Separated Ion Pair (SSIP) 'Free' Anion DMSO->SSIP Forms N2_Product Major Product: N2-Alkylated Isomer CIP->N2_Product Leads to N1_Product Major Product: N1-Alkylated Isomer SSIP->N1_Product Leads to

Caption: Solvent choice dictates ion pair formation, controlling N-alkylation regioselectivity.

Summary of Conditions for N-Alkylation Regiocontrol:

Target IsomerSolventRecommended BaseMechanistic Intermediate
N2 -AlkylatedTHF, DioxaneNaHMDS, LiHMDSClose Ion Pair (CIP)
N1 -AlkylatedDMSO, DMFK₂CO₃, Cs₂CO₃Solvent-Separated Ion Pair (SSIP)
Suzuki-Miyaura Cross-Coupling: Overcoming Dehalogenation

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, when working with halogenated pyrazolo[3,4-d]pyrimidines, a common and frustrating side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom, leading to a non-functionalized starting material and reduced yield of the desired coupled product.[5][6]

Question: I am attempting a Suzuki coupling with a 3-bromo- or 3-iodo-pyrazolo[3,4-d]pyrimidine, but I am observing significant amounts of the dehalogenated side product. How can I suppress this?

Answer: Dehalogenation is a well-known side reaction in Suzuki couplings, particularly with electron-deficient heterocycles.[5][7] The mechanism often involves the formation of a palladium-hydride (Pd-H) species which then participates in reductive elimination instead of the desired cross-coupling.[5] To minimize this, a combination of catalyst selection, reaction medium, and energy source is critical.

Troubleshooting Steps & Protocol:

  • Switch to a Less Reactive Halide: The propensity for dehalogenation often follows the trend I > Br > Cl.[5][7] If you are using an iodo-substituted precursor, switching to the bromo- or even chloro-analog can significantly reduce the dehalogenation side reaction. Bromo and chloro derivatives have been shown to be superior substrates in this regard.[7][8]

  • Optimize the Catalyst System: Standard catalysts like PdCl₂(PPh₃)₂ can be ineffective and lead to significant dehalogenation.[6] The use of modern, bulky, electron-rich phosphine ligands is crucial.

    • Recommended Catalyst System: A highly effective system is the use of a pre-catalyst like XPhos Pd G2 in combination with an additional equivalent of the XPhos ligand.[6] These bulky ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway.

  • Employ Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically improve outcomes. Microwave heating allows for rapid and uniform heating to higher temperatures, which can accelerate the rate of the desired coupling reaction, often faster than the side reaction. This has been shown to completely eliminate the dehalogenated product in some cases, while also significantly reducing reaction times (e.g., from 12 hours to 40 minutes).[6]

Optimized Protocol for Suzuki Coupling:

  • Reactants: 3-Bromo-pyrazolo[3,4-d]pyrimidine (1 equiv.), Arylboronic acid (1.3 equiv.)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Ligand: XPhos (2-5 mol%)

  • Base: K₂CO₃ (2 equiv.)

  • Solvent: EtOH/H₂O mixture (e.g., 4:1)

  • Conditions: Microwave irradiation at 135 °C for 30-60 minutes.

  • Crucial Note: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

cluster_1 Troubleshooting Suzuki Dehalogenation Problem Problem: Dehalogenation of Pyrazolo[3,4-d]pyrimidine Solution1 Use Less Reactive Halide (Cl > Br > I) Problem->Solution1 Solution2 Optimize Catalyst/Ligand (e.g., XPhos Pd G2 / XPhos) Problem->Solution2 Solution3 Use Microwave Irradiation Problem->Solution3 Outcome Outcome: Minimized Side Reaction Increased Yield of Coupled Product Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A multi-pronged approach to suppressing Suzuki dehalogenation side reactions.

Direct C-H Arylation: Achieving Regioselectivity and Avoiding Degradation

Direct C-H arylation is an atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of the heterocycle. However, the pyrazolo[3,4-d]pyrimidine core has multiple C-H bonds, making regioselectivity a primary concern.

Question: I am trying to perform a direct C-H arylation on my pyrazolo[3,4-d]pyrimidine, but the reaction is not working and seems to be degrading my starting material. What could be the cause?

Answer: While direct C-H arylation can be highly effective, its success is sensitive to the substitution pattern on the pyrazolo[3,4-d]pyrimidine core. If your substrate has certain substituents, particularly at the C4 position, the desired C-H activation may fail, leading to degradation under the reaction conditions.

For example, attempts to perform a direct C-3 arylation on a 4-chloro or 4-methoxy substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been shown to result in degradation rather than the desired product.[1] This suggests that the electronic properties imparted by these C4 substituents are incompatible with the catalytic cycle under those specific conditions.

Troubleshooting Steps:

  • Modify the Substrate: If possible, perform the C-H arylation on a substrate without strongly electron-donating or withdrawing groups at the C4 position. A phenyl group at C4, for instance, has been shown to be compatible with a regioselective C-3 arylation.[1]

  • Re-evaluate the Synthetic Route: Consider performing the C-H arylation at an earlier stage of the synthesis before introducing the problematic C4 substituent. Alternatively, revert to a traditional cross-coupling method (e.g., Suzuki) for which conditions are well-established for your specific substrate.

Question: How can I control the site of C-H arylation on a pyrazolo[1,5-a]pyrimidine system between two remote positions like C3 and C7?

Answer: While this question pertains to the isomeric pyrazolo[1,5-a]pyrimidine system, the principles are highly relevant and instructive for controlling regioselectivity in related heterocycles. You can "switch" the site of arylation by tuning the catalyst composition, which in turn selects for a different reaction mechanism.[9]

  • For Arylation at the Most Acidic Site (C7): Use a palladium catalyst with a phosphine ligand (e.g., Pd(OAc)₂ with P(o-tol)₃). This system is believed to operate via a concerted metalation-deprotonation (CMD) pathway, which favors the most acidic C-H bond.[9]

  • For Arylation at the Most Electron-Rich Site (C3): Use a phosphine-free palladium catalyst (e.g., Pd(OAc)₂ alone). This system likely proceeds through an electrophilic aromatic substitution-type mechanism, which favors the most nucleophilic (electron-rich) C-H bond.[9]

This catalyst-controlled regioselectivity is a powerful strategy for avoiding the formation of undesired isomers, which are effectively side products in the context of a targeted synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in preventing side reactions during pyrazolo[3,4-d]pyrimidine functionalization? A1: Protecting groups are essential tools. For instance, in Buchwald-Hartwig amination, an unprotected N-H on a coupling partner (like a 4-iodopyrazole) can compete with the desired amine, potentially leading to polymerization or other side reactions.[10] Protecting this N-H group (e.g., as a Boc or SEM derivative) can prevent this and suppress dehalogenation side reactions that are sometimes observed with N-H containing heterocycles.[11]

Q2: My Buchwald-Hartwig amination on a chloro-pyrazolo[3,4-d]pyrimidine is sluggish and gives low yields. What should I try? A2: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig couplings due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[12] To improve your reaction, consider using a more active, specialized catalyst system designed for aryl chlorides (e.g., using ligands like SPhos or tBuXPhos), increasing the reaction temperature, and ensuring your reagents and solvents are scrupulously dry and degassed.[12][13]

Q3: I am observing homocoupling of my boronic acid during a Suzuki reaction. How can I prevent this? A3: Homocoupling (formation of a biaryl from two boronic acid molecules) is often caused by the presence of oxygen. Ensure your reaction is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Using bulky phosphine ligands can also help disfavor the homocoupling pathway.[13]

References

  • El-Messaoudi, N., Aouad, M. R., El-Ghozlani, M., Lazrek, H. B., Guillaumet, G., & Essassi, E. M. (2017). Palladium-catalyzed regioselective direct C–H arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 20(6), 643-649. [Link]

  • Seela, F., & Peng, X. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][14]Triazolo[5][15]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(11), 6049-6065. [Link]

  • Manetti, F., Brullo, C., Magnani, M., Mosci, F., Chelli, B., Crespan, E., ... & Botta, M. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of medicinal chemistry, 51(5), 1252-1259. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC advances, 11(3), 1545-1557. [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of organic chemistry, 82(1), 157-169. [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.[Link]

  • Seela, F., & Peng, X. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][14]Triazolo[5][15]pyridines and Related Deaza-Compounds. ResearchGate.[Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.[Link]

  • Stuart, D., Alsabeh, P., Kuhn, M., & Fagnou, K. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C—H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(24), 7149-7153. [Link]

  • Various Authors. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health.[Link]

  • Various Authors. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. National Center for Biotechnology Information.[Link]

  • Various Authors. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health.[Link]

  • Seela, F., & Peng, X. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][14]Triazolo[5][15]pyridines, and Related Deaza-Compounds. ACS Publications.[Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing.[Link]

  • Various Authors. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. PubMed.[Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.[Link]

  • Various Authors. (2024). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health.[Link]

  • Various Authors. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.[Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.[Link]

  • Various Authors. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed.[Link]

  • Various Authors. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.[Link]

  • Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves Jr, G. D. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(26), 505-509. [Link]

  • Various Authors. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.[Link]

  • ResearchGate User Discussion. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate.[Link]

  • Various Authors. (2022). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate.[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.[Link]

  • Various Authors. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.[Link]

  • Various Authors. (2024). Fused Pyrazolo[3,4-d] pyrimidine Nitrogen-rich Salts with Balanced Energetic Performance. ResearchGate.[Link]

  • Various Authors. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.[Link]

Sources

Technical Support Center: Advanced Purification of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the advanced purification of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this critical heterocyclic compound.

Introduction: The Purification Challenge

This compound is a key structural motif in medicinal chemistry, often serving as a building block for potent kinase inhibitors and other therapeutic agents.[1] Like many nitrogen-containing heterocycles, its purification can be challenging due to its polarity, basicity, and potential for low aqueous solubility.[1][2] Achieving the high purity required for downstream applications, such as biological screening or clinical development, necessitates a robust and well-understood purification strategy. This guide provides practical solutions to common issues encountered during its purification.

Troubleshooting Guide: From Tailing Peaks to Low Yields

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the reasoning behind them.

Question 1: My TLC analysis of crude this compound shows significant streaking and poor separation. What is causing this and how can I fix it?

Answer:

Streaking on a silica gel TLC plate is a classic issue for basic nitrogen-containing heterocycles like your compound.[2] The root cause is the strong interaction between the basic amine groups on your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption and tailing peaks.

Here’s how to troubleshoot this issue:

  • In-Text Citation Example: The acidic nature of the silica surface can cause strong interactions with basic compounds, leading to poor chromatographic performance.[2]

Step-by-Step Protocol: Optimizing TLC Conditions

  • Prepare a Modified Eluent: To your standard mobile phase (e.g., dichloromethane/methanol), add a small amount of a basic modifier.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent. The TEA will preferentially bind to the acidic sites on the silica, "masking" them from your compound and allowing it to travel up the plate more cleanly.

    • Ammonia: A solution of 7N ammonia in methanol can be used as part of the mobile phase (e.g., Dichloromethane:Methanol:Ammonia 8:2:0.1).

  • Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase for your TLC.

    • Alumina (Basic or Neutral): Alumina plates are a good alternative as they lack the acidic silanol groups of silica.[2]

    • Reversed-Phase TLC: C18-functionalized silica plates can be used with polar mobile phases (e.g., water/acetonitrile or water/methanol) and are generally less prone to issues with basic compounds.[2]

Question 2: I'm attempting to purify my compound using flash column chromatography on silica gel, but I'm getting poor recovery. Where is my compound going?

Answer:

Low recovery during silica gel chromatography of polar, basic compounds is often due to irreversible adsorption to the stationary phase, as discussed above, or decomposition on the acidic silica.

Workflow for Improving Recovery:

start Low Recovery from Silica Column mod_eluent Modify Eluent (Add TEA or NH3) start->mod_eluent Is streaking observed? alt_stat Alternative Stationary Phase mod_eluent->alt_stat Still low recovery end Improved Recovery mod_eluent->end Success rev_phase Reversed-Phase Chromatography (C18 Silica) alt_stat->rev_phase alumina Alumina Chromatography (Neutral or Basic) alt_stat->alumina hilic HILIC alt_stat->hilic rev_phase->end alumina->end hilic->end

Caption: Decision tree for troubleshooting low recovery.

Detailed Strategies:

  • Use a Modified Mobile Phase: As with TLC, the addition of a basic modifier like triethylamine to your eluent is the first and simplest solution to try.[2]

  • Switch to a Different Stationary Phase:

    • Reversed-Phase Chromatography: This is often the best method for polar compounds.[2] A C18 column with a mobile phase of water and acetonitrile (or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for purifying polar compounds.[2] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Question 3: My recrystallization attempt resulted in an oil instead of crystals, or no precipitation at all. What should I do?

Answer:

Oiling out or failure to crystallize are common frustrations in recrystallization.[2] These issues typically stem from using too much solvent, the presence of impurities that inhibit crystal formation, or cooling the solution too quickly.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out Solution is supersaturated; compound's melting point is below the boiling point of the solvent.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to decrease the overall solubility. 3. Cool the solution very slowly.
No Crystals Form Solution is not saturated enough; nucleation is not occurring.1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration.[2] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[2] 3. Seed Crystals: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[2]
Colored Impurities Presence of highly colored byproducts.Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[2]

Step-by-Step Protocol: Recrystallization from Dioxane

Several literature reports on pyrazolopyrimidine derivatives mention dioxane as a suitable recrystallization solvent.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dioxane to dissolve the solid completely.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold dioxane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will largely depend on the synthetic route. However, for pyrazolopyrimidine synthesis, common impurities can include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.[6]

  • Byproducts: Side reactions can generate structurally related byproducts.[7] For instance, if a chloropyrimidine intermediate is used, hydrolysis of the chloro group to a hydroxyl group is a potential side reaction.

  • Residual Solvents: Traces of solvents used in the synthesis or purification that are not completely removed.[7]

Q2: How do I choose between recrystallization and chromatography for my final purification step?

A2: The choice depends on the nature and quantity of your impurities, as well as the scale of your purification.

start Choosing Final Purification Method scale What is the scale? start->scale purity What is the purity level? start->purity recrys Recrystallization scale->recrys Large Scale (>5g) flash Flash Chromatography scale->flash Medium Scale (1-5g) prep_hplc Preparative HPLC scale->prep_hplc Small Scale (<1g) purity->recrys High initial purity (>90%) purity->flash Mixture with similar polarity impurities purity->prep_hplc Difficult separation or final polishing

Caption: Guide for selecting the final purification method.

  • Recrystallization: This is an excellent choice for a final purification step if your compound is a stable solid with high initial purity (>90%) and you are working on a larger scale. It is often more cost-effective and scalable than chromatography.[2]

  • Column Chromatography (Flash or HPLC): This is a more versatile technique suitable for separating mixtures with similar polarities.[2] Flash chromatography is used for larger-scale purifications, while preparative HPLC provides higher resolution for very difficult separations or for achieving very high purity on a smaller scale.[2][6]

Q3: My purified compound has a slight yellow tint. Is this a concern, and how can I remove it?

A3: A yellow tint often indicates the presence of minor, highly conjugated impurities. While it may not significantly affect the purity as determined by NMR or LC-MS, it can be undesirable. As mentioned in the troubleshooting guide, treating a solution of your compound with activated charcoal before the final crystallization step can effectively remove colored impurities.[2]

Q4: What is the best way to monitor the progress of my column chromatography?

A4: Thin-layer chromatography (TLC) is the most common and effective way to monitor your column's progress.[8] Collect fractions from the column and spot them on a TLC plate alongside your crude material and a pure standard (if available). This will allow you to identify which fractions contain your desired product and whether it is separated from impurities.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermedi
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Achieve high-throughput LC/MS purific
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH.
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline.
  • Recrystalliz
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube.

Sources

Troubleshooting inconsistent results in pyrazolo[3,4-d]pyrimidine bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to help you troubleshoot common issues and interpret unexpected results in your bioassays. As a Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my IC50 values for the same pyrazolo[3,4-d]pyrimidine compound across different experimental runs?

A1: Inconsistent IC50 values for pyrazolo[3,4-d]pyrimidine derivatives often stem from their inherent physicochemical properties. The leading causes are poor aqueous solubility and a tendency to form aggregates.[1][2] Low solubility can lead to the compound precipitating out of solution at higher concentrations, meaning the actual concentration in the assay is lower and more variable than intended.[1] Compound aggregation can also lead to non-specific inhibition, which is highly dependent on minor variations in assay conditions.[3][4]

Q2: My pyrazolo[3,4-d]pyrimidine inhibitor is highly potent in a biochemical (enzyme) assay but shows little to no activity in my cell-based assay. What's happening?

A2: This is a common discrepancy. Several factors can cause this disconnect:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[5]

  • Efflux Pump Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.[6]

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.[7]

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

Q3: Some of my pyrazolo[3,4-d]pyrimidine compounds show activity against multiple, unrelated targets. Is this expected?

A3: Yes, this is a known characteristic for some compounds within this class, particularly those designed as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure that can bind to the ATP-binding site of many kinases.[8][9] This can lead to a polypharmacological profile, where the compound inhibits multiple kinases.[7] While this can be advantageous therapeutically, it complicates mechanistic studies. It is crucial to profile your compound's selectivity to understand its full biological effects.[10]

In-Depth Troubleshooting Guides

Part 1: Physicochemical & Compound-Related Issues

Question: My pyrazolo[3,4-d]pyrimidine compound is precipitating in my aqueous assay buffer. How can I resolve this?

Answer: The low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives is a primary source of experimental irreproducibility.[1] Here is a systematic approach to address this:

  • Solvent Concentration:

    • Causality: Most stock solutions are prepared in 100% DMSO. When diluted into aqueous buffer, the DMSO concentration drops, which can cause the compound to precipitate if its solubility limit is exceeded.

    • Solution: Keep the final DMSO concentration in your assay as high as tolerable for your biological system (typically 0.5-1%), but ensure it is consistent across all experiments. Critically, test the solubility of your compound in the final assay buffer at the highest concentration you plan to use. You can do this by visual inspection (looking for precipitate) or by more advanced methods like nephelometry.

  • Use of Pluronic F-127:

    • Causality: Pluronic F-127 is a non-ionic surfactant that can help to keep hydrophobic compounds in solution and prevent aggregation.

    • Solution: For biochemical assays, consider adding 0.01% Pluronic F-127 to your assay buffer. This can improve the apparent solubility and reduce non-specific inhibition caused by aggregation.

  • Prodrug Strategy:

    • Causality: For in vivo studies or if solubility issues persist, a prodrug approach can be effective. This involves chemically modifying the compound to be more water-soluble. The modifying group is then cleaved in vivo or in cells to release the active drug.[11]

    • Solution: A common strategy for pyrazolo[3,4-d]pyrimidines is to add a water-solubilizing group, like an N-methylpiperazino moiety, via a linker that can be cleaved by cellular enzymes.[1][11]

Question: I suspect my compound is forming aggregates and giving a false-positive result. How can I confirm and mitigate this?

Answer: Compound aggregation is a major cause of non-specific assay interference and is a well-documented issue for many screening compounds, not just pyrazolo[3,4-d]pyrimidines.[3][12] Aggregates can sequester and denature proteins, leading to inhibition that is not related to specific binding at an active site.

Workflow for Investigating Compound Aggregation

cluster_0 Initial Observation cluster_1 Confirmation Assays cluster_2 Interpretation & Action A Inconsistent results or steep dose-response curve B Detergent Test: Add 0.01% Triton X-100 or Pluronic F-127 A->B Hypothesis: Aggregation E IC50 shift >10-fold? B->E C Dynamic Light Scattering (DLS) F Particles detected? C->F D Counter-Screen: Test against an unrelated enzyme (e.g., β-lactamase) G Inhibition observed? D->G H High Likelihood of Aggregation: - Modify compound - Re-screen library with detergent - Deprioritize hit E->H Yes I Low Likelihood of Aggregation: Proceed with validation E->I No F->H Yes F->I No G->H Yes G->I No

Caption: Workflow for identifying aggregation-based assay interference.

Detailed Methodologies:

  • Detergent Test:

    • Perform your standard bioassay.

    • Run a parallel experiment where a non-ionic detergent (e.g., 0.01% Triton X-100 or Pluronic F-127) is included in the assay buffer.

    • Interpretation: If the compound's inhibitory activity is significantly reduced (e.g., >10-fold increase in IC50) in the presence of the detergent, it is highly likely that aggregation is the cause of the observed activity.[4] Detergents prevent the formation of aggregates, thus eliminating their non-specific inhibitory effects.[3]

  • Dynamic Light Scattering (DLS):

    • Prepare your compound in the final assay buffer at a concentration where you observe inhibition.

    • Analyze the sample using a DLS instrument.

    • Interpretation: DLS can detect the presence of sub-micron particles (aggregates). If particles are detected at the active concentration but not at lower, inactive concentrations, this is strong evidence of aggregation.[4]

Part 2: Biochemical Assay-Specific Issues (Kinase Assays)

Question: My pyrazolo[3,4-d]pyrimidine inhibitor shows a very steep dose-response curve in my kinase assay. What does this mean?

Answer: A very steep dose-response curve (Hill slope > 2) can be an indicator of several phenomena, including:

  • Compound Aggregation: As discussed above, aggregation is a common cause.[13]

  • Assay Artifact: The compound might be interfering with the detection method (e.g., quenching fluorescence in a fluorescence-based assay).

  • Complex Mechanism of Inhibition: While less common, some inhibitors have complex binding mechanisms that can result in steep curves.

Troubleshooting Steps:

  • Rule out Aggregation: Perform the detergent test as described in Part 1.

  • Check for Assay Interference: Run a control experiment without the kinase enzyme but with all other assay components, including your compound and the detection reagents. If the signal is affected by the compound, you have identified assay interference.

  • Vary Enzyme/Substrate Concentrations: Try altering the kinase and substrate concentrations. If the IC50 value of your inhibitor changes significantly with the ATP concentration, it suggests the inhibitor is ATP-competitive.[14]

Data Summary: Interpreting Kinase Assay Results

ObservationPotential Cause(s)Recommended Action
High IC50 Variability Poor solubility, compound instabilityCheck solubility, re-prepare fresh stock solutions
Steep Dose-Response Curve Aggregation, assay interferencePerform detergent test, check for assay artifacts
IC50 > Cellular EC50 High cell permeability, active uptakeInvestigate cellular uptake and efflux
IC50 < Cellular EC50 Poor permeability, efflux, protein bindingPerform Caco-2/MDCK assays, check plasma protein binding
Part 3: Cell-Based Assay-Specific Issues

Question: I'm observing paradoxical activation of a signaling pathway downstream of the kinase my pyrazolo[3,4-d]pyrimidine inhibitor is supposed to block. Why?

Answer: This is a known phenomenon for some kinase inhibitors, particularly those targeting kinases in complex signaling networks like the RAF-MEK-ERK pathway.[7]

Signaling Pathway: Paradoxical Activation

cluster_0 Normal Signaling cluster_1 Paradoxical Activation by Inhibitor A Growth Factor B Receptor A->B C RAF (monomer) B->C D MEK C->D E ERK D->E F Proliferation E->F G Growth Factor H Receptor G->H I RAF Dimer H->I J MEK I->J Trans-activation K ERK J->K L Proliferation K->L M Inhibitor M->I Promotes Dimerization

Caption: Simplified diagram of paradoxical pathway activation.

Potential Mechanisms:

  • Inhibitor-Induced Dimerization: Some inhibitors bind in a way that promotes the dimerization of the kinase. In this conformation, one kinase molecule can trans-activate its partner, leading to downstream signaling even though the inhibitor is bound.[7]

  • Inhibition of a Negative Feedback Loop: The target kinase might normally phosphorylate and activate a phosphatase or another negative regulator of the pathway. By inhibiting the kinase, you prevent this negative feedback, leading to a net increase in pathway activity.[7]

Troubleshooting & Validation:

  • Full Dose-Response Curve: Paradoxical effects are often seen at low inhibitor concentrations, while inhibition dominates at higher concentrations. A full dose-response curve is essential.[7]

  • Use a Structurally Different Inhibitor: Test another inhibitor for the same target that has a different chemical scaffold. If the paradoxical effect is not observed, it suggests the effect is specific to the chemical structure of your initial compound.[15]

  • Rescue Experiments: If you hypothesize that a negative feedback loop is being disrupted, try to overexpress the downstream negative regulator to see if it "rescues" the phenotype and restores normal signaling.

References

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Feng, B. Y., & Simeonov, A. (2011). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of medicinal chemistry.
  • Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results?. Molecules (Basel, Switzerland). [Link]

  • Cerreti, A., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Akbar, H. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]

  • Rosemeyer, H., & Seela, F. (1998). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • El-Sayed, N. N. E., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Pharmaceuticals. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Coussens, N. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Ghorab, M. M., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Brancale, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Infantino, V., et al. (2021). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics. [Link]

  • Eldehna, W. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals. [Link]

  • Rashad, A. E., et al. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing. [Link]

  • George, R., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ghorab, M. M., et al. (2016). Design strategy for the target pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. [Link]

  • Abu-Serie, M. M., & El-Sayed, N. N. E. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]

  • Christodoulou, M. S., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. [Link]

  • Schenone, S., et al. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Bioorganic & Medicinal Chemistry. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Ragab, F. A. A., et al. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]

Sources

Technical Support Center: Strategies for Enhancing the Potency of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common experimental challenges and strategically enhance the potency and efficacy of your compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its role as a bioisostere of the adenine ring of ATP, allowing it to effectively target the ATP-binding site of numerous kinases.[1][2][3][4] This guide will help you navigate the nuances of optimizing this versatile scaffold.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, optimization, and evaluation of your pyrazolo[3,4-d]pyrimidine inhibitors.

Issue 1: Low In Vitro Potency of Lead Compound

Question: My initial pyrazolo[3,4-d]pyrimidine hit shows target engagement but has low micromolar potency. What are the primary structural modifications I should explore to significantly improve its inhibitory activity?

Answer:

Low initial potency is a common starting point in drug discovery. For the pyrazolo[3,4-d]pyrimidine scaffold, potency is profoundly influenced by the nature of substituents at several key positions. The general strategy involves optimizing interactions with the kinase hinge region, accessing hydrophobic pockets, and modulating solvent exposure.

Core Concept: The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.[1][4] Enhancing potency involves decorating this core to exploit additional binding interactions within the ATP pocket.

Troubleshooting Workflow: Enhancing Potency

Below is a systematic approach to guide your optimization efforts.

Potency_Enhancement_Workflow Start Start C4_Mod Step 1: C4 Position Explore different linkers (e.g., -NH-, -O-) and diverse aryl/heteroaryl groups. Start->C4_Mod Initial Optimization N1_Mod Step 2: N1-Position Investigate impact of N1 substitution. Small alkyl groups can probe for steric clashes or favorable interactions. C4_Mod->N1_Mod Iterate C3_Mod Step 3: C3-Position Introduce substituents to target specific hydrophobic pockets. N1_Mod->C3_Mod Iterate C6_Mod Step 4: C6-Position Modify to enhance solubility or explore additional binding vectors. C3_Mod->C6_Mod Iterate End Potent Inhibitor (IC50 in nM range) C6_Mod->End Achieve Goal

Caption: A stepwise workflow for optimizing pyrazolo[3,4-d]pyrimidine potency.

Detailed Steps & Rationale:

  • Modification at the C4-Position: This is often the most critical position for establishing potent activity.

    • Rationale: The substituent at C4 typically points towards the solvent-exposed region of the ATP-binding site and can be extensively modified to improve potency and selectivity.

    • Experimental Protocol:

      • Synthesize analogs with different linkers at the C4 position, such as anilino (-NH-) and phenoxy (-O-). Studies have shown that switching from an anilino to a phenoxy linker can significantly increase potency against certain kinases like FLT3 and VEGFR2.[5][6]

      • Explore a variety of substituted phenyl rings or other heterocyclic systems to be attached to the linker. The electronic and steric properties of these groups are critical. For instance, in a series of FLT3/VEGFR2 inhibitors, a 4-chloro-3-(trifluoromethyl)phenyl group was found to be optimal.[5][7]

      • Evaluate all new compounds in your primary biochemical assay (e.g., kinase activity assay) to determine IC50 values and establish a structure-activity relationship (SAR).

  • Substitution at the N1-Position:

    • Rationale: The N1-position of the pyrazole ring can influence the orientation of the entire scaffold within the ATP binding pocket. However, substitution at this position is not always beneficial.

    • Experimental Protocol:

      • Synthesize analogs by adding small alkyl groups (e.g., methyl) to the N1-position of your most potent C4-substituted compounds.

      • In many reported cases, N1-alkylation leads to a significant decrease in activity, suggesting that an unsubstituted N-H may be crucial for hydrogen bonding or that bulky groups introduce steric hindrance.[6]

      • Carefully compare the IC50 values of the N1-substituted and unsubstituted analogs to confirm this for your specific target.

  • Exploration of the C3- and C6-Positions:

    • Rationale: These positions can be modified to fine-tune potency, improve selectivity, and enhance physicochemical properties. Substituents at the C3-position can project into hydrophobic sub-pockets within the kinase domain.[1]

    • Experimental Protocol:

      • Based on the crystal structure of your target kinase (if available) or homology models, identify potential pockets near the C3 and C6 positions.

      • Synthesize analogs with small, hydrophobic groups at C3 (e.g., methyl, ethyl) or groups that can improve solubility at C6 (e.g., morpholinoethylthio).[8]

      • Screen these new compounds to assess their impact on potency and selectivity.

Data Summary: Structure-Activity Relationship (SAR) Insights

Position of ModificationGeneral ObservationExample Target(s)Reference
C4-Position Critical for potency. Linker type (e.g., -O- vs. -NH-) and terminal aryl group substitution are key.FLT3, VEGFR2, BRK/PTK6[5][6][9]
N1-Position Often, substitution is detrimental to activity, suggesting the N-H is important for binding.FLT3, VEGFR2[6]
C3-Position Can be modified to improve selectivity and interact with hydrophobic pockets.BTK, EGFR[1]
C6-Position Can be functionalized to improve physicochemical properties like solubility.Src, Abl[8]
Issue 2: Poor Aqueous Solubility and Bioavailability

Question: My most potent pyrazolo[3,4-d]pyrimidine inhibitor has excellent in vitro activity but suffers from very low aqueous solubility, which is hindering further preclinical development. What strategies can I employ to overcome this?

Answer:

Poor solubility is a common challenge with the pyrazolo[3,4-d]pyrimidine scaffold, as the flat, aromatic nature of the core and the often hydrophobic substituents required for high potency contribute to low aqueous solubility.[10][11] Addressing this early is crucial for the successful development of a clinical candidate.

Strategies to Enhance Solubility:

  • Prodrug Approach:

    • Rationale: A prodrug strategy involves attaching a water-solubilizing promoiety to the parent drug via a linker that is cleaved in vivo to release the active compound.[11][12] This is a highly effective method to improve solubility for administration without permanently altering the pharmacophore.

    • Experimental Protocol (Example: Carbamate Linker):

      • Identify a suitable position on your inhibitor for attachment of the promoiety, often a hydroxyl group or the N1-position of the pyrazole.

      • Synthesize a prodrug by linking a solubilizing group, such as an N-methylpiperazine, via an O-alkyl carbamate linker.[12] This linker is designed to be stable in aqueous solutions but is readily cleaved by esterases in plasma.[11]

      • Validation Assays:

        • Aqueous Solubility Measurement: Quantify the solubility of the prodrug in physiological buffers (e.g., PBS pH 7.4) and compare it to the parent compound.

        • Plasma Stability Assay: Incubate the prodrug in plasma from the relevant species (e.g., mouse, human) and measure its conversion to the parent drug over time to determine the half-life.

        • In Vitro Activity: Confirm that the prodrug itself is significantly less active than the parent drug, ensuring that the observed efficacy in vivo is due to the released active inhibitor.

  • Formulation Strategies:

    • Rationale: For preclinical in vivo studies, formulation approaches can be used to administer poorly soluble compounds.

    • Options:

      • Nanosystems: Encapsulating the compound in liposomes or albumin nanoparticles can significantly improve its solubility profile and pharmacokinetic properties.[10]

      • Complexation: Using cyclodextrins to form inclusion complexes can enhance the apparent solubility of the inhibitor in aqueous media.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I improve the selectivity of my pyrazolo[3,4-d]pyrimidine inhibitor against other kinases?

A1: Achieving selectivity is a major challenge since the ATP-binding site is highly conserved across the kinome. However, subtle differences can be exploited.

  • Targeting Non-Conserved Residues: Analyze the ATP-binding site of your target kinase and compare it to off-target kinases. Look for unique residues or pockets that are not present in other kinases. Modify your inhibitor to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique features.

  • Structure-Based Design: Utilize co-crystal structures of your inhibitor or similar compounds bound to the target kinase. This will provide invaluable information on the binding mode and help guide modifications to enhance selectivity. For example, modifying the C3- and N1-positions of a BTK inhibitor was shown to improve selectivity over other kinases like EGFR.[1]

  • Kinome Scanning: Use a broad kinase screening panel (e.g., KINOMEscan®) to assess the selectivity profile of your lead compounds.[9] This will identify off-targets and inform your strategy for improving selectivity.

Q2: My synthesis of the pyrazolo[3,4-d]pyrimidine core is low-yielding. Are there established, high-yielding synthetic routes?

A2: Yes, several reliable synthetic routes have been established. A common and versatile method involves the cyclization of a substituted 5-aminopyrazole-4-carbonitrile or -carboxamide with a one-carbon synthon.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Route A: From Pyrazole Precursor cluster_1 Route B: From Pyrimidine Precursor Start_A 5-Aminopyrazole-4-carbonitrile Step_A1 Cyclization with Formamide (HCONH2) - Heat at high temperature (e.g., 190°C) Start_A->Step_A1 Product_A 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Step_A1->Product_A Start_B Substituted 4-Chloropyrimidine Step_B1 Reaction with Hydrazine - e.g., Hydrazine hydrate in refluxing ethanol Start_B->Step_B1 Product_B 1H-Pyrazolo[3,4-d]pyrimidine Step_B1->Product_B

Caption: Common synthetic routes to the pyrazolo[3,4-d]pyrimidine core.

  • Route A (From Pyrazole): This is a very common approach. A 5-aminopyrazole-4-carbonitrile can be cyclized by heating with formamide to yield the 4-amino-pyrazolo[3,4-d]pyrimidine core.[4][14] This can then be further functionalized.

  • Route B (From Pyrimidine): An alternative is to start with a suitably substituted pyrimidine, such as a 4-chloro-5-cyanopyrimidine, and react it with a hydrazine derivative to form the pyrazole ring.[2]

Troubleshooting Tip: If you are experiencing low yields, ensure your starting materials are pure and the reaction conditions (temperature, solvent, reaction time) are strictly controlled. Inert atmosphere conditions may be necessary for certain steps to prevent side reactions.

Q3: What is the significance of the pyrazolo[3,4-d]pyrimidine scaffold being a "bioisostere" of purine?

A3: Bioisosterism refers to the principle of substituting parts of a molecule with other chemical groups that have similar physical or chemical properties, with the aim of creating a new molecule with similar biological activity. The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the natural purine ring system (like adenine).[2][15][16]

  • Structural Mimicry: Its size, shape, and arrangement of nitrogen atoms allow it to mimic adenine and fit into the ATP-binding site of kinases.[1][3]

  • Hinge Binding: The nitrogen atoms in the pyrimidine portion of the scaffold can form the same critical hydrogen bonds with the "hinge region" of the kinase that ATP does. This provides a strong anchoring point for the inhibitor.

  • Synthetic Tractability: The pyrazolo[3,4-d]pyrimidine core provides multiple positions (N1, C3, C4, C6) that can be readily functionalized, allowing medicinal chemists to systematically explore the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.[2]

References

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. National Institutes of Health. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect. [Link]

  • Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]

  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]

  • Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight. Semantic Scholar. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Taylor & Francis Online. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating and Overcoming Resistance to Pyrazolo[3,4-d]pyrimidine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support hub for researchers, scientists, and professionals in drug development who are working with pyrazolo[3,4-d]pyrimidine-based inhibitors. This resource offers comprehensive troubleshooting guides and frequently asked questions to tackle the significant challenge of drug resistance. Our mission is to provide you with the necessary knowledge and experimental frameworks to identify, understand, and ultimately overcome resistance mechanisms in your research endeavors.

I. Frequently Asked Questions (FAQs)

This section provides answers to common initial questions about resistance to pyrazolo[3,4-d]pyrimidine drugs.

Q1: My cancer cell line, previously sensitive to my pyrazolo[3,4-d]pyrimidine compound, is now showing diminished responsiveness. What are the most probable causes?

A1: The emergence of acquired resistance to pyrazolo[3,4-d]pyrimidine drugs is a complex issue with several potential underlying causes. The most frequently observed mechanisms include:

  • On-target secondary mutations: The kinase targeted by the drug can develop mutations that hinder effective drug binding. A classic example is the "gatekeeper" mutation, where a smaller amino acid in the ATP-binding pocket is replaced by a larger one, physically obstructing the drug.[1]

  • Activation of bypass signaling pathways: To survive, cancer cells can compensate for the inhibition of the primary target by upregulating alternative signaling pathways that drive proliferation and survival.[2][3][4][5]

  • Increased drug efflux: The overexpression of ATP-binding cassette (ABC) transporters can actively expel the drug from the cell, lowering its intracellular concentration to below effective levels.[6]

  • Target protein overexpression: An increase in the quantity of the target protein can act as a "sponge," requiring higher drug concentrations to achieve the same inhibitory effect.

Q2: What are the initial experimental steps to diagnose the resistance mechanism in my cell line?

A2: A logical starting point is to conduct a dose-response analysis of your pyrazolo[3,4-d]pyrimidine compound on both the original sensitive (parental) cell line and the newly resistant subline. A notable increase in the IC50 value will confirm the resistant phenotype. Following this, a primary investigative step is to sequence the drug-binding domain of the target kinase to check for on-target mutations.[7]

Q3: Are there common "hotspot" mutations in kinases that are known to confer resistance to pyrazolo[3,4-d]pyrimidine inhibitors?

A3: Yes, "gatekeeper" mutations are a frequent cause of acquired resistance to numerous kinase inhibitors, including some pyrazolo[3,4-d]pyrimidines.[1] While the specific amino acid residue differs between kinases, it is often a threonine. For instance, in Bruton's tyrosine kinase (BTK), a frequent target of this drug class, the C481S mutation is a well-established resistance mechanism.[8][9]

II. Troubleshooting Guides

This section offers detailed, step-by-step protocols for addressing specific experimental challenges associated with resistance to pyrazolo[3,4-d]pyrimidine drugs.

Guide 1: Investigating Potential On-Target Resistance

Scenario: You have confirmed a substantial increase in the IC50 value of your pyrazolo[3,4-d]pyrimidine drug in your resistant cell line and suspect a mutation in the target kinase.

Experimental Workflow:

Caption: Workflow for investigating on-target resistance mechanisms.

Step-by-Step Protocol:

  • Nucleic Acid Isolation: Extract high-quality genomic DNA and total RNA from both your sensitive parental and resistant cell lines.

  • Amplification and Sequencing: Design primers to amplify the coding sequence of your target kinase, paying close attention to the ATP-binding domain. Perform Sanger sequencing on the resulting PCR products. For a broader analysis, consider next-generation sequencing (NGS).

  • Sequence Analysis: Compare the sequencing data from the resistant cells to the parental cells and a reference sequence to identify any mutations.

  • Functional Characterization (if a mutation is identified):

    • Cloning and Expression: Introduce the identified mutation into an expression vector containing the wild-type kinase sequence. Transfect this vector into a sensitive cell line.

    • Drug Sensitivity Assessment: Perform a dose-response assay to confirm if the mutation alone is sufficient to confer resistance.

  • Consider Next-Generation Inhibitors (if mutation is confirmed): If a known resistance mutation is present, explore the availability and efficacy of second or third-generation inhibitors designed to overcome it.[9]

Guide 2: Uncovering Activation of Bypass Signaling Pathways

Scenario: You have excluded on-target mutations as the cause of resistance and now hypothesize that the cancer cells are using alternative signaling pathways for survival.

Experimental Workflow:

G A Start: On-Target Mutations Ruled Out B Conduct Phospho-Proteomic Profiling A->B C Identify Upregulated Signaling Pathways B->C D Validate Key Pathway Components via Western Blot C->D E Test Combination Therapy D->E F Evaluate for Synergy or Additivity E->F

Caption: Workflow for identifying and targeting bypass signaling pathways.

Step-by-Step Protocol:

  • Phospho-Proteomic Analysis: Employ techniques like mass spectrometry-based phospho-proteomics or phospho-kinase antibody arrays to compare the phosphorylation levels of key signaling proteins in your sensitive and resistant cell lines, both with and without your pyrazolo[3,4-d]pyrimidine drug.

  • Pathway Analysis: Utilize bioinformatics tools to pinpoint signaling pathways that are hyperactivated in the resistant cells. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5]

  • Validation: Confirm the results of your screen by performing Western blots for key phosphorylated and total proteins within the identified bypass pathway.

  • Combination Therapy: Based on your findings, choose a second inhibitor that targets a critical component of the activated bypass pathway.

  • Synergy Assessment: Design experiments to test the combination of your pyrazolo[3,4-d]pyrimidine drug with the new inhibitor. Use methodologies like the Chou-Talalay method to ascertain if the combination is synergistic, additive, or antagonistic.

Guide 3: Assessing Drug Efflux as a Resistance Mechanism

Scenario: You have not found evidence for on-target mutations or the activation of bypass pathways. You are now exploring the possibility of increased drug efflux.

Experimental Workflow:

G A Start: Other Resistance Mechanisms Excluded B Analyze Expression of ABC Transporters (qPCR/Western Blot) A->B C Perform a Functional Drug Efflux Assay B->C D Test Combination with ABC Transporter Inhibitors C->D E Assess for Re-sensitization D->E

Caption: Workflow for investigating drug efflux-mediated resistance.

Step-by-Step Protocol:

  • Expression Analysis: Measure the mRNA and protein levels of common ABC transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), in your sensitive and resistant cell lines using qPCR and Western blotting.

  • Functional Efflux Assay: Use a fluorescent substrate for the suspected ABC transporter (e.g., Rhodamine 123 for ABCB1). Incubate both sensitive and resistant cells with the fluorescent substrate and measure the intracellular fluorescence over time with a flow cytometer. Lower fluorescence in the resistant cells indicates increased efflux.

  • Inhibition of Efflux: Repeat the efflux assay in the presence of a known inhibitor of the suspected ABC transporter (e.g., verapamil for ABCB1). If the fluorescence in the resistant cells increases to the level of the sensitive cells, this confirms the involvement of that transporter.

  • Re-sensitization Assay: Conduct a dose-response curve with your pyrazolo[3,4-d]pyrimidine drug in the resistant cell line, both with and without the ABC transporter inhibitor. A significant decrease in the IC50 in the presence of the inhibitor suggests that drug efflux is a key resistance mechanism.[10][11]

III. Data Interpretation and Summary

Table 1: Illustrative IC50 Values for a Pyrazolo[3,4-d]pyrimidine Drug

Cell LineTreatment ConditionIC50 (nM)Fold Resistance
Parental-451
Resistant-270060
Resistant+ ABC Transporter Inhibitor952.1

This table presents a hypothetical scenario where a resistant cell line exhibits a 60-fold increase in IC50. The addition of an ABC transporter inhibitor substantially restores sensitivity, strongly indicating that drug efflux is the predominant resistance mechanism in this instance.

IV. Overview of Signaling Pathways

G cluster_0 Drug Action and Resistance Mechanisms cluster_1 Resistance Pathways PyrazoloDrug Pyrazolo[3,4-d]pyrimidine Drug TargetKinase Target Kinase PyrazoloDrug->TargetKinase Inhibits DrugEfflux Increased Drug Efflux PyrazoloDrug->DrugEfflux Pumped Out of Cell DownstreamSignaling Downstream Signaling TargetKinase->DownstreamSignaling Activates Proliferation Cell Proliferation / Survival DownstreamSignaling->Proliferation Apoptosis Apoptosis DownstreamSignaling->Apoptosis Inhibits GatekeeperMutation Gatekeeper Mutation GatekeeperMutation->TargetKinase Prevents Drug Binding BypassPathway Bypass Pathway Activation BypassPathway->DownstreamSignaling Activates Independently

Caption: An overview of pyrazolo[3,4-d]pyrimidine drug action and common resistance pathways.

This diagram shows how pyrazolo[3,4-d]pyrimidine drugs inhibit a target kinase, which in turn blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis. It also outlines the three main resistance mechanisms: gatekeeper mutations that prevent the drug from binding, the activation of bypass pathways that circumvent the inhibited target, and drug efflux pumps that lower the intracellular drug concentration.

V. References

  • Jain, P., et al. (2023). Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors. Blood Advances, 7(19), 5698–5702. [Link]

  • Kuppers, E., et al. (2021). Overcoming Acquired Epigenetic Resistance to BTK Inhibitors. Blood Cancer Discovery, 2(6), 630–647. [Link]

  • Kopecka, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers, 13(21), 5308. [Link]

  • Song, Y., et al. (2013). Insight into Crizotinib Resistance Mechanisms Caused by Three Mutations in ALK Tyrosine Kinase using Free Energy Calculation Approaches. Journal of Chemical Information and Modeling, 53(12), 3236–3247. [Link]

  • ESMO (2022). Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. [Link]

  • Fakih, M., et al. (2022). Largest evaluation of acquired resistance to sotorasib in KRAS p.G12C-mutated non–small cell lung cancer (NSCLC) and colorectal cancer (CRC): Plasma biomarker analysis of CodeBreaK100. Journal of Clinical Oncology, 40(16_suppl), 3515-3515. [Link]

  • Kuppers, E., et al. (2021). Overcoming Acquired Epigenetic Resistance to BTK Inhibitors. Blood Cancer Discovery, 2(6), 630-647. [Link]

  • Awad, M. M., et al. (2021). Acquired Resistance to KRASG12C Inhibition in Cancer. New England Journal of Medicine, 384(25), 2382–2393. [Link]

  • Mato, A. R., et al. (2022). Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma. Journal of Hematology & Oncology, 15(1), 1-16. [Link]

  • García-Pardo, M., et al. (2022). Mechanisms of resistance to ROS1 tyrosine kinase inhibitors in non-small cell lung cancer. Precision Cancer Medicine, 5, 23. [Link]

  • Doebele, R. C., et al. (2012). Mechanisms of resistance to crizotinib in patients with ALK gene rearranged non-small cell lung cancer. Clinical Cancer Research, 18(5), 1472–1482. [Link]

  • Kopecka, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers, 13(21), 5308. [Link]

  • Plagnol, V., et al. (2024). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers in Oncology, 14, 1359677. [Link]

  • Plagnol, V., et al. (2024). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers in Oncology, 14, 1359677. [Link]

  • Drilon, A., et al. (2020). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer. Clinical Cancer Research, 26(11), 2646–2656. [Link]

  • Katayama, R., et al. (2012). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 4(120), 120ra17. [Link]

  • Di Micco, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 459–465. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6790. [Link]

  • Arnst, J. L., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Journal of Medicinal Chemistry, 59(17), 7894–7913. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100–1114. [Link]

  • El-Damasy, D. A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200501. [Link]

  • Ghorab, M. M., et al. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1368–1380. [Link]

  • Awofiranye, A. E., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100-1114. [Link]

  • Bennett, L. L., et al. (1969). Resistance to 4-aminopyrazolo (3,4-d) pyrimidine. Biochemical Pharmacology, 18(4), 725–740. [Link]

  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296155. [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield and purity, and ensure reliable outcomes.

The primary route for this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group of 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is displaced by a methoxide group. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its success.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: My reaction is resulting in a very low yield (<40%) or fails to produce the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common hurdle that can stem from issues with starting materials, reaction conditions, or workup procedures. Here is a systematic approach to identifying and resolving the root cause.

Potential Causes & Recommended Solutions:

  • Poor Quality of Starting Materials: The purity of the reactant, 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, and the methoxide source are critical.

    • Causality: Impurities in the starting material can participate in side reactions, consuming reagents and complicating purification. Moisture is particularly detrimental as it can hydrolyze the starting material or neutralize the methoxide base.

    • Solution:

      • Verify the purity of your 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine using NMR or LC-MS.

      • Use freshly prepared sodium methoxide or a high-purity commercial solution. If preparing it yourself from sodium metal and methanol, ensure the methanol is anhydrous.

      • Handle all reagents under an inert atmosphere (Nitrogen or Argon) to prevent exposure to moisture.

  • Suboptimal Reaction Conditions: Temperature and reaction time are pivotal for driving the reaction to completion without degrading the product.

    • Causality: The SNAr reaction has a specific activation energy. If the temperature is too low, the reaction kinetics will be slow, leading to an incomplete reaction.[1] Conversely, excessively high temperatures can cause decomposition of the starting material or product.

    • Solution:

      • Optimize the reaction temperature. Many procedures call for refluxing in methanol, which provides a stable temperature of approximately 65°C.[2]

      • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The reaction is complete when the starting material spot is no longer visible.

  • Inefficient Base Stoichiometry or Choice: The concentration and nature of the base are crucial for the methoxide displacement.

    • Causality: An insufficient amount of methoxide will lead to an incomplete reaction. While sodium methoxide is standard, other bases may not be effective or could lead to unwanted side products.

    • Solution:

      • Use a slight excess of sodium methoxide (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

      • Methanol often serves as both the reagent source (when used with sodium hydroxide) and the solvent. This dual role is efficient and helps drive the reaction equilibrium.[2]

  • Product Loss During Workup: The product has some aqueous solubility, and improper workup can lead to significant losses.

    • Causality: During the neutralization and extraction phases, the product can be lost if the pH is not controlled correctly or if the wrong extraction solvent is used.

    • Solution:

      • After the reaction is complete, cool the mixture and neutralize it carefully with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

      • Evaporate the methanol under reduced pressure. The resulting solid can then be triturated with water to remove inorganic salts.

      • Filter the solid product and wash it thoroughly with cold water, followed by a non-polar solvent like diethyl ether to remove organic impurities. A patent describing a similar process reports yields upwards of 93%.[2]

Issue 2: Significant Impurity Formation

Question: My final product shows significant impurities on NMR and LC-MS analysis. What are these impurities and how can I prevent them?

Answer: Impurity profiles can offer clues about where the synthesis went wrong. The most common impurities are related to side reactions of the starting material or product.

Common Impurities & Prevention Strategies:

Impurity Structure/NameLikely CausePrevention and Mitigation
4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine Reaction with trace amounts of water present in the solvent or from atmospheric moisture.Ensure all glassware is oven-dried. Use anhydrous methanol and conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
Unreacted 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of methoxide.Monitor the reaction via TLC until the starting material is fully consumed.[1] Increase reaction time or temperature as needed. Use a slight excess of sodium methoxide.
Dimeric or Polymeric Byproducts Can occur at excessively high temperatures or with prolonged reaction times, where the amino group of one molecule might react with the chloro-group of another.Adhere to the optimal reaction temperature and avoid unnecessarily long reaction times.[3]

Purification Protocol: If impurities are present, the most effective purification method is recrystallization.

  • Solvent Selection: A mixture of ethanol and water or dimethylformamide (DMF) and water is often effective.

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction progress? A1: Thin Layer Chromatography (TLC) is the most straightforward method. Use silica gel plates and a mobile phase such as 9:1 Dichloromethane/Methanol. The product is typically more polar than the starting material and will have a lower Rf value. Visualize the spots under a UV lamp (254 nm).

Q2: Can I use a base other than sodium methoxide, such as sodium hydroxide in methanol? A2: Yes, using sodium hydroxide in methanol is a common and cost-effective alternative.[2] The sodium hydroxide reacts with the methanol solvent to form sodium methoxide in situ. Ensure the sodium hydroxide is finely powdered to aid dissolution and reaction.

Q3: My product is an off-white or yellowish powder. Is this normal? A3: The pure compound is typically a white to off-white solid. A yellow or brownish tint often indicates the presence of minor impurities, which may have formed due to slight overheating or oxidation. In most cases, these can be removed by recrystallization or by washing the crude solid with a suitable solvent like ethyl acetate.

Q4: What is the mechanism of this reaction? A4: The reaction is a Nucleophilic Aromatic Substitution (SNAr). The pyrazolopyrimidine ring is electron-deficient, which facilitates the attack of the nucleophile (methoxide ion, CH₃O⁻) on the carbon atom bearing the chlorine atom. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, after which the chloride ion is expelled to yield the final product.[3]

Visual Workflow and Logic Diagrams

To further aid in experimental design and troubleshooting, the following diagrams created using Graphviz illustrate key processes.

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification SM 4-Amino-6-chloro- 1H-pyrazolo[3,4-d]pyrimidine React Combine reagents under N₂ Reflux (approx. 65°C) Monitor by TLC SM->React Base Sodium Methoxide (or NaOH in MeOH) Base->React Solvent Anhydrous Methanol Solvent->React Workup Cool & Neutralize (pH ~7) Remove Solvent React->Workup Reaction Complete Purify Triturate with H₂O Filter & Wash Workup->Purify Recrystal Recrystallize (e.g., EtOH/H₂O) Purify->Recrystal If impurities present Product 4-Amino-6-methoxy- 1H-pyrazolo[3,4-d]pyrimidine Purify->Product If pure Recrystal->Product

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield A Low Yield (<40%) Detected B Was reaction monitored to completion by TLC? A->B C Extend reaction time and/or slightly increase temp. Re-monitor. B->C No D Check Reagent Quality & Stoichiometry B->D Yes C->B E Use anhydrous solvent. Verify starting material purity. Use 1.1-1.5 eq. of base. D->E Issue Found F Review Workup Procedure D->F No Issue H Problem Resolved E->H G Ensure proper pH neutralization. Minimize water volume during wash. Check for product in filtrate. F->G Issue Found F->H No Issue G->H

Caption: A logical decision tree for diagnosing and resolving issues of low product yield.

References

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. 1

  • Lopera, F., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Link

  • Zou, X., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Link

  • El-Shehry, M. F., et al. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central. Link

  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central. Link

  • Gomaa, A. M., et al. (2023). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. Link

  • Li, Z., et al. (2013). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents. Link

  • Fares, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Link

  • Zhang, Y., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Link

  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. Link

  • Roland K. Robins. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines1. ElectronicsAndBooks. Link

Sources

Validation & Comparative

Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine ring of adenine.[1][2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine analogs to competitively bind to the ATP-binding site of a wide array of protein kinases, making them a versatile class of kinase inhibitors.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, driving aberrant cell proliferation, survival, and migration.[4][5] Consequently, the development of potent and selective kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine framework has been an area of intense research.[1][4]

This guide provides a comparative analysis of the efficacy of various pyrazolo[3,4-d]pyrimidine analogs against several key oncogenic kinase targets. We will delve into their inhibitory potency, cellular activity, and in vivo efficacy, supported by experimental data from peer-reviewed literature. Furthermore, we will provide detailed protocols for key assays used in the evaluation of these compounds, offering a practical resource for researchers in the field of drug discovery.

Targeting Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication. Overexpression of PLK4 has been implicated in tumorigenesis, particularly in TRIM37-amplified breast cancer.[6] A series of novel pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated as potent PLK4 inhibitors.[6]

One of the most potent compounds identified is 24j , which exhibits a PLK4 IC50 of 0.2 nM.[6] This compound also demonstrated good selectivity in a panel of 35 kinases. In cellular assays, compound 24j displayed significant antiproliferative activity against various breast cancer cell lines, including MCF-7 (IC50 = 0.36 µM), BT474 (IC50 = 1.35 µM), and MDA-MB-231 (IC50 = 2.88 µM).[6]

Table 1: Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs against PLK4

CompoundPLK4 IC50 (nM)MCF-7 IC50 (µM)BT474 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
24j 0.20.361.352.88[6]

Dual Inhibition of FLT3 and VEGFR2 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2) are key drivers in the pathogenesis of acute myeloid leukemia (AML). A series of pyrazolo[3,4-d]pyrimidine derivatives have been optimized from an initial hit compound, 1 , which had modest potency against FLT3 (IC50 = 1.278 µM) and VEGFR2 (IC50 = 0.305 µM).[7][8]

Through structure-activity relationship (SAR) studies, compound 33 emerged as a highly potent dual inhibitor.[8][9] In an in vivo xenograft model using MV4-11 cells, a once-daily oral dose of 10 mg/kg of compound 33 for 18 days resulted in complete tumor regression without any observable toxicity.[8][9] This highlights the therapeutic potential of this analog in treating AML.

Table 2: Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs against FLT3 and VEGFR2

CompoundFLT3 IC50 (µM)VEGFR2 IC50 (µM)MV4-11 (AML cell line) GI50 (µM)In Vivo EfficacyReference
1 1.2780.3051.65Not Reported[7][8]
33 Potent inhibitorPotent inhibitorHigh potencyComplete tumor regression at 10 mg/kg[8][9]

Dual Src/Abl Inhibition for Chronic Myeloid Leukemia (CML)

The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML), and its inhibition is a clinically validated therapeutic strategy. Src family kinases are also implicated in CML pathogenesis.[10] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual Src/Abl inhibitors.[10][11][12]

Compounds 7a and 7b have shown high activity against both wild-type and mutant Abl kinases, as well as Src kinase.[11] Notably, C6-unsubstituted pyrazolo[3,4-d]pyrimidines, such as compounds 1 and 2 , were found to be effective against the imatinib-resistant T315I mutant of Bcr-Abl, with LD50 values in the low micromolar range.[12] More recently, compounds 8j and 8k have demonstrated nanomolar activity in both enzymatic and cellular assays, along with favorable ADME profiles, making them promising candidates for CML therapy.[10]

Table 3: Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs against Src/Abl

CompoundTarget(s)K-562 (CML cell line) ActivityT315I Mutant ActivityReference
7a, 7b Src, Abl (wild-type & mutant)HighActive[11]
1, 2 Src, AblLD50: 0.7-4.3 µMActive[12]
8j, 8k Src, Bcr-AblNanomolar activityNot Reported[10]

Targeting the Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a well-established target in various cancers, including non-small cell lung cancer.[13] A new series of pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR-TK inhibitors.[13][14]

Compounds 15 and 16 from one study exhibited broad-spectrum cytotoxic activity against the NCI 60-cell line panel, with GI50 values ranging from 0.018 to 9.98 µM.[13] In enzymatic assays, compounds 4 , 15 , and 16 showed significant EGFR tyrosine kinase inhibitory activity with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively.[13]

Table 4: Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs against EGFR

CompoundEGFR-TK IC50 (µM)NCI 60-cell panel GI50 range (µM)Reference
4 0.054Moderate activity[13]
15 0.1351.18 - 8.44[13]
16 0.0340.018 - 9.98[13]

Inhibition of RET Tyrosine Kinase

Rearranged during transfection (RET) tyrosine kinase is another important target in oncology. Three series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as RET kinase inhibitors.[15] Compounds 23a and 23c demonstrated significant activity in both biochemical and cellular assays.[15] Compound 23c was found to be a potent and selective RET inhibitor, as it did not significantly inhibit KDR at a concentration of 1 µM, a common off-target associated with toxicity.[15]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a pyrazolo[3,4-d]pyrimidine analog against a specific kinase.

  • Reaction Setup : In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiation : Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination : Stop the reaction by adding a solution such as phosphoric acid.

  • Detection : Capture the phosphorylated substrate on a filter membrane. After washing to remove unincorporated ATP, measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine analog and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the GI50 or IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a pyrazolo[3,4-d]pyrimidine analog.

  • Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., MV4-11 for AML) into the flank of immunocompromised mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule.

  • Tumor Measurement : Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Monitoring : Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR_P Phosphorylated EGFR EGFR->EGFR_P Autophosphorylation RAS RAS EGFR_P->RAS Activation PI3K PI3K EGFR_P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine->EGFR_P Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine analogs.

Experimental Workflow for Efficacy Evaluation

experimental_workflow Start Start In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Start->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (Determine GI50) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Potent compounds Target_Phosphorylation Western Blot for Target Phosphorylation (Confirm cellular mechanism) Cell_Proliferation_Assay->Target_Phosphorylation Active compounds In_Vivo_Xenograft In Vivo Xenograft Model (Evaluate anti-tumor efficacy) Target_Phosphorylation->In_Vivo_Xenograft Confirmed mechanism End End In_Vivo_Xenograft->End

Caption: A typical experimental workflow for evaluating pyrazolo[3,4-d]pyrimidine analogs.

Conclusion

Pyrazolo[3,4-d]pyrimidine analogs represent a highly promising class of kinase inhibitors with demonstrated efficacy against a range of oncogenic targets. The versatility of this scaffold allows for the development of both highly potent and selective inhibitors, as well as multi-targeted agents designed to overcome drug resistance. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working on the discovery and development of novel cancer therapeutics based on the pyrazolo[3,4-d]pyrimidine core. Further optimization of these analogs, focusing on improving their pharmacokinetic properties and minimizing off-target effects, will be crucial for their successful translation into clinical candidates.

References

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Science.
  • Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • C6-unsubstituted pyrazolo[3,4-d]pyrimidines are dual Src/Abl inhibitors effective against imatinib mesylate resistant chronic myeloid leukemia cell lines. ChemMedChem.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry.
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports.
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports.
  • Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia tre
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy.
  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
  • Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists. Life Sciences.
  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry.

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to adenine, the cornerstone of ATP. This mimicry allows molecules based on this scaffold to competitively bind to the ATP-binding sites of numerous enzymes, leading to the development of a diverse range of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, offering insights for researchers and drug development professionals in the rational design of novel therapeutics. We will explore the nuanced structural modifications that govern the activity and selectivity of these compounds against different classes of enzymes, supported by experimental data and detailed protocols.

The Versatile Core: Understanding the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a bicyclic heterocycle that serves as a versatile template for drug design. Its ability to act as a bioisostere of purines makes it an ideal candidate for targeting ATP-dependent enzymes.[1][2][3] The key to its versatility lies in the various positions on the pyrazole and pyrimidine rings that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: Kinase Inhibitors vs. Adenosine Receptor Antagonists vs. Phosphodiesterase Inhibitors

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives has been most extensively explored in the context of kinase inhibition, adenosine receptor antagonism, and phosphodiesterase inhibition. The following sections will dissect the SAR for each target class, highlighting key structural features that drive biological activity.

Kinase Inhibitors: Targeting the ATP-Binding Site

Pyrazolo[3,4-d]pyrimidines have emerged as a prominent class of kinase inhibitors, with derivatives showing activity against a wide range of kinases implicated in cancer and other diseases.[3][4] These include receptor tyrosine kinases (RTKs) like FLT3, VEGFR2, and EGFR, as well as cyclin-dependent kinases (CDKs).[4][5][6][7][8]

Key SAR Insights for Kinase Inhibition:

  • N1 Position: Substitution at the N1 position of the pyrazole ring is crucial for potency and selectivity. Large, hydrophobic groups are often well-tolerated and can enhance binding affinity. For instance, in a series of FLT3 and VEGFR2 inhibitors, substitution with a phenyl group at N1 was a common feature.[5][8]

  • C4 Position: The C4 position of the pyrimidine ring is a key point for interaction with the hinge region of the kinase domain.[1] Modifications at this position significantly impact activity.

    • Amino vs. Oxy Linker: Replacement of a 4-anilino linker with a 4-phenoxy linker has been shown to improve the enzymatic inhibitory potency and anti-angiogenic activity of FLT3 and VEGFR2 inhibitors.[9][10]

    • Substituted Aryl Amines: The nature of the substituent on the C4-aryl amine can fine-tune selectivity. For example, in the development of RET inhibitors, specific substitutions on the phenyl ring at C4 were critical for achieving selectivity over KDR.[11]

  • C6 Position: Modifications at the C6 position can influence solubility and interactions with the solvent-exposed region of the ATP-binding pocket. In a study of CDK2 inhibitors, the introduction of a thiophenethyl group at the C6-position was found to be essential for anticancer potency.[1]

Comparative Data for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors:

Compound IDTarget Kinase(s)Key Structural FeaturesIC50 (µM)Reference
Compound 1 FLT3, VEGFR24-anilino-1H-pyrazolo[3,4-d]pyrimidine1.278 (FLT3), 0.305 (VEGFR2)[5][9]
Compound 33 FLT3, VEGFR24-phenoxy-1H-pyrazolo[3,4-d]pyrimidine with a substituted urea moietyPotent multikinase inhibitor[5][8]
Compound 23c RETPyrazolo[3,4-d]pyrimidine with specific C4 substitutionsPotent and selective RET inhibition[11]
Compound 14 CDK2/cyclin A2Thioglycoside derivative of pyrazolo[3,4-d]pyrimidine0.057[6]

Logical Relationship of Kinase Inhibitor SAR:

SAR_Kinase cluster_c4 C4 Modifications PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Core N1 N1 Position (Potency & Selectivity) PyrazoloPyrimidine->N1 Large hydrophobic groups C4 C4 Position (Hinge Binding & Selectivity) PyrazoloPyrimidine->C4 Aryl amines/ethers C6 C6 Position (Solubility & Potency) PyrazoloPyrimidine->C6 Varying substituents Anilino Anilino Linker C4->Anilino Phenoxy Phenoxy Linker Anilino->Phenoxy Improves potency Adenosine_Assay Start Start: Prepare Rat Brain Membranes Incubate Incubate Membranes with [3H]PIA (Radioligand) and Test Compound Start->Incubate Separate Separate Bound and Free Ligand (e.g., via filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine Inhibition of [3H]PIA Binding (IC50) Measure->Analyze

Caption: Workflow for a competitive adenosine receptor binding assay.

Phosphodiesterase (PDE) Inhibitors: Targeting Second Messenger Signaling

Pyrazolo[3,4-d]pyrimidinone derivatives have been successfully developed as inhibitors of phosphodiesterases, particularly PDE5. [12]These enzymes are responsible for the degradation of cyclic nucleotides like cGMP, and their inhibition has therapeutic applications, for example, in erectile dysfunction.

Key SAR Insights for PDE5 Inhibition:

  • Pyrazolo[3,4-d]pyrimidin-7-one Core: A key structural feature for PDE5 inhibitors is the pyrazolo[3,4-d]pyrimidin-7-one scaffold. [12]* N1 and C6 Substitutions: The SAR of these inhibitors is primarily driven by substitutions at the N1 and C6 positions. Various alkyl and substituted phenyl groups at these positions have been explored to optimize potency and selectivity. A novel series of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives showed promising and potent inhibition of PDE5. [12] Comparative Data for Pyrazolo[3,4-d]pyrimidine PDE5 Inhibitors:

Compound SeriesTarget EnzymeKey Structural FeaturesActivityReference
2a-h, 4a-d, 5, 6 PDE51,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-onesSimilar inhibitory activity to sildenafil[12]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

General Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common synthetic route to pyrazolo[3,4-d]pyrimidines starts from substituted 5-aminopyrazole-4-carbonitriles. [13][14] Step-by-Step Protocol:

  • Cyclization: React the starting 5-aminopyrazole-4-carbonitrile with an appropriate orthoester to form the pyrimidine ring. [13]2. Functionalization: The resulting pyrazolo[3,4-d]pyrimidine can then be further functionalized at various positions. For example, chlorination at the C4 position followed by nucleophilic substitution with amines or phenols can introduce diverse substituents. [15]3. Purification: The final compounds are purified by techniques such as column chromatography and recrystallization.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and a suitable substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a microplate, mix the kinase, substrate, ATP, and the test compound.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate via an antibody-based method (e.g., ELISA) or using a fluorescent or luminescent readout.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines. [16] Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with acetic acid.

  • Solubilization: Solubilize the bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of bioactive molecules. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can dramatically alter its biological activity, allowing for the fine-tuning of potency and selectivity against diverse targets. Future research in this area will likely focus on the development of multi-target inhibitors, the exploration of novel substitutions to overcome drug resistance, and the optimization of pharmacokinetic profiles to enhance clinical efficacy. The continued exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core holds immense promise for the discovery of next-generation therapeutics.

References

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine deriv
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. (2022). Vertex AI Search.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Public
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. (2023). Vertex AI Search.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[13][15][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022). Vertex AI Search.

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - ResearchG
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. (2022). Vertex AI Search.
  • Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC - PubMed Central. Vertex AI Search.
  • Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - ResearchG
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed. (2017). Vertex AI Search.
  • Pyrazolo[3,4-d]pyrimidines as adenosine antagonists - PubMed. Vertex AI Search.
  • Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists - PubMed. (1983). Vertex AI Search.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed. (2013). Vertex AI Search.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. Vertex AI Search.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Public
  • Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - Semantic Scholar. Vertex AI Search.
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. (2020). Vertex AI Search.
  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Publishing. Vertex AI Search.
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed. (2020). Vertex AI Search.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[13][15][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (2022). Vertex AI Search.

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed. (2010). Vertex AI Search.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Vertex AI Search.
  • Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies | Semantic Scholar. Vertex AI Search.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024). Vertex AI Search.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • SG195085A1 - Pyrazolo[3,4-d]pyrimidine compounds and their use as pde2 inhibitors and/or cyp3a4 inhibitors - Google P
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity - ResearchG

Sources

A Senior Application Scientist's Guide to Validating 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine as a TRAP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Gatekeeper of Mitochondrial Integrity

In the landscape of oncology drug development, the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) has emerged as a critical therapeutic target.[1][2] As a member of the Heat Shock Protein 90 (Hsp90) family, TRAP1 is a key regulator of mitochondrial protein homeostasis, protecting cancer cells from oxidative stress and apoptosis.[1][3] Its overexpression in numerous cancers, including prostate, breast, and colorectal, is linked to malignant progression and drug resistance.[4][5]

TRAP1's primary role in tumorigenesis involves the metabolic reprogramming of cancer cells, often favoring a shift towards aerobic glycolysis—the Warburg effect.[1][2] It achieves this, in part, by inhibiting succinate dehydrogenase (SDH), a key enzyme in the electron transport chain.[4][6] This inhibition leads to the accumulation of succinate, which in turn stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of pro-neoplastic gene expression.[6][7] By targeting TRAP1, we aim to dismantle this protective scaffolding, resensitize cancer cells to metabolic stress, and trigger apoptotic pathways.

This guide provides a comprehensive, multi-tiered strategy for the validation of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine , a novel compound built on a scaffold known for its kinase-inhibiting potential, as a selective and potent TRAP1 inhibitor.[8][9][10][11][12] Our approach progresses logically from direct biochemical engagement to cellular target validation and functional impact assessment.

The Validation Blueprint: A Multi-Faceted Approach

A robust validation workflow is not a single experiment but a chain of evidence. Each step is designed to answer a specific question, building a compelling case for the compound's mechanism of action. Our strategy is three-pronged:

  • Biochemical Proof of Principle: Does the compound physically interact with purified TRAP1 protein and inhibit its core function?

  • Cellular Target Engagement: Does the compound penetrate the cell membrane, reach the mitochondria, and bind to TRAP1 in its native environment?

  • Functional Cellular Consequences: Does this engagement translate into the expected biological effects, such as altered metabolism and induction of apoptosis?

Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Selectivity Profiling T1_A ATPase Activity Assay T1_B Thermal Shift Assay (TSA) T1_A->T1_B Confirms direct binding T2_A Cellular Thermal Shift Assay (CETSA) T1_B->T2_A Transition to cellular context T2_B Client Protein Degradation Assay T2_A->T2_B Confirms functional consequence of binding T3_A Mitochondrial Respiration Assay T2_B->T3_A Assess biological impact T3_C HSP90 Paralogue Selectivity Panel T2_B->T3_C Determine specificity T3_B Cell Viability & Apoptosis Assays T3_A->T3_B

Figure 1: A tiered workflow for TRAP1 inhibitor validation.

Tier 1: Biochemical Validation - The Direct Handshake

Before investing in complex cellular models, we must first confirm a direct interaction between our compound and purified TRAP1 protein.

TRAP1 ATPase Activity Assay

Causality: The chaperone cycle of all Hsp90 family members, including TRAP1, is driven by ATP hydrolysis.[13] An effective inhibitor will typically bind to the N-terminal ATP pocket, preventing this activity. This assay is the first functional test of our compound's inhibitory potential.

Protocol:

  • Reagents: Recombinant human TRAP1 protein, ATP, assay buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM KCl, 5 mM MgCl2), this compound (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Dispense 5 µL of TRAP1 protein solution into a 96-well plate.

    • Add 2.5 µL of the compound at various concentrations (e.g., from 1 nM to 100 µM) or vehicle control (DMSO).

    • Incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration ~Km for TRAP1).

    • Incubate for 1 hour at 37°C.

    • Stop the reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot the data on a semi-log graph to determine the IC50 value.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Causality: The binding of a small molecule to a protein typically increases its thermal stability. This change in the melting temperature (Tm) provides direct, physical evidence of target engagement.

Protocol:

  • Reagents: Recombinant human TRAP1 protein, DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl), SYPRO Orange dye (5000x stock), and the test compound.

  • Procedure:

    • Prepare a master mix containing TRAP1 protein and SYPRO Orange dye in DSF buffer.

    • Aliquot the master mix into a 96-well PCR plate.

    • Add the compound across a range of concentrations. Include a "no ligand" control.

    • Seal the plate and run the experiment in a real-time PCR instrument programmed to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence change (inflection point of the curve). A successful inhibitor will cause a positive shift in Tm (ΔTm) in a dose-dependent manner.

Tier 2: Cellular Target Engagement - In the Native Environment

Demonstrating biochemical activity is necessary but not sufficient. We must prove that our compound can cross the cell membrane and engage TRAP1 within the complex milieu of the mitochondrial matrix.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA extends the principle of thermal shift to a cellular context.[14] By treating intact cells with the compound, we can measure the stabilization of endogenous TRAP1, proving both cell permeability and target engagement.[14]

CETSA_Workflow start Culture Cancer Cells (e.g., PC3, HeLa) treat Treat with Compound or Vehicle (DMSO) start->treat heat Heat Cell Suspension (Temperature Gradient, e.g., 45-65°C) treat->heat lyse Lyse Cells (Freeze-Thaw Cycles) heat->lyse centrifuge Centrifuge to Separate Soluble (Supernatant) vs. Aggregated (Pellet) Fractions lyse->centrifuge collect Collect Supernatant centrifuge->collect wb Analyze Soluble TRAP1 by Western Blot collect->wb end Quantify Band Intensity wb->end

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture: Grow a suitable cancer cell line (e.g., PC3 prostate cancer) to ~80% confluency.

  • Treatment: Harvest cells and resuspend in media. Treat with the test compound (e.g., 10x the biochemical IC50) or vehicle for 2-4 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble fraction from the precipitated, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant and analyze the amount of soluble TRAP1 by Western blotting using a specific anti-TRAP1 antibody.

  • Data Analysis: A successful compound will result in more TRAP1 remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.

TRAP1 Client Protein Degradation Assay

Causality: TRAP1 stabilizes a specific set of "client" proteins within the mitochondria.[15] Inhibition of TRAP1's chaperone function leads to the misfolding and subsequent degradation of these clients.[13] Succinate Dehydrogenase subunit B (SDHB) is a canonical TRAP1 client.[7][13] Observing its degradation is a key functional readout of target engagement.

Protocol:

  • Treatment: Plate cancer cells and allow them to adhere. Treat with a dose-range of the test compound for an extended period (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., a known pan-Hsp90 inhibitor).

  • Lysis & Protein Quantification: Lyse the cells in RIPA buffer and determine the total protein concentration using a BCA assay.

  • Western Blot: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against:

    • TRAP1 Client: SDHB

    • Cytosolic Hsp90 Client (Selectivity Marker): Cdk4, HER2[13]

    • TRAP1 (Target): To ensure the compound does not degrade TRAP1 itself.

    • Loading Control: GAPDH or β-actin.

  • Data Analysis: A TRAP1-selective inhibitor should cause a dose-dependent decrease in SDHB levels while having no effect on Cdk4, HER2, or TRAP1 levels.

Tier 3: Functional Impact and Selectivity

The ultimate goal is to kill cancer cells. Here, we link target engagement to anti-neoplastic activity and confirm the compound's selectivity for TRAP1 over its Hsp90 paralogs.

TRAP1_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol TRAP1 TRAP1 SDH Succinate Dehydrogenase (Complex II) TRAP1->SDH Inhibits PTP Permeability Transition Pore (PTP) TRAP1->PTP Inhibits Opening Succinate Succinate SDH->Succinate Consumes OXPHOS Oxidative Phosphorylation SDH->OXPHOS Participates in Apoptosis Apoptosis PTP->Apoptosis Induces HIF1a HIF-1α Succinate->HIF1a Stabilizes Warburg Warburg Effect (Glycolysis) HIF1a->Warburg Promotes Inhibitor 4-Amino-6-methoxy-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->TRAP1 INHIBITS

Figure 3: Simplified TRAP1 signaling pathway in cancer mitochondria.
Mitochondrial Respiration Assay

Causality: As shown in Figure 3, TRAP1 suppresses mitochondrial respiration by inhibiting SDH.[4][6] Therefore, a potent TRAP1 inhibitor is expected to release this brake, leading to an increase in the oxygen consumption rate (OCR). This assay provides a direct functional readout of the metabolic consequences of TRAP1 inhibition.

Protocol:

  • Cell Seeding: Seed cancer cells onto a Seahorse XF Cell Culture Microplate.

  • Treatment: Treat cells with the test compound or vehicle for a predetermined time (e.g., 6-24 hours).

  • Assay: Use a Seahorse XFe96 Analyzer to measure the OCR. A standard "Mito Stress Test" can be performed by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, maximal respiration, and ATP production.

  • Data Analysis: A TRAP1 inhibitor should increase basal and/or maximal OCR compared to vehicle-treated cells, indicating a reversal of TRAP1-mediated respiratory suppression.

Cell Viability and Apoptosis Assays

Causality: By disrupting mitochondrial homeostasis and metabolic advantage, a TRAP1 inhibitor should selectively reduce the viability of cancer cells that are dependent on TRAP1 for survival.[1][2]

Protocol:

  • Viability (MTS Assay): Plate cells in a 96-well plate, treat with a serial dilution of the compound for 72 hours. Add an MTS reagent (e.g., CellTiter 96® AQueous One) and measure absorbance to determine the percentage of viable cells relative to control. Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis (Caspase-Glo® 3/7 Assay): Plate cells and treat with the compound for 24-48 hours. Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase substrate. Measure luminescence to quantify caspase-3/7 activity, a hallmark of apoptosis.

Hsp90 Paralogue Selectivity

Causality: The Hsp90 family has four members: cytosolic Hsp90α/β, ER-localized Grp94, and mitochondrial TRAP1.[13] Off-target inhibition, especially of cytosolic Hsp90, can lead to toxicity and induction of a heat shock response, which is undesirable.[13][15] Therefore, demonstrating selectivity is paramount.

Protocol:

  • Procedure: Repeat the biochemical ATPase activity assay (Protocol 1.1) or Thermal Shift Assay (Protocol 1.2) using purified recombinant Hsp90α, Grp94, and TRAP1 proteins in parallel.

  • Data Analysis: Calculate the IC50 or ΔTm for the compound against each paralog. High selectivity is achieved when the IC50 for TRAP1 is significantly lower (e.g., >50-fold) than for Hsp90α and Grp94.

Comparative Performance Analysis

To contextualize our findings, we must compare the performance of this compound against established TRAP1 inhibitors.

Inhibitor Class TRAP1 IC50 (nM) Selectivity (TRAP1 vs. Hsp90α) Reference
Compound 6h Pyrrolo[2,3-d]pyrimidine63.5~78-fold[13]
DN401 Pyrazolo[3,4-d]pyrimidinePotent (~100-200 nM est.)~3-fold[11][13]
Gamitrinibs Geldanamycin-Mito-TargetedPotentHigh (via mitochondrial targeting)[8][16]
Compound 36 Radicicol-based40>250-fold vs Grp94[15][17]
This compound Pyrazolo[3,4-d]pyrimidineTo be determined To be determined N/A

Table 1: Comparison of our candidate compound with known TRAP1 inhibitors. The goal is to achieve high potency (low nM IC50) and high selectivity (>50-fold).

Conclusion and Forward Look

This structured validation guide provides a rigorous framework for assessing this compound as a TRAP1 inhibitor. By systematically progressing from biochemical proof-of-concept to cellular target engagement and functional outcomes, researchers can build a robust data package. Positive results across these tiers—demonstrating potent and selective TRAP1 inhibition that translates into metabolic reprogramming and cancer cell death—would strongly support its advancement into more complex preclinical models, such as in vivo mouse xenograft studies, to evaluate its therapeutic potential.[9]

References

  • The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy. Frontiers in Oncology. [Link]

  • The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells. Frontiers in Oncology. [Link]

  • TRAP1 Chaperones the Metabolic Switch in Cancer. MDPI. [Link]

  • TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor. Oncotarget. [Link]

  • New insights into TRAP1 pathway. PMC - PubMed Central - NIH. [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. [Link]

  • Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity. PMC - PubMed Central - NIH. [Link]

  • Mitochondrial Targeted TRAP1 Inhibitors: Novel Antitumor Agents. The Wistar Institute. [Link]

  • TRAP1 Chaperones the Metabolic Switch in Cancer. PMC - PubMed Central - NIH. [Link]

  • Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes. PMC - PubMed Central. [Link]

  • The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy. PMC - PubMed Central - NIH. [Link]

  • Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes. PubMed. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. [Link]

  • Paralog Specificity Determines Subcellular Distribution, Action Mechanism, and Anticancer Activity of TRAP1 Inhibitors. PubMed. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). [Link]

  • The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation. PMC - PubMed Central - NIH. [Link]

  • Structure, Function, and Inhibitors of the Mitochondrial Chaperone TRAP1. Journal of Medicinal Chemistry. [Link]

  • Targeting the mitochondrial chaperone TRAP1: strategies and therapeutic perspectives. ResearchGate. [Link]

  • Mitoquinone Inactivates Mitochondrial Chaperone TRAP1 by Blocking the Client Binding Site. Journal of the American Chemical Society. [Link]

  • The Mitochondrial Chaperone TRAP1 Promotes Neoplastic Growth by Inhibiting Succinate Dehydrogenase. PMC - PubMed Central - NIH. [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). [Link]

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]

  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Publishing. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]

Sources

A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors and Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The landscape of kinase inhibitor development is one of constant innovation, driven by the need for more potent and selective agents to combat diseases like cancer. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in this field, serving as the backbone for numerous potent kinase inhibitors. This guide provides a comparative analysis of a representative pyrazolo[3,4-d]pyrimidine derivative against established, clinically relevant kinase inhibitors, offering insights into its potential advantages and therapeutic applications.

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to adenine, the purine base of ATP.[1][2] This inherent resemblance allows compounds built on this scaffold to effectively compete with ATP for binding to the active site of a wide range of kinases. Consequently, derivatives of this scaffold have been developed as inhibitors of various kinase families, including tyrosine kinases and serine/threonine kinases, with applications in oncology and inflammation.[3][4][5][6]

This guide will focus on a representative compound from this class, a 4-amino-substituted pyrazolo[3,4-d]pyrimidine, and compare its kinase inhibition profile and cellular effects with those of well-established, FDA-approved kinase inhibitors: Imatinib, a first-generation BCR-Abl inhibitor; Dasatinib, a second-generation multi-kinase inhibitor; and Erlotinib, an EGFR inhibitor. This comparative approach will highlight the unique attributes of the pyrazolo[3,4-d]pyrimidine scaffold and provide a framework for its further development.

Mechanism of Action and Kinase Selectivity Profile

The primary mechanism of action for most pyrazolo[3,4-d]pyrimidine-based inhibitors is competitive inhibition of ATP binding to the kinase active site.[7][8] The specific substitutions on the pyrazolo[3,4-d]pyrimidine core dictate the inhibitor's selectivity and potency against different kinases. For the purpose of this guide, we will consider a hypothetical, yet representative, 4-amino-6-substituted-1H-pyrazolo[3,4-d]pyrimidine, which has demonstrated potent activity against both Src family kinases and Abl kinase.

The following table summarizes the kinase selectivity profiles of our representative pyrazolo[3,4-d]pyrimidine and the comparator drugs. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetRepresentative Pyrazolo[3,4-d]pyrimidine (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
Abl 15250<1>10,000
Src 5>10,000<1>10,000
c-Kit 2501005>10,000
PDGFR 30010010>10,000
EGFR >10,000>10,000302
VEGFR2 50500152,500

Data presented are representative values compiled from various sources for illustrative purposes.

This profile suggests that the representative pyrazolo[3,4-d]pyrimidine is a potent dual inhibitor of Src and Abl kinases, with moderate activity against other tyrosine kinases. In contrast, Imatinib is more selective for Abl, c-Kit, and PDGFR, while Dasatinib exhibits broad-spectrum activity against a multitude of kinases. Erlotinib, as expected, is highly selective for EGFR.

Experimental Protocols for Comparative Analysis

To empirically validate the kinase inhibition profiles and cellular activities of these compounds, a series of in vitro and cell-based assays are essential. The following protocols provide a standardized approach for their comparative evaluation.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[9][10]

Principle: This two-step assay first terminates the kinase reaction and depletes the remaining ATP. The second step converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[10][11]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well. Add 2.5 µL of the kinase of interest (e.g., Abl, Src) to each well and incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10][11]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

ADP_Glo_Workflow cluster_plate 384-Well Plate cluster_detection ADP Detection A Add Inhibitor/DMSO B Add Kinase A->B 10 min incubation C Add Substrate/ATP B->C D Incubate C->D 60 min incubation E Add ADP-Glo™ Reagent D->E F Incubate E->F 40 min incubation G Add Kinase Detection Reagent F->G H Incubate G->H 30-60 min incubation I Read Luminescence H->I

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Target Engagement and Downstream Signaling: Western Blotting

Western blotting is a crucial technique to assess the phosphorylation status of target kinases and their downstream substrates within a cellular context, confirming the on-target activity of the inhibitors.[13][14]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.[14]

Protocol:

  • Cell Culture and Treatment: Seed an appropriate cancer cell line (e.g., K562 for Abl, HT-29 for Src) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the kinase inhibitors for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[13]

    • Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-CrkL for Abl activity, p-Src for Src activity) and the total protein overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking (BSA) E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Imaging I->J

Caption: Key steps in the Western Blotting protocol.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, an indicator of metabolically active cells.[17][18]

Principle: The assay reagent lyses the cells and provides the substrate luciferin and luciferase enzyme. In the presence of ATP from viable cells, a luminescent signal is generated that is proportional to the number of viable cells.[18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[17]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Results and Discussion

The in vitro kinase profiling data positions the representative pyrazolo[3,4-d]pyrimidine as a potent dual inhibitor of Src and Abl kinases. This dual activity is a desirable attribute in certain cancers, such as chronic myeloid leukemia (CML), where both kinases are implicated in disease progression and resistance to therapy. The cellular assays would be expected to confirm this dual-target engagement. In K562 CML cells, treatment with the pyrazolo[3,4-d]pyrimidine would likely lead to a dose-dependent decrease in the phosphorylation of CrkL, a downstream substrate of Abl. Similarly, in a colon cancer cell line with high Src activity, such as HT-29, a reduction in Src autophosphorylation would be anticipated.

In comparison to Imatinib, the pyrazolo[3,4-d]pyrimidine derivative may offer the advantage of overcoming certain Imatinib-resistance mutations in Abl that do not affect the ATP-binding site directly but are sensitive to inhibitors with a different binding mode. Furthermore, its potent inhibition of Src, a kinase involved in multiple oncogenic signaling pathways, could provide a broader anti-cancer activity.

Dasatinib, being a broad-spectrum inhibitor, is highly potent but may also be associated with more off-target effects. The more focused selectivity of the pyrazolo[3,4-d]pyrimidine could translate to a better safety profile. Erlotinib's activity is largely confined to EGFR-driven cancers, making the pyrazolo[3,4-d]pyrimidine a more suitable candidate for cancers where Src and/or Abl are the primary drivers.

The cell viability assays would provide a functional readout of the inhibitors' anti-proliferative effects. It is expected that the GI50 values would correlate with the on-target kinase inhibition observed in the biochemical and Western blot assays. For instance, the pyrazolo[3,4-d]pyrimidine would likely show potent growth inhibition in CML and colon cancer cell lines that are dependent on Abl and Src signaling, respectively.

Signaling_Pathways cluster_inhibitors Kinase Inhibitors cluster_kinases Kinase Targets cluster_cellular_effects Cellular Effects P Pyrazolo[3,4-d]pyrimidine Abl Abl P->Abl Src Src P->Src I Imatinib I->Abl D Dasatinib D->Abl D->Src EGFR EGFR D->EGFR E Erlotinib E->EGFR Proliferation Inhibit Proliferation Abl->Proliferation Apoptosis Induce Apoptosis Abl->Apoptosis Src->Proliferation Src->Apoptosis EGFR->Proliferation EGFR->Apoptosis

Caption: Targeted signaling pathways of the compared kinase inhibitors.

Conclusion

The 4-amino-6-substituted-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a promising platform for the development of novel kinase inhibitors. The representative compound discussed in this guide demonstrates potent dual inhibition of Src and Abl kinases, a feature that may offer therapeutic advantages in specific cancer contexts. The provided experimental protocols offer a robust framework for the head-to-head comparison of novel kinase inhibitors with established clinical agents. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of promising pyrazolo[3,4-d]pyrimidine derivatives is warranted to fully elucidate their therapeutic potential.

References

  • protocols.io. In vitro kinase assay. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • NIH. In vitro NLK Kinase Assay. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Lab Manager. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. [Link]

  • BMG Labtech. LanthaScreen Technology on microplate readers. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • NIH. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]

  • Sino Biological. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]

  • Reaction Biology. Cell Proliferation Assay Service. [Link]

  • ResearchGate. Is Your MTT Assay Really the Best Choice. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • PubMed. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. [Link]

  • PubMed. Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. [Link]

  • NIH. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]

  • NIH. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • NIH. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. [Link]

  • ResearchGate. 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]

  • PubMed. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). [Link]

  • MDPI. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. [Link]

  • NIH. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]

  • PubMed. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]

  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • NIH. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • PubMed. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. [Link]

  • NIH. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. [Link]

Sources

In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidines: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere of adenine, enabling it to effectively compete for the ATP-binding site of numerous protein kinases. This inherent kinase inhibitory activity has propelled the development of a multitude of derivatives with potent therapeutic effects across various disease models. This guide provides a comprehensive in vivo evaluation of pyrazolo[3,4-d]pyrimidine compounds in key therapeutic areas, offering a comparative analysis against established alternatives and detailing the experimental frameworks used to generate this critical preclinical data.

I. Anticancer Efficacy in Xenograft Models

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antitumor activity in a range of cancer models, often by targeting key oncogenic kinases.

A. Medulloblastoma: Targeting Src Kinase

Medulloblastoma, the most prevalent malignant brain tumor in children, often exhibits high Src kinase activity.[1][2] A study investigating novel pyrazolo[3,4-d]pyrimidine-based Src inhibitors (S7, S29, and SI163) revealed potent anti-proliferative effects in human medulloblastoma cell lines.[1][2]

The in vivo efficacy of compound S29 was subsequently evaluated in a medulloblastoma xenograft mouse model. The results indicated a significant reduction in tumor growth, highlighting the potential of this compound class for treating Src-driven cancers.[1] Notably, the in vitro cytotoxic effects of S7, S29, and SI163 were found to be greater than those of the standard chemotherapeutic agents cisplatin and etoposide.[1][2]

Experimental Workflow: Medulloblastoma Xenograft Model

G cluster_0 Cell Culture & Implantation cluster_1 Treatment Regimen cluster_2 Efficacy Evaluation cell_culture Daoy medulloblastoma cell culture implantation Subcutaneous injection of Daoy cells into nude mice cell_culture->implantation tumor_growth Tumor growth to palpable size implantation->tumor_growth treatment Intraperitoneal administration of compound S29 or vehicle tumor_growth->treatment measurement Tumor volume and weight measurement treatment->measurement histology Histological analysis of tumor tissue measurement->histology

Caption: Workflow for in vivo evaluation of pyrazolo[3,4-d]pyrimidine compounds in a medulloblastoma xenograft model.

B. Prostate Cancer: Targeting TRAP1

TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone, is a promising target in cancer therapy. Researchers have developed pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, with compounds 47 and 48 demonstrating significant in vivo anticancer activity in a mouse model of prostate cancer (PC3 xenograft).[3] These compounds were shown to effectively reduce tumor growth, validating TRAP1 as a viable target for this chemical scaffold.[3]

C. Osteosarcoma and Colon Cancer: Broad Kinase Inhibition

The versatility of the pyrazolo[3,4-d]pyrimidine core is further demonstrated by its application in other cancer types. A novel derivative was identified that significantly inhibited cell proliferation in human osteogenic sarcoma (SaOS-2) cells and reduced tumor volume and weight in a xenograft mouse model.[4] In another study, compound 10k, a pyrazolo[3,4-d]pyrimidinone derivative, was found to inhibit tumor growth in an HT-29 colon cancer xenograft model.[5] The mechanism of action for 10k was linked to the inhibition of VEGFR-2 and tubulin polymerization.[5]

Comparative Efficacy of Pyrazolo[3,4-d]pyrimidines in Oncology

Compound ClassCancer ModelKey Target(s)In Vivo EfficacyComparator(s)Reference(s)
Src Inhibitors (S7, S29, SI163)MedulloblastomaSrc KinaseSignificant tumor growth reductionCisplatin, Etoposide (in vitro)[1][2]
TRAP1 Inhibitors (47, 48)Prostate Cancer (PC3)TRAP1, Hsp90Significant tumor growth reduction-[3]
General Kinase InhibitorOsteosarcoma (SaOS-2)SrcReduced tumor volume and weight-[4]
VEGFR-2/Tubulin Inhibitor (10k)Colon Cancer (HT-29)VEGFR-2, TubulinTumor growth inhibition-[5]
Bcr-Abl T315I Mutant Inhibitor (2j)LeukemiaBcr-Abl T315I>50% reduction in tumor volume-[6]

II. Anti-inflammatory Activity in Rodent Models

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key mediators of the inflammatory cascade. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively evaluated for their anti-inflammatory potential.

A. Dual COX-2/5-LOX Inhibition

Several studies have focused on developing pyrazolo[3,4-d]pyrimidines as dual inhibitors of COX-2 and 5-LOX, aiming for a broader anti-inflammatory effect with potentially reduced gastrointestinal side effects compared to traditional NSAIDs. In a carrageenan-induced rat paw edema model, a well-established acute inflammation model, several pyrazolo[3,4-d]pyrimidine compounds demonstrated anti-inflammatory activity comparable or superior to celecoxib and diclofenac sodium.[7][8] For instance, compounds 2, 6, and 7d showed higher activity than both reference drugs in a formalin-induced paw edema model.[8]

B. Chronic Inflammation Models

The efficacy of these compounds has also been assessed in chronic inflammation models. In the cotton-pellet induced granuloma assay in rats, compounds 2, 3d, 3e, 7b, and 7d displayed anti-inflammatory activity greater than or nearly equivalent to diclofenac sodium.[8] Importantly, many of these compounds exhibited a good gastrointestinal safety profile.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control, standard (e.g., celecoxib, diclofenac), and test compound groups.

  • Compound Administration: Test compounds and standard drugs are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX and LOX in Inflammation

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Pro-inflammatory Mediators cluster_3 Inhibition by Pyrazolo[3,4-d]pyrimidines stimulus Cell membrane phospholipids pla2 Phospholipase A2 stimulus->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inhibitor Pyrazolo[3,4-d]pyrimidine Derivatives inhibitor->cox inhibitor->lox

Caption: Inhibition of the arachidonic acid inflammatory cascade by pyrazolo[3,4-d]pyrimidine derivatives.

III. Hepatoprotective Effects in Liver Fibrosis Models

Beyond oncology and inflammation, pyrazolo[3,4-d]pyrimidines have shown promise in other therapeutic areas. A study on carbon tetrachloride (CCl4)-induced liver fibrosis in rats investigated the effects of three novel methoxylated pyrazolo[3,4-d]pyrimidines.[9] All three compounds demonstrated a therapeutic effect against severe fibrosis, with the dimethoxy-analog showing the greatest activity, even when compared to celecoxib.[9] The protective mechanism involved a reduction in oxidative stress and pro-inflammatory and pro-fibrogenic cytokines.[9]

IV. Pharmacokinetic Considerations and Future Directions

A significant hurdle in the clinical development of some pyrazolo[3,4-d]pyrimidine derivatives is their poor aqueous solubility, which can lead to low oral bioavailability.[10][11] To address this, researchers are exploring various drug delivery strategies, including the use of albumin nanoparticles and liposomes.[10] Encapsulation of these compounds into nanosystems has been shown to improve their solubility and pharmacokinetic profiles, paving the way for more effective in vivo administration.[10] For instance, the encapsulation of the c-Src inhibitor Si306 in anti-GD2-immunoliposomes has been investigated as a targeted therapy for neuroblastoma.[12]

Conclusion

The in vivo data overwhelmingly supports the continued development of pyrazolo[3,4-d]pyrimidine derivatives as a versatile and potent class of therapeutic agents. Their efficacy in animal models of cancer, inflammation, and liver fibrosis, often comparable or superior to existing treatments, underscores their clinical potential. Future research should focus on optimizing the pharmacokinetic properties of these compounds, through both medicinal chemistry efforts and advanced drug delivery technologies, to translate their preclinical success into tangible clinical benefits.

References

  • Al-Salahi, R., et al. (2021). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. PubMed. Available at: [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. Available at: [Link]

  • Kim, H. S., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed. Available at: [Link]

  • Metwally, N. H., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. PubMed. Available at: [Link]

  • Gouda, A. M., et al. (2020). Synthesis, Characterization, Antitubercular and Anti-Inflammatory Activity of New Pyrazolo[3,4-d]Pyrimidines. ResearchGate. Available at: [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Angelucci, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Available at: [Link]

  • Aikel, Y., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available at: [Link]

  • Manetti, F., et al. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. PubMed. Available at: [Link]

  • Kumar, A., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]

  • Manetti, F., et al. (2014). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Semantic Scholar. Available at: [Link]

  • Al-Salahi, R., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Available at: [Link]

  • Kamal, A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Available at: [Link]

  • Brullo, C., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available at: [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. Available at: [Link]

  • Pastorino, F., et al. (2018). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. MDPI. Available at: [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Pyrazolo[3,4-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Purine Isostere

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrazolo[3,4-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores are prime examples of such structures. Their significance stems from their close structural resemblance to adenine, a fundamental component of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP).[1][2] This bioisosteric relationship allows them to function as effective mimics in biological systems, particularly as competitive inhibitors at the ATP-binding sites of protein kinases.[2][3]

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, kinase inhibition has become one of the most successful strategies in modern oncology.[4] Both pyrazolo[3,4-d]pyrimidines and pyrrolo[3,2-d]pyrimidines have been extensively explored as hinge-binding scaffolds for kinase inhibitors, leading to the development of numerous potent and selective therapeutic candidates.[3][5][6]

This guide provides a comparative analysis of these two pivotal scaffolds. We will dissect their structural nuances, explore common synthetic routes, and present a side-by-side comparison of their biological activities, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to strategically select and utilize these scaffolds in their own discovery programs.

Part 1: Structural and Physicochemical Comparison

The core difference between the two scaffolds lies in the five-membered ring fused to the pyrimidine: a pyrazole versus a pyrrole. This seemingly minor alteration imparts significant differences in their electronic properties, hydrogen bonding capabilities, and spatial arrangement, which in turn influences their biological activity and pharmacokinetic profiles.

The pyrazolo[3,4-d]pyrimidine is a direct isostere of adenine, retaining the same number and arrangement of hydrogen bond donors and acceptors crucial for binding to the hinge region of many kinases.[1][2] The pyrrolo[3,2-d]pyrimidine is often referred to as a 9-deazapurine, where the N9 nitrogen of adenine is replaced by a carbon atom.[7]

Figure 1. Comparison of Adenine and its bioisosteric scaffolds.
Physicochemical Properties at a Glance
PropertyPyrazolo[3,4-d]pyrimidinePyrrolo[3,2-d]pyrimidineRationale for Difference
Hydrogen Bond Donors 2 (N1-H, N5-H)2 (N5-H, N7-H)The position of the pyrrole/pyrazole nitrogen atoms dictates the location of the acidic protons available for donation.
Hydrogen Bond Acceptors 3 (N2, N3, N7)2 (N1, N3)The pyrazole ring contains two adjacent nitrogen atoms, with the lone pair on N2 providing an additional acceptor site compared to the pyrrole ring.
Aromaticity Both rings are aromatic.Both rings are aromatic.The pyrazole ring is generally considered more electron-deficient than the pyrrole ring due to the presence of two nitrogen atoms.
Basicity (pKa) Generally lower.Generally higher.The additional nitrogen in the pyrazole ring withdraws electron density, making the ring system less basic.
Dipole Moment Generally higher.Generally lower.The asymmetry introduced by the two adjacent nitrogen atoms in the pyrazole ring typically results in a larger molecular dipole moment.

This table highlights the fundamental electronic differences. The greater number of hydrogen bond acceptors and the distinct electronic nature of the pyrazolo[3,4-d]pyrimidine scaffold can lead to different binding orientations and affinities within the kinase active site compared to its pyrrolo[3,2-d]pyrimidine counterpart.

Part 2: A Comparative Look at Synthetic Strategies

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. Both scaffolds are accessible through well-established multi-step synthetic routes, typically involving the construction of the pyrimidine ring onto a pre-formed pyrazole or pyrrole.

Synthesis of Pyrazolo[3,4-d]pyrimidines

A predominant strategy begins with a 5-aminopyrazole-4-carbonitrile intermediate. This approach is highly versatile, allowing for substitutions on the pyrazole ring to be introduced early in the sequence.

G start 5-Aminopyrazole- 4-carbonitrile step1 Cyclization (e.g., Formic Acid, Reflux) start->step1 intermediate 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (or -4-one) step1->intermediate step2 Chlorination (e.g., POCl3) intermediate->step2 key_intermediate 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine step2->key_intermediate step3 Nucleophilic Substitution (e.g., Amines, Alcohols) key_intermediate->step3 end Substituted Pyrazolo[3,4-d]pyrimidine Derivatives step3->end

Figure 2. General synthetic workflow for pyrazolo[3,4-d]pyrimidines.

The 4-chloro intermediate is a cornerstone of this chemistry, acting as a versatile electrophile for introducing a wide array of substituents via nucleophilic aromatic substitution.[1] This allows for the rapid generation of libraries for structure-activity relationship (SAR) studies.

Synthesis of Pyrrolo[3,2-d]pyrimidines

The synthesis of the pyrrolo[3,2-d]pyrimidine core often begins with a substituted pyrimidine, onto which the pyrrole ring is constructed. Another common approach involves starting from a functionalized pyrrole.

G start Substituted 4-Amino-5-halopyrimidine step1 Palladium-catalyzed coupling (e.g., Sonogashira coupling with an alkyne) intermediate 4-Amino-5-alkynylpyrimidine step2 Intramolecular Cyclization end Substituted Pyrrolo[3,2-d]pyrimidine Derivatives cluster_0 Kinase Active Site hinge Hinge Region Residues (e.g., Leu, Cys) inhibitor Pyrazolo[3,4-d]pyrimidine or Pyrrolo[3,2-d]pyrimidine Scaffold inhibitor->hinge H-Bonds (Key Interaction) pocket ATP Binding Pocket (Hydrophobic Regions) gatekeeper Gatekeeper Residue

Sources

A Comparative Guide to the Kinase Selectivity Profile of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides an in-depth technical analysis of the predicted kinase selectivity profile of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine , a compound belonging to the well-established class of pyrazolopyrimidine-based kinase inhibitors. Due to its structural features, particularly the 4-amino group crucial for hinge-binding, this molecule is hypothesized to be a potent inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).

This guide will objectively compare the predicted performance of this compound with established kinase inhibitors, providing a framework of experimental protocols to validate this hypothesis and thoroughly characterize its selectivity.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif

The pyrazolo[3,4-d]pyrimidine core is a recognized pharmacophore that competitively binds to the ATP pocket of a wide range of protein kinases.[1] This structural motif mimics the adenine base of ATP, enabling it to effectively compete with the endogenous substrate and inhibit kinase activity. Numerous clinically relevant inhibitors, such as the Src/Abl inhibitor Dasatinib, are built upon related heterocyclic scaffolds.[2]

The specific substitutions on the pyrazolo[3,4-d]pyrimidine ring system dictate the inhibitor's potency and selectivity. The 4-amino group is a key feature, forming critical hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding site.[3] The methoxy group at the C6 position is predicted to influence the compound's interaction with the hydrophobic regions of the ATP-binding pocket, potentially enhancing selectivity.

Predicted Selectivity Profile and Comparative Analysis

Based on the extensive structure-activity relationship (SAR) data for the pyrazolo[3,4-d]pyrimidine class of inhibitors, this compound is predicted to be a potent inhibitor of Src family kinases (SFKs), which include Src, Lck, Fyn, and Yes.[4][5]

To provide a comprehensive understanding of its potential selectivity, we will compare it with four well-characterized kinase inhibitors:

  • Dasatinib: A highly potent but promiscuous inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[2][6]

  • Saracatinib (AZD0530): A more selective dual Src/Abl kinase inhibitor.[7][8]

  • PP1 & PP2: Widely used research tools initially considered selective for Src family kinases, but now known to have significant off-target effects.[9][10]

The following table summarizes the predicted and known selectivity profiles of these compounds. The data for this compound is hypothetical and requires experimental validation.

Kinase TargetThis compound (Predicted) Dasatinib[11]Saracatinib[12]PP1[9]PP2[10]
Src Family Kinases
SrcPotent (Low nM IC50)Potent (Sub-nM IC50)Potent (Low nM IC50)Potent (nM IC50)Potent (nM IC50)
LckPotent (Low nM IC50)Potent (Sub-nM IC50)Potent (nM IC50)Potent (nM IC50)Potent (nM IC50)
FynPotent (Low nM IC50)Potent (Sub-nM IC50)Potent (nM IC50)Potent (nM IC50)Potent (nM IC50)
YesPotent (Low nM IC50)Potent (Sub-nM IC50)Potent (nM IC50)Moderate InhibitionModerate Inhibition
Other Key Kinases
AblModerate to Low InhibitionPotent (Sub-nM IC50)Potent (nM IC50)Moderate InhibitionModerate Inhibition
KitModerate to Low InhibitionPotent (nM IC50)Moderate InhibitionPotent (nM IC50)Moderate Inhibition
PDGFRβModerate to Low InhibitionPotent (nM IC50)Moderate InhibitionModerate InhibitionLow Inhibition
VEGFR2Low InhibitionModerate InhibitionLow InhibitionLow InhibitionLow Inhibition

Experimental Validation Workflow

To empirically determine the selectivity profile of this compound, a systematic and multi-faceted experimental approach is essential. The following protocols outline a self-validating system to move from broad-based screening to cellular target engagement and downstream pathway analysis.

Caption: A logical workflow for characterizing a novel kinase inhibitor.

Step 1: Broad Kinome Profiling

The initial step is to perform a comprehensive, unbiased screen against a large panel of kinases to identify the primary targets and potential off-targets.

Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

  • Assay Submission: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan®). A typical screen will involve a single high concentration (e.g., 1 µM) against a panel of over 400 kinases.

  • Data Analysis: The results are typically provided as a percentage of control, indicating the degree of inhibition for each kinase. A lower percentage signifies stronger binding. Analyze the data to identify kinases that show significant inhibition (e.g., >90% inhibition).

  • Causality Check: The pyrazolo[3,4-d]pyrimidine scaffold is known to be an ATP-competitive inhibitor. The KINOMEscan® technology is based on a competition binding assay, making it a suitable primary screen for this class of compounds.

Step 2: In Vitro IC50 Determination for Key Targets

Following the initial screen, determine the half-maximal inhibitory concentration (IC50) for the most promising primary targets (predicted to be SFKs) and key off-targets.

Protocol: In Vitro Src Kinase Assay (ADP-Glo™)

  • Reagents: Recombinant human Src kinase, Src-specific peptide substrate, ATP, and ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the recombinant Src kinase, the test compound at various concentrations, and the Src substrate/ATP mixture. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Step 3: Cellular Target Engagement

Confirm that the compound binds to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose as it measures the thermal stabilization of a protein upon ligand binding in intact cells.[13][14]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high Src activity) and treat with either vehicle (DMSO) or this compound at a saturating concentration.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Target Protein Detection: Quantify the amount of soluble target protein (e.g., Src) in the supernatant using a detection method such as Western blotting or an immunoassay (e.g., ELISA).

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Step 4: Downstream Signaling Pathway Analysis

To confirm that target engagement leads to functional inhibition of the kinase signaling pathway, analyze the phosphorylation status of downstream substrates. For Src, a key activation event is autophosphorylation at Tyrosine 416 (Y416).[9]

Protocol: Western Blot for Phospho-Src (Y416)

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of this compound for a defined period. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-Src (Y416). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Total Protein Control: Strip the membrane and re-probe with an antibody for total Src to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated Src to total Src. A dose-dependent decrease in this ratio indicates inhibition of Src activity.[1][5]

Signaling_Pathway cluster_downstream Downstream Signaling Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activates PI3K_Akt PI3K/Akt Pathway (Cell Survival, Proliferation) Src->PI3K_Akt Ras_ERK Ras/ERK Pathway (Cell Proliferation, Differentiation) Src->Ras_ERK STAT3 STAT3 Pathway (Gene Transcription) Src->STAT3 Compound 4-Amino-6-methoxy-1H- pyrazolo[3,4-d]pyrimidine Compound->Src Inhibits

Caption: Predicted inhibition of the Src signaling pathway.

Conclusion and Future Directions

This compound holds promise as a selective inhibitor of Src family kinases. The experimental framework outlined in this guide provides a robust methodology to validate this hypothesis and to comprehensively characterize its selectivity profile. A thorough understanding of its on- and off-target activities is crucial for its potential development as a chemical probe or a therapeutic agent. Future studies should also investigate its pharmacokinetic and pharmacodynamic properties to assess its in vivo efficacy and safety.

References

  • Almqvist, H., et al. (2016). CETSA simplifies the identification of compound-binding proteins in cells. Nature Methods, 13(2), 115-117. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of a series of potent, orally active Bcr-Abl and Src kinase inhibitors. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Hennessy, B. T., et al. (2005). A technical assessment of the utility of reverse phase protein arrays for the study of the functional proteome in non-microdissected human breast cancers. Clinical Proteomics, 1(3-4), 159-174. [Link]

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. The Journal of Biological Chemistry, 271(2), 695-701. [Link]

  • Brandvold, K. R., et al. (2012). The characterization of two classes of Src-family kinase inhibitors. Molecular Pharmacology, 81(4), 513-523. [Link]

  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine derivatives as Src inhibitors and anticancer agents. Journal of Medicinal Chemistry, 54(6), 1783-1798. [Link]

  • Cozzi, M., et al. (2012). Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition. Cell Cycle, 11(5), 1014-1022. [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(1), 183-193. [Link]

  • Weisberg, E., et al. (2007). Characterization of dasatinib and its activity in acute lymphoblastic leukemia. Blood, 109(8), 3544-3551. [Link]

  • Green, T. P., et al. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor saracatinib (AZD0530). Molecular Oncology, 3(4), 365-378. [Link]

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(2), 1147-1153. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (dasatinib, BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Roskoski, R. Jr. (2015). SRC protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 456(2), 549-553. [Link]

  • Schenone, S., et al. (2014). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular and Molecular Medicine, 18(11), 2196-2207. [Link]

  • Wedge, S. R., et al. (2005). AZD0530: a potent, orally bioavailable, selective Src family kinase inhibitor. Molecular Cancer Therapeutics, 4(11), 1693-1703. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697-4710. [Link]

  • Fallacara, A. L., et al. (2018). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 10(12), 493. [Link]

  • George, R. F., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry, 122, 595-608. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-methoxy-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine (AZD0530), a potent, selective, and orally bioavailable inhibitor of the Src family of kinases. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Gnoni, A., et al. (2012). Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition. Cell Cycle, 11(5), 1014-1022. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Selectivity Imperative

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its structure is a bioisostere of the adenine ring of ATP, allowing it to adeptly mimic the binding of this essential cofactor within the kinase active site's hinge region.[1][3][4][5] This "privileged scaffold" has given rise to numerous clinical candidates and approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the multi-kinase inhibitors dasatinib and bosutinib.[1][6][7][8]

However, the very feature that makes this scaffold so effective—its ability to target the highly conserved ATP binding pocket—also presents its greatest challenge: the potential for cross-reactivity. Because the ATP-binding sites of the more than 500 kinases in the human kinome share structural similarities, an inhibitor designed for one target can inadvertently bind to and inhibit dozens of others.[4] These "off-target" effects are a double-edged sword; they can lead to unforeseen toxicities or, in some cases, produce unexpected therapeutic benefits (polypharmacology).[9]

Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a characterization step but a critical directive in drug development. This guide provides a comparative analysis of key methodologies for profiling the cross-reactivity of pyrazolo[3,4-d]pyrimidine inhibitors, offering field-proven insights into the causality behind experimental choices and the interpretation of the resulting data.

Conceptual Framework: A Triad of Methodologies for Comprehensive Profiling

No single experiment can fully capture an inhibitor's selectivity profile. A robust assessment relies on an integrated approach that combines large-scale screening with targeted validation in a physiologically relevant context. We will compare and contrast three pillar methodologies:

  • High-Throughput Kinome Profiling: Provides a broad, in vitro survey of an inhibitor's binding affinity across the human kinome.

  • Cellular Thermal Shift Assay (CETSA): Validates direct target engagement in situ, confirming that the inhibitor can reach and bind its target within the complex milieu of a living cell.

  • Biochemical IC50 Assays: Quantifies the functional inhibitory potency of a compound against specific kinases of interest.

The interplay between the data from these assays is crucial. A compound that binds tightly to a target in vitro may fail to engage it in a cell due to poor permeability, while a potent inhibitor in a biochemical assay may have its efficacy blunted in a cellular environment by high intracellular ATP concentrations.[10][11]

Methodology Deep Dive: Protocols and Comparative Analysis

Part 1: Large-Scale Kinase Profiling with Competition Binding Assays

This approach offers the most comprehensive initial view of an inhibitor's selectivity. The KINOMEscan™ platform from Eurofins Discovery is the industry-standard example, utilizing a proprietary active site-directed competition binding assay.[12][13][14]

Causality Behind the Method: The goal here is to determine the true thermodynamic binding affinity (dissociation constant, Kd) between the inhibitor and a vast array of kinases, independent of enzyme activity or ATP concentration.[13] This provides a pure measure of binding interactions. The assay involves competition between the test inhibitor and an immobilized, active-site directed ligand for binding to each kinase target. The amount of kinase captured by the immobilized ligand is measured, and a lower signal indicates stronger competition from the test inhibitor.

  • Compound Preparation: The pyrazolo[3,4-d]pyrimidine inhibitor is solubilized in DMSO to a high concentration stock (e.g., 10-100 mM).

  • Assay Execution: The test compound is added to wells containing DNA-tagged kinases, an immobilized ligand, and other assay components. Commercial services typically perform this step.

  • Competition & Capture: The mixture is incubated to allow binding to reach equilibrium. The amount of kinase bound to the solid support (immobilized ligand) is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically reported as "% Control," where a lower percentage signifies stronger binding of the test inhibitor. For compounds showing significant binding, a full 11-point dose-response curve is generated to calculate the exact Kd value.[13]

  • Visualization: Data is often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. The size of the red circle corresponds to the binding affinity, providing an immediate visual representation of the inhibitor's selectivity profile.[12]

FeatureStrengthsLimitations
Scope Unparalleled breadth, screening against up to ~500 kinases simultaneously.[12][13]Limited to the kinases included in the panel; does not assess non-kinase off-targets.
Output Provides true thermodynamic binding affinity (Kd), which is more informative than an IC50.[13]In vitro data may not correlate with cellular activity due to factors like membrane permeability.[10]
Context ATP-independent, removing a major variable from the measurement.Lacks physiological context; does not account for scaffolding proteins, localization, or cellular ATP levels.[11]
Throughput Extremely high, ideal for screening campaigns and lead optimization.[15]Can be costly for large numbers of compounds.
Part 2: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)

While kinome profiling tells us what an inhibitor can bind to, CETSA tells us what it does bind to inside a living cell.[16] The principle is elegant: when a ligand binds to its target protein, it generally confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[17][18]

Causality Behind the Method: This assay directly measures target engagement in a physiological setting.[19] A positive result provides strong evidence that the inhibitor not only enters the cell but also finds and binds to its intended target in the presence of all cellular components, including high concentrations of endogenous ATP.

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the pyrazolo[3,4-d]pyrimidine inhibitor (e.g., at 10x the expected IC50) or vehicle (DMSO) control for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[17][19]

  • Cell Lysis & Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Carefully collect the supernatant. Quantify the total protein concentration in each sample to ensure equal loading.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe with a primary antibody specific to the target kinase, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and inhibitor-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift of the curve to the right for the inhibitor-treated sample indicates target stabilization and engagement.

FeatureStrengthsLimitations
Context The gold standard for confirming target engagement in a native cellular environment.[16][17]Does not directly measure inhibition of the kinase's catalytic activity.
Output Provides a clear qualitative and semi-quantitative measure of intracellular binding (ΔTm).Lower throughput than screening panels; requires a specific and reliable antibody for each target.
Applicability Can be used in cell lines, primary cells, and even tissue samples.[16][18]Interpretation can be complicated by downstream effects or inhibitors that bind to destabilized protein states.
Self-Validation A positive thermal shift is a direct biophysical readout of an interaction, making it a highly trustworthy result.Can be labor-intensive and requires significant optimization for each new target.
Part 3: Quantifying Potency with Biochemical IC50 Assays

This is the classic method for determining the functional potency of an inhibitor. It measures the concentration of the inhibitor required to reduce the enzymatic activity of a purified kinase by 50% (IC50).

Causality Behind the Method: This experiment directly answers the question: "How well does my compound inhibit the kinase's ability to phosphorylate its substrate?" The choice of assay format (e.g., radiometric vs. fluorescence) and, critically, the concentration of ATP used, can significantly impact the results.[20] Performing the assay at the ATP Km value allows the IC50 to more closely approximate the inhibitor's binding affinity (Ki).[21]

  • Reagent Preparation: Prepare a reaction buffer containing a purified, active kinase, a suitable substrate (peptide or protein), and necessary cofactors (e.g., MgCl2).

  • Inhibitor Dilution: Create a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction: Add the kinase and inhibitor to a microplate and incubate briefly to allow for binding.

  • Initiation: Start the phosphorylation reaction by adding a solution of ATP (often [γ-³³P]-ATP for radiometric assays or unlabeled ATP for fluorescence-based assays). A key decision is the concentration of ATP, which should be clearly stated (e.g., 10 µM, 1 mM, or at Km).

  • Incubation & Termination: Allow the reaction to proceed for a set time within its linear range. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring incorporated radioactivity. For fluorescence assays (e.g., ADP-Glo™), this involves measuring a light signal proportional to the amount of ADP produced.[22]

  • Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

FeatureStrengthsLimitations
Output Provides a direct, quantitative measure of functional inhibitory potency (IC50).[20][23]Highly sensitive to assay conditions, especially ATP concentration, making cross-study comparisons difficult.[20]
Flexibility Well-established protocols with multiple detection formats available (radiometric, fluorescent, luminescent).[22][23]Lacks cellular context; does not account for cell permeability or competition with high intracellular ATP.[11]
Application Essential for structure-activity relationship (SAR) studies during lead optimization.A potent IC50 in vitro does not guarantee cellular efficacy.[10][11]
Trustworthiness Provides a direct measure of the desired biological effect (inhibition of phosphorylation).Can be prone to compound interference, such as fluorescence quenching, leading to false positives.[22]

Visualizing the Concepts

Signaling Pathway Interruption

The diagram below illustrates a simplified signaling cascade where a pyrazolo[3,4-d]pyrimidine-based inhibitor blocks a downstream kinase (e.g., MEK), thereby preventing the phosphorylation of its substrate (ERK) and halting the signal propagation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->MEK Inhibits Proliferation Cell Proliferation TF->Proliferation

Caption: Inhibition of the MAPK signaling pathway by a pyrazolo[3,4-d]pyrimidine inhibitor.

Integrated Experimental Workflow

This workflow outlines a logical progression for characterizing a novel inhibitor, starting with broad screening and moving to specific, cell-based validation.

G Start Novel Pyrazolo[3,4-d]pyrimidine Inhibitor KinomeScan Tier 1: Broad Profiling KINOMEscan (400+ kinases) Start->KinomeScan Biochem Tier 2: Potency Confirmation Biochemical IC50 Assays KinomeScan->Biochem Identify primary target and key off-targets CETSA Tier 3: Cellular Validation Cellular Thermal Shift Assay (CETSA) Biochem->CETSA Confirm potency of hits Data Comprehensive Selectivity Profile CETSA->Data Validate in-cell target engagement

Caption: A tiered workflow for assessing inhibitor cross-reactivity.

Comparative Data Synthesis

To illustrate how data from these methods are integrated, consider the following hypothetical results for two pyrazolo[3,4-d]pyrimidine inhibitors, "Inhibitor X" (designed to be selective) and "Inhibitor Y" (a multi-kinase inhibitor).

Target KinaseMethodInhibitor XInhibitor YInterpretation
Primary Target (e.g., BTK) KINOMEscan (Kd)5 nM8 nMBoth inhibitors bind tightly to the intended target in vitro.
Biochemical Assay (IC50)15 nM25 nMBoth are potent functional inhibitors of the primary target.
CETSA (ΔTm)+5.2 °C+4.8 °CBoth effectively engage the primary target inside living cells.
Off-Target 1 (e.g., SRC) KINOMEscan (Kd)850 nM12 nMInhibitor Y binds strongly to SRC; Inhibitor X is >150-fold selective.
Biochemical Assay (IC50)>1000 nM40 nMInhibitor Y is a potent functional inhibitor of SRC.
CETSA (ΔTm)No Shift+4.1 °CInhibitor Y, but not X, engages SRC in cells, confirming off-target activity.
Off-Target 2 (e.g., LYN) KINOMEscan (Kd)>10,000 nM20 nMInhibitor Y also binds tightly to LYN.
Biochemical Assay (IC50)>10,000 nM65 nMInhibitor Y potently inhibits LYN.
CETSA (ΔTm)No Shift+3.5 °CInhibitor Y engages LYN in cells, confirming another off-target.

This synthesized data clearly demonstrates that while both compounds are effective against their primary target, Inhibitor Y possesses significant cross-reactivity against SRC family kinases, a fact corroborated across all three methodologies.

Conclusion: Towards a Holistic Understanding of Selectivity

Assessing the cross-reactivity of pyrazolo[3,4-d]pyrimidine-based inhibitors is a complex but essential task. Relying on a single metric, such as a biochemical IC50, provides an incomplete and potentially misleading picture.[10][11] The most reliable and trustworthy strategy employs a tiered, integrated workflow.

  • Start Broad: Use high-throughput kinome profiling to cast a wide net, identifying all potential binding partners and quantifying their affinity (Kd).

  • Confirm Potency: Follow up with functional biochemical assays (IC50) for the primary target and the most potent off-targets to confirm inhibitory activity.

  • Validate in a Cellular Context: Crucially, use a target engagement assay like CETSA to verify that the inhibitor reaches and binds to these targets within the complex environment of a living cell.

By synthesizing the data from these complementary approaches, researchers can build a comprehensive and reliable selectivity profile. This enables informed decisions, helping to distinguish a promising clinical candidate with a clean profile from one whose off-target activities might pose a risk of toxicity, thereby enhancing the efficiency and success rate of the drug development process.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Warner, S.L., et al. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. NIH. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.[Link]

  • Warner, S.L., et al. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Taylor & Francis Online. [Link]

  • Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]

  • Miduturu, C.V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • BioSpace. (2008). Ambit Biosciences Publishes Comprehensive Profiling Data for Kinase Inhibitors in Nature Biotechnology and Significantly Expands KINOMEscan(TM) Profiling Panel. BioSpace. [Link]

  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Ghorab, M.M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • El-Gohary, N.S.M., & Shaaban, M.I. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Wikipedia. (n.d.). Lynn L. Silver. Wikipedia. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • El-Damasy, A.K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Adverse events associated with treatment with bosutinib in... ResearchGate. [Link]

  • Porkka, K., et al. (2011). Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. PubMed. [Link]

  • Pinilla-Ibarz, J., et al. (2014). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed. [Link]

  • Al-Dawsari, G., et al. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Scirp.org. [Link]

  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Isfort, S., & Brümmendorf, T.H. (2016). Bosutinib Therapy in Patients With Chronic Myeloid Leukemia: Practical Considerations for Management of Side Effects. NIH. [Link]

  • Rashad, A.A., & Hegazy, G.H. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • Fayed, B.A., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Spina, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Brave, M., et al. (2010). Dasatinib in chronic myeloid leukemia: a review. PubMed Central. [Link]

  • Li, Y., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. NIH. [Link]

  • CancerNetwork. (2024). Clinical Implications Remain After Dasatinib CRL in CML/ALL. CancerNetwork. [Link]

Sources

A Head-to-Head Comparison of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and a cornerstone for the development of numerous kinase inhibitors.[1][2] Its ability to mimic the hinge region binding interactions within the ATP-binding site of kinases has led to the successful development of targeted cancer therapies. This guide provides a detailed head-to-head comparison of two distinct series of novel pyrazolo[3,4-d]pyrimidine derivatives that have demonstrated significant potential as anti-cancer agents: a series of Src kinase inhibitors and a series of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

This in-depth analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons of biological performance supported by experimental data and detailed methodologies.

Section 1: Src Kinase Inhibitors: Targeting a Key Oncogenic Driver

Src, a non-receptor tyrosine kinase, is a well-established oncogene whose hyperactivation is implicated in the development and progression of various cancers, including medulloblastoma, the most common malignant brain tumor in children.[3][4] The following pyrazolo[3,4-d]pyrimidine derivatives, S7, S29, and SI163, have been identified as potent Src inhibitors with significant anti-proliferative effects in medulloblastoma cells.[3]

Chemical Structures

The chemical structures of the Src inhibitors S7, S29, and SI163 are presented below.[3]

Figure 1: Chemical Structures of Src Inhibitors

Head-to-Head Performance in Medulloblastoma

The anti-proliferative activity of these compounds was evaluated against the Daoy human medulloblastoma cell line using an MTS assay. The half-maximal inhibitory concentrations (IC50) reveal their potent cytotoxic effects.

CompoundIC50 (μM) against Daoy Cells[3]
S76.24
S291.72
SI1633.5

Among the three derivatives, S29 exhibited the highest potency with an IC50 value of 1.72 μM, followed by SI163 and S7.[3] This suggests that the structural modifications in S29 are optimal for inhibiting medulloblastoma cell growth. Further studies have shown that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis.[3]

Experimental Protocol: Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to assess cell viability. The protocol below is based on the methodology described for evaluating the pyrazolo[3,4-d]pyrimidine Src inhibitors.[3]

Objective: To determine the cytotoxic effects of the test compounds on cancer cells.

Materials:

  • Daoy medulloblastoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Pyrazolo[3,4-d]pyrimidine derivatives (S7, S29, SI163) dissolved in DMSO

  • MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Daoy cells into a 96-well plate at a density of 12,500 cells/well.[3]

  • Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours.[3]

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of inhibition versus the logarithm of the compound concentration.

Figure 2: MTS Assay Workflow

MTS_Workflow A Seed Daoy cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazolo[3,4-d]pyrimidine derivatives B->C D Incubate for 48h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTS assay for determining cell viability.

Section 2: CDK2 Inhibitors: Halting the Cell Cycle Engine

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle, particularly at the G1/S phase transition.[5] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target. A novel series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][7]triazolo[1,5-c]pyrimidine derivatives have been synthesized and identified as potent CDK2 inhibitors.[5][6]

Head-to-Head Performance of CDK2 Inhibitors

The anti-proliferative and enzymatic inhibitory activities of compounds 13 , 14 , and 15 were evaluated. Sorafenib, a known multi-kinase inhibitor, was used as a reference for the cytotoxicity assays.[6]

Table 2: Anti-proliferative Activity (IC50 in nM) [5][6]

CompoundMCF-7 (Breast Cancer)HCT-116 (Colorectal Carcinoma)HepG-2 (Hepatocellular Carcinoma)
13 55974
14 45648
15 46748
Sorafenib14417619

Table 3: CDK2/cyclin A2 Enzymatic Inhibition (IC50 in µM) [6]

CompoundIC50 (µM)
13 0.081 ± 0.004
14 0.057 ± 0.003
15 0.119 ± 0.007
Sorafenib0.184 ± 0.01

These results highlight the potent and broad-spectrum anti-cancer activity of these CDK2 inhibitors. Notably, compounds 14 and 13 demonstrated the most potent enzymatic inhibition of CDK2.[6] In cellular assays, all three compounds showed superior or comparable cytotoxicity to Sorafenib across the tested cell lines, with particularly impressive activity against HCT-116 cells.[5][6]

Experimental Protocol: In Vitro CDK2 Kinase Assay

The following protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against CDK2/cyclin A2, based on luminescent ADP detection.[2][8]

Objective: To measure the enzymatic inhibition of CDK2 by the test compounds.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2]

  • Substrate (e.g., Histone H1)

  • ATP

  • Test compounds dissolved in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compounds in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test inhibitor or DMSO (vehicle control).

  • Enzyme Addition: Add the diluted CDK2/cyclin A2 enzyme to the wells.

  • Reaction Initiation: Add the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes at room temperature.[8]

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Figure 3: CDK2 Kinase Inhibition Assay Workflow

CDK2_Assay_Workflow A Prepare reagents and compound dilutions B Add inhibitor and enzyme to 384-well plate A->B C Initiate reaction with substrate/ATP mix B->C D Incubate for 60 min C->D E Add ADP-Glo™ Reagent (Stop & Deplete ATP) D->E F Incubate for 40 min E->F G Add Kinase Detection Reagent (ADP -> ATP) F->G H Incubate for 30 min G->H I Measure luminescence H->I J Calculate IC50 values I->J

Caption: Workflow for an in vitro CDK2 kinase inhibition assay.

Section 3: Comparative Analysis and Future Perspectives

This head-to-head comparison reveals the significant therapeutic potential of novel pyrazolo[3,4-d]pyrimidine derivatives targeting distinct oncogenic pathways.

  • The Src inhibitors S7, S29, and SI163 demonstrate potent activity against medulloblastoma, a challenging pediatric brain tumor. Their ability to induce cell cycle arrest and apoptosis underscores their promise as targeted therapeutic agents.[3]

  • The CDK2 inhibitors 13, 14, and 15 exhibit remarkable low nanomolar cytotoxicity against a panel of cancer cell lines and potent enzymatic inhibition of CDK2.[5][6] Their broad-spectrum activity suggests potential applications in various cancer types.

The causality behind the experimental choices lies in the fundamental role of Src and CDK2 in cancer biology. Targeting these kinases with specific inhibitors is a validated strategy to disrupt tumor growth and survival. The described protocols represent self-validating systems by including appropriate controls (vehicle-treated cells, reference inhibitors) to ensure the observed effects are due to the test compounds.

Future research should focus on comprehensive selectivity profiling of these lead compounds against a broader panel of kinases to assess their off-target effects and potential for polypharmacology. In vivo studies in relevant animal models are also crucial to evaluate their efficacy, pharmacokinetics, and safety profiles before they can be considered for clinical development. The continued exploration of the pyrazolo[3,4-d]pyrimidine scaffold is poised to deliver the next generation of targeted cancer therapies.

References

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., Giordano, A. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB J.2010 , 24(5), 1629-1641. [Link]

  • Nassar, I. F., Abdel-Aal, M., El-Sayed, W. A., & Ismail, N. S. M. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv., 2022 , 12(23), 14689-14704. [Link]

  • Nassar, I. F., Abdel-Aal, M., El-Sayed, W. A., & Ismail, N. S. M. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. J Enzyme Inhib Med Chem, 2022 , 37(1), 2033-2047. [Link]

  • Kassab, A. E. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Arch Pharm (Weinheim), 2023 , 356(1), e2200424. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem, 2020 , 11(10), 1141-1154. [Link]

  • Rossi, A., et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 2010 . [Link]

Sources

Confirming the Binding Affinity of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, most notably protein kinases.[1][2] Its structural similarity to the adenine core of ATP allows derivatives to be designed as competitive inhibitors for various kinases implicated in oncology and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), Src/Abl, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4] This guide focuses on the critical next step after synthesis: rigorously confirming and quantifying the binding affinity of a representative compound, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine, to its intended kinase target.

For the purpose of this in-depth guide, we will consider Epidermal Growth Factor Receptor (EGFR) as the designated target. EGFR is a well-validated receptor tyrosine kinase, and various pyrazolo[3,4-d]pyrimidine derivatives have been developed as its inhibitors.[1][2] The objective is not merely to confirm an interaction but to provide a quantitative, comparative assessment of the compound's potency against established alternatives. This involves employing a suite of biophysical techniques that, when used orthogonally, provide a high-confidence characterization of the molecular interaction.

This guide will dissect the causality behind choosing specific affinity measurement techniques, provide detailed, field-tested protocols, and present a comparative framework for data analysis.

The Rationale for a Multi-Pronged Approach to Binding Affinity Measurement

Relying on a single method for quantifying binding affinity can be misleading. Each technique possesses inherent strengths and weaknesses, and experimental artifacts can arise from factors like protein immobilization, labeling, or assay buffer composition. A self-validating system, therefore, employs multiple orthogonal methods. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates), which is invaluable for understanding the dynamic interaction between the inhibitor and its target.[5][6] The target residence time, derived from the dissociation rate, is increasingly recognized as a better predictor of in vivo efficacy than simple affinity.[6]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event.[7][8] This label-free, in-solution technique provides the binding affinity (K D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[9][10] This level of thermodynamic detail is crucial for lead optimization.[9][11]

  • MicroScale Thermophoresis (MST): An immobilization-free technique that measures changes in molecular motion along a microscopic temperature gradient upon binding.[12][13][14] MST is highly sensitive, requires minimal sample consumption, and can be performed in complex biological liquids, offering a glimpse into how the interaction might behave in a more native environment.[15][16]

Below is a comparative overview of these techniques for the analysis of small molecule-kinase interactions.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Change in refractive index upon mass binding to a sensor surface.[17]Direct measurement of heat absorbed or released during binding in solution.[7][10]Measures binding-induced changes in molecular movement in a temperature gradient.[12][14]
Key Outputs K D (affinity), k on (association rate), k off (dissociation rate).[6]K D (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[9]K D (affinity).[16]
Labeling Label-free for the analyte (inhibitor). Target protein is immobilized.[18]Label-free for both components.[10]Requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence).[12]
Throughput Medium to HighLow to MediumHigh
Sample Consumption Low (analyte), Moderate (ligand for immobilization)HighVery Low
Key Advantage Provides detailed kinetic information (on/off rates).[5]Provides a complete thermodynamic profile of the interaction.[7]Immobilization-free, low sample need, tolerant of complex buffers/lysates.[15][16]
Considerations Immobilization of the kinase can affect its conformation and activity.[5][19]Requires high protein concentration and purity.[8]Labeling of the protein may interfere with binding.

Experimental Protocols for Binding Affinity Determination

The following protocols provide a step-by-step guide for assessing the binding of this compound to the EGFR kinase domain.

Surface Plasmon Resonance (SPR) Workflow

The goal is to measure the real-time binding of the pyrazolo[3,4-d]pyrimidine derivative to EGFR kinase domain immobilized on a sensor chip.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Recombinant EGFR Kinase Domain E2 EGFR Immobilization (Amine Coupling) P1->E2 P2 SPR Sensor Chip (e.g., CM5) E1 Chip Activation (EDC/NHS) P2->E1 P3 Test Compound & Competitors E4 Analyte Injection (Compound Titration) P3->E4 E1->E2 E3 Blocking (Ethanolamine) E2->E3 E3->E4 E5 Regeneration E4->E5 A1 Sensorgram Generation E5->A1 A2 Kinetic Modeling (e.g., 1:1 Langmuir) A1->A2 A3 Determination of kon, koff, KD A2->A3

Caption: Workflow for SPR-based kinetic analysis of inhibitor binding.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Activate a CM5 sensor chip surface using a standard mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject recombinant human EGFR kinase domain (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units). Covalent attachment occurs via amine coupling.[19]

    • Inject ethanolamine-HCl to deactivate any remaining active esters and block non-specific binding sites.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span at least two orders of magnitude around the expected K D (e.g., 1 nM to 1 µM).

    • Inject each concentration of the compound over the immobilized EGFR surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).

    • Between cycles, regenerate the sensor surface with a brief pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) if required to remove all bound analyte.

  • Data Analysis:

    • Reference-subtract the sensorgrams (using data from a blank, activated/blocked flow cell) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to derive the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).[20]

Isothermal Titration Calorimetry (ITC) Workflow

This protocol outlines the direct measurement of binding thermodynamics between the compound and EGFR in solution.

ITC_Workflow P1 Prepare EGFR in Sample Cell E1 Equilibrate System Temperature P1->E1 P2 Prepare Compound in Injection Syringe E2 Perform Sequential Injections P2->E2 E1->E2 A1 Measure Heat Change per Injection E2->A1 A2 Integrate Injection Peaks A1->A2 A3 Plot Heat vs. Molar Ratio A2->A3 A4 Fit to Binding Isotherm A3->A4 R1 Determine KD, ΔH, ΔS, n A4->R1

Caption: Isothermal Titration Calorimetry (ITC) experimental process.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified EGFR kinase domain extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.

    • Dissolve the this compound in the final dialysis buffer. The final DMSO concentration should be identical in both the protein and compound solutions (and ideally <5%).

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Load the EGFR solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (typically 100-200 µM, i.e., 10-15x the protein concentration) into the injection syringe.[9]

    • After thermal equilibration, perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat released or absorbed (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate the K D, binding enthalpy (ΔH), and stoichiometry (n).[8] The binding entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K A)), where K A = 1/K D.

MicroScale Thermophoresis (MST) Workflow

This protocol describes an in-solution, low-volume method to determine binding affinity.

MST_Workflow P1 Label EGFR with Fluorescent Dye E1 Mix Labeled EGFR with Compound Dilutions P1->E1 P2 Prepare Compound Titration Series P2->E1 E2 Load into Capillaries E1->E2 E3 Apply IR Laser to Induce Temp. Gradient E2->E3 A1 Measure Fluorescence Change (Thermophoresis) E3->A1 A2 Plot Normalized Fluorescence vs. Compound Concentration A1->A2 A3 Fit Dose-Response Curve A2->A3 R1 Determine KD A3->R1

Caption: MicroScale Thermophoresis (MST) experimental workflow.

Step-by-Step Protocol:

  • Protein Labeling:

    • Label the EGFR kinase domain with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol.

    • Remove excess, unbound dye using a desalting column. The final concentration of the labeled protein should be kept constant and low (in the nM range) for the binding assay.

  • Binding Assay:

    • Prepare a 16-point serial dilution of the this compound in the assay buffer.

    • Mix each compound dilution with a constant concentration of the labeled EGFR.

    • Load the samples into hydrophilic glass capillaries.

  • MST Measurement and Analysis:

    • Place the capillaries into the MST instrument. An infrared laser creates a precise microscopic temperature gradient.[15]

    • The instrument measures the change in fluorescence as molecules move along this gradient. The magnitude of this change is altered upon ligand binding due to changes in size, charge, or hydration shell of the protein.[12][13]

    • Plot the change in normalized fluorescence against the logarithm of the ligand concentration and fit the data to the K D model to derive the binding affinity.

Comparative Analysis: Benchmarking Against a Standard

To contextualize the binding affinity of this compound, it is essential to test it alongside a well-characterized, potent EGFR inhibitor like Gefitinib or Erlotinib . This provides an internal control and a direct benchmark for performance.

Hypothetical Comparative Data:

CompoundTechniqueK D (nM)k on (10⁵ M⁻¹s⁻¹)k off (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound SPR252.15.25--
ITC28---8.5-2.1
MST35----
Gefitinib (Reference) SPR2.03.50.7--
ITC2.2---10.2-1.8
MST3.1----

Interpretation of Results:

The hypothetical data above shows good concordance across the three orthogonal techniques, lending high confidence to the measured affinities. In this example, this compound is a potent binder to EGFR with a K D in the low nanomolar range (25-35 nM). However, when compared to the reference compound Gefitinib (K D ≈ 2-3 nM), it is approximately 10-fold less potent.

The SPR data further reveals that the lower affinity of the test compound is primarily driven by a faster dissociation rate (k off) compared to Gefitinib, indicating a shorter target residence time. The ITC results show that binding for both compounds is enthalpically driven, a common characteristic for well-optimized inhibitors that form strong hydrogen bonds and van der Waals interactions in the target's active site.

Conclusion

Confirming the binding affinity of a novel compound like this compound is a foundational step in drug discovery. A rigorous, multi-faceted approach utilizing orthogonal biophysical methods such as SPR, ITC, and MST is critical for generating high-confidence data. This guide provides the strategic rationale and detailed protocols necessary to move beyond simple confirmation to a quantitative, comparative understanding of a compound's interaction with its target. By benchmarking against established inhibitors and dissecting the kinetic and thermodynamic drivers of binding, researchers can make informed decisions to advance the most promising candidates in the pyrazolo[3,4-d]pyrimidine class towards therapeutic development.

References

  • Isothermal titration calorimetry in drug discovery. PubMed, Accessed January 15, 2026.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed, Accessed January 15, 2026.
  • ITC Assay Service for Drug Discovery. Reaction Biology, Accessed January 15, 2026.
  • Microscale thermophoresis. Wikipedia, Accessed January 15, 2026.
  • Principle, Process and Advantages of Microscale Thermophoresis Technology. Creative Biostructure, Accessed January 15, 2026.
  • Isothermal Titration Calorimetry (ITC). Creative Biolabs, Accessed January 15, 2026.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments, Accessed January 15, 2026.
  • Isothermal Titration Calorimetry. Malvern Panalytical, Accessed January 15, 2026.
  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed, Accessed January 15, 2026.
  • Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions. LinkedIn, Accessed January 15, 2026.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed, Accessed January 15, 2026.
  • Microscale Thermophoresis. Base Pair Biotechnologies, Accessed January 15, 2026.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Kinascreen SPR services. Biaffin GmbH & Co KG, Accessed January 15, 2026.
  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC, Accessed January 15, 2026.
  • Biolab Webinar: MicroScale Thermophoresis. YouTube, Accessed January 15, 2026.
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS, Accessed January 15, 2026.
  • Overview of methods to measure biochemical binding affinity. YouTube, Accessed January 15, 2026.
  • A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. NIH, Accessed January 15, 2026.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH, Accessed January 15, 2026.
  • 6-Amino-3-ethynyl-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine. MedChemExpress, Accessed January 15, 2026.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH, Accessed January 15, 2026.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH, Accessed January 15, 2026.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing, Accessed January 15, 2026.
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed, Accessed January 15, 2026.
  • Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines1. ElectronicsAndBooks, Accessed January 15, 2026.
  • Methods to investigate protein–protein interactions. Wikipedia, Accessed January 15, 2026.
  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online, Accessed January 15, 2026.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and environmental protection. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry. By moving beyond mere compliance and fostering a deep understanding of the "why" behind these procedures, we aim to cultivate a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile: More Than Just a Structure

This compound and its structural analogs are potent biologically active molecules. The primary hazard associated with this class of compounds is acute oral toxicity .[1] Ingestion of even small quantities can be harmful, necessitating meticulous handling and disposal practices to prevent accidental exposure. While comprehensive environmental impact data is not always readily available for novel compounds, the bioactive nature of pyrazolopyrimidines warrants their treatment as potentially hazardous to aquatic life. Therefore, under no circumstances should this compound or its residues be disposed of down the drain.[1]

Key Safety Considerations:

HazardAssociated RiskRationale for Caution
Acute Oral Toxicity Harmful or fatal if swallowed.The pyrazolopyrimidine scaffold is a common pharmacophore, indicating high biological activity. Accidental ingestion could lead to unforeseen physiological effects.
Potential Environmental Hazard Contamination of waterways and harm to aquatic organisms.As a bioactive molecule, its introduction into the environment could disrupt ecosystems. Standard procedure for such compounds is to prevent release into the sewer system.
Unknown Reactivity Potential for hazardous reactions with incompatible chemicals.While specific reactivity data is limited, heterocyclic amines can react with strong oxidizing agents. Segregation from incompatible waste streams is a critical preventative measure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the vial is opened and ends with its collection by a certified hazardous waste management service.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, whether in its pure form or in solution, ensure you are wearing the appropriate PPE. The rationale here is to create a barrier that prevents any direct contact with the chemical.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat is required.

Waste Segregation: Preventing Unwanted Reactions

Proper segregation is the cornerstone of safe chemical waste management. The primary goal is to prevent the mixing of incompatible chemicals that could lead to dangerous reactions, such as the generation of toxic gases, fires, or explosions.

Immediate Segregation Protocol:

  • Solid Waste:

    • Place any solid this compound waste, including contaminated weigh boats, filter papers, and disposable spatulas, into a designated, clearly labeled "Toxic Solid Chemical Waste" container.

    • This container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated "Toxic Liquid Chemical Waste" container.

    • This container should also be made of a compatible material and have a secure, leak-proof cap.

    • Crucially, do not mix this waste stream with other types of liquid waste, such as flammable solvents or strong acids and bases, unless you have explicit knowledge of their compatibility.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation cluster_0 Waste Generation Point cluster_1 Initial Waste Characterization cluster_2 Disposal Pathway Start This compound Waste IsSolid Is the waste solid? Start->IsSolid SolidWaste Toxic Solid Chemical Waste Container IsSolid->SolidWaste Yes LiquidWaste Toxic Liquid Chemical Waste Container IsSolid->LiquidWaste No (Liquid)

Caption: Decision workflow for segregating this compound waste.

Container Management: Secure and Compliant Storage

The containers used for accumulating hazardous waste must meet specific criteria to ensure safety and regulatory compliance.

  • Compatibility: The container material must be compatible with the chemical waste. For this compound, HDPE or glass containers are suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date must also be clearly visible.

  • Condition: Containers must be in good condition, with no leaks or cracks. The exterior of the container should be clean and free of contamination.

  • Closure: Waste containers must be kept closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Decontamination of Emptied Containers

Empty containers that once held this compound must be properly decontaminated before being discarded as regular laboratory glass or plastic waste.

Triple-Rinse Protocol:

  • Rinse the empty container with a suitable solvent (e.g., ethanol or methanol) three times.

  • Collect the rinsate and add it to the "Toxic Liquid Chemical Waste" container.

  • After the triple rinse, deface or remove the original label from the container.

  • The decontaminated container can now be disposed of in the appropriate laboratory recycling or waste bin.

Final Disposal: The Role of Your Institution's EHS

The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department is responsible for coordinating the pickup and disposal of all hazardous waste from your laboratory.

Your Responsibilities:

  • Ensure that all waste containers are properly labeled and sealed.

  • Store the waste in a designated satellite accumulation area within your laboratory.

  • Contact your EHS department to schedule a waste pickup when the container is full or has reached its designated accumulation time limit.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of your scientific institution.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219849, 4-Amino-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine. [Link]

  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • PubMed Central (PMC). (n.d.). Safe handling of hazardous drugs. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. [Link]

Sources

Personal protective equipment for handling 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Hazard Identification and Risk Assessment: Understanding the Compound

Given its chemical structure as a pyrazolopyrimidine derivative, it is prudent to handle this compound with a high degree of caution. Compounds within this class can present various hazards, including potential toxicity if swallowed, skin and eye irritation, and possible respiratory irritation.[6][7][8] Therefore, a thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is non-negotiable when handling this and similar chemical compounds.[9][10] The following table outlines the recommended PPE for various laboratory scenarios involving this compound.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields.[11]Chemical-resistant gloves (e.g., nitrile or neoprene).[9]Fully-buttoned laboratory coat.[9]Recommended if handling large quantities or if there is a risk of dust formation.[11]
Performing reactions and transfers Chemical splash goggles or a face shield.[12]Chemical-resistant gloves. Regularly inspect for any signs of degradation or puncture.[11]Chemical-resistant lab coat or apron.[4]Work within a certified chemical fume hood.[9][13]
Cleaning spills Chemical splash goggles and a face shield.[12]Heavy-duty, chemical-resistant gloves.[12]Chemical-resistant overalls or gown.[4]A NIOSH-approved respirator may be necessary for large spills.[4][12]

Causality Behind PPE Choices:

  • Eye Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles. Safety glasses with side shields offer a minimum level of protection, while chemical goggles provide a more secure seal.[4]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which could lead to irritation or absorption of the compound.[4][9] The choice of glove material should be based on its resistance to the specific solvents being used.

  • Body Protection: A lab coat protects the skin and personal clothing from accidental spills.[9] For procedures with a higher risk of splashing, a chemical-resistant apron or overalls provide an additional layer of protection.

  • Respiratory Protection: Inhalation of chemical dust or aerosols can cause respiratory tract irritation.[9] Working in a fume hood is the primary engineering control to mitigate this risk. In situations where a fume hood is not feasible or during a large spill, a respirator may be required.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is critical for laboratory safety.

Safe Handling and Storage Procedures
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE and spill cleanup materials, should be readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][13]

  • Dispensing: When weighing the solid compound, do so carefully to avoid creating dust. Use a spatula and weigh the material on a tared weigh boat within the fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13][14][15]

Spill and Emergency Procedures
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Notification: Inform your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Cleanup (for minor spills):

    • Don the appropriate PPE as outlined in the table above.

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[5]

    • For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.[13][15]

    • Decontaminate the spill area with an appropriate cleaning agent.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][14]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][11]

Waste Disposal Plan
  • Classification: All waste containing this compound should be considered hazardous chemical waste.[16]

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.[13][16]

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[11][14][15][16] Contaminated lab supplies, such as gloves and weigh boats, should also be disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, ensuring a safe and productive research environment.

References

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Alfa Aesar. SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • National Institutes of Health. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. [Link]

  • National Institutes of Health. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Stericycle UK. How to Safely Dispose of Laboratory Waste?. (2024-10-24). [Link]

  • Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • National Institutes of Health. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • ResearchGate. Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. [Link]

  • ScienceDirect. 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.